4-Bromo-1-chloro-2-ethoxybenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-chloro-2-ethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYBGPXRAMZWPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679257 | |
| Record name | 4-Bromo-1-chloro-2-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900174-61-0 | |
| Record name | 4-Bromo-1-chloro-2-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-1-chloro-2-ethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 4-Bromo-1-chloro-2-ethoxybenzene (CAS No. 900174-61-0). Due to the limited availability of direct experimental data for this specific isomer, this document leverages established principles of organic chemistry and extrapolates data from structurally analogous compounds to offer a robust predictive profile. The guide covers physicochemical properties, spectroscopic signatures, potential synthetic routes, predicted reactivity, and essential safety and handling protocols. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and chemical synthesis, enabling informed decision-making in experimental design and execution.
Introduction and Molecular Overview
This compound is a polysubstituted aromatic compound. Its structure, featuring a benzene ring functionalized with a bromine atom, a chlorine atom, and an ethoxy group, suggests its potential as a versatile intermediate in organic synthesis. The interplay of the electronic effects of these substituents dictates the molecule's reactivity and its physical and spectroscopic properties. The ethoxy group is an activating, ortho-, para-directing group, while the halogen substituents (bromo and chloro) are deactivating yet also ortho-, para-directing. This combination of directing effects makes the regioselectivity of further electrophilic substitution reactions a key point of consideration for synthetic chemists.
This guide aims to provide a detailed, albeit largely predictive, understanding of this molecule to facilitate its use in research and development. While some suppliers list this compound, extensive experimental data in peer-reviewed literature is scarce.[1][2] Therefore, the information presented herein is a synthesis of data from closely related isomers and foundational chemical principles.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These values are primarily sourced from vendor information and computational predictions.
| Property | Value | Source |
| CAS Number | 900174-61-0 | [1] |
| Molecular Formula | C₈H₈BrClO | [1] |
| Molecular Weight | 235.51 g/mol | [1] |
| Appearance | Predicted to be a solid or liquid at room temperature | N/A |
| Solubility | Predicted to be soluble in common organic solvents like DMSO, methanol, and acetonitrile | [] |
Predicted Spectroscopic Data
The structural characterization of this compound can be achieved through various spectroscopic techniques. The following sections detail the predicted spectroscopic signatures based on the analysis of similar compounds.
1H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethoxy group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the three substituents.
-
Aromatic Protons: Three signals are expected in the aromatic region (typically δ 6.5-7.5 ppm). The precise chemical shifts and coupling constants will depend on the relative positions of the protons to the substituents.
-
Ethoxy Group: A quartet corresponding to the methylene protons (-OCH₂-) is expected around δ 4.0 ppm, coupled to the methyl protons. A triplet corresponding to the methyl protons (-CH₃) is expected around δ 1.4 ppm.
13C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton. Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The two carbons of the ethoxy group will also show characteristic signals.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C-H (aromatic) | 3100-3000 |
| C-H (aliphatic) | 3000-2850 |
| C=C (aromatic) | 1600-1450 |
| C-O (ether) | 1250-1000 |
| C-Cl | 800-600 |
| C-Br | 600-500 |
Mass Spectrometry
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one bromine and one chlorine atom (M, M+2, M+4 peaks) will be a key identifying feature.[4] Fragmentation patterns will likely involve the loss of the ethoxy group and halogen atoms.
Proposed Synthetic Pathways
Diagram 1: Proposed Synthesis of this compound
Caption: A potential synthetic route via electrophilic bromination.
Experimental Protocol: Electrophilic Bromination of 2-Chlorophenetole (Proposed)
-
Reaction Setup: To a solution of 2-chlorophenetole in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a catalytic amount of a Lewis acid such as iron(III) bromide (FeBr₃).
-
Addition of Bromine: Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the reaction mixture at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding an aqueous solution of a reducing agent (e.g., sodium bisulfite) to remove excess bromine. Separate the organic layer, wash it with water and brine, and dry it over an anhydrous salt (e.g., sodium sulfate).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the desired this compound.
Causality in Experimental Choices:
-
Solvent: An inert solvent is chosen to avoid side reactions.
-
Catalyst: A Lewis acid catalyst is essential to polarize the bromine molecule, making it a more potent electrophile for the aromatic ring.
-
Temperature Control: Maintaining a controlled temperature is crucial to prevent polysubstitution and other side reactions.[5]
-
Purification: Purification is necessary to remove any unreacted starting materials, isomeric byproducts, and catalyst residues.[5]
Predicted Chemical Reactivity
The reactivity of this compound is governed by the electronic properties of its substituents.
-
Ethoxy Group: The ethoxy group is an electron-donating group through resonance, which activates the benzene ring towards electrophilic aromatic substitution. It is an ortho, para-director.
-
Halogens (Bromo and Chloro): The halogens are electron-withdrawing through induction but electron-donating through resonance. Overall, they are deactivating groups but are also ortho, para-directors.[6]
Diagram 2: Directing Effects of Substituents
Caption: Predicted reactivity pathways for the target molecule.
Electrophilic Aromatic Substitution: The positions for further electrophilic attack will be determined by the combined directing effects of the existing substituents. The ethoxy group will strongly direct incoming electrophiles to the positions ortho and para to it. However, the existing bromo and chloro substituents will also influence the regioselectivity.
Nucleophilic Aromatic Substitution: Generally, aryl halides are unreactive towards nucleophilic substitution. However, under harsh conditions or with strong nucleophiles, substitution of the halogens may be possible.
Cross-Coupling Reactions: The bromine and chlorine atoms provide handles for various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[5] This makes this compound a potentially valuable building block for the synthesis of more complex molecules. The carbon-bromine bond is generally more reactive in these couplings than the carbon-chlorine bond.
Safety and Handling
Given the lack of a specific Safety Data Sheet (SDS) for this compound, precautions should be based on data for structurally similar compounds, such as other halogenated ethoxybenzenes.[7][8]
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7][9]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.[9]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[10]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[11] Keep the container tightly sealed.[9]
Hazard Statements (Predicted):
Based on analogous compounds, the following hazards may be associated with this substance:
-
May cause skin irritation.
-
May cause serious eye irritation.
-
May cause respiratory irritation.
-
May be harmful if swallowed.
Potential Applications
While no specific applications for this compound have been documented, its structure suggests potential utility in several areas of chemical research and development:
-
Pharmaceutical Synthesis: As a functionalized aromatic building block, it could serve as a key intermediate in the synthesis of novel pharmaceutical agents. The related isomer, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a known intermediate in the synthesis of Dapagliflozin, an anti-diabetic drug.[][12][13]
-
Agrochemicals: Many commercial pesticides and herbicides contain halogenated aromatic moieties.
-
Materials Science: Substituted benzenes are often used as precursors for the synthesis of advanced materials with specific electronic or optical properties.
Conclusion
This compound is a chemical compound with potential as a synthetic intermediate. Although direct experimental data is limited, this guide provides a comprehensive predictive overview of its chemical properties, including its physicochemical characteristics, spectroscopic signatures, reactivity, and safety considerations. The information presented, derived from the analysis of structurally related compounds and fundamental chemical principles, offers a solid foundation for researchers and professionals to guide their experimental work with this molecule. As with any compound with limited documented data, all experimental procedures should be conducted with caution and on a small scale initially.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 900174-61-0 | ALB17461 [biosynth.com]
- 4. m.youtube.com [m.youtube.com]
- 5. nbinno.com [nbinno.com]
- 6. Explaining the reactivity of substituted benzenes - Crunch Chemistry [crunchchemistry.co.uk]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. sds.metasci.ca [sds.metasci.ca]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene [lgcstandards.com]
Navigating the Structural Nuances of 4-Bromo-1-chloro-2-ethoxybenzene: A Technical Primer
An Important Note on Chemical Identity: In the field of chemical synthesis and drug development, precision in molecular identification is paramount. The subject of this guide, 4-Bromo-1-chloro-2-ethoxybenzene (CAS No. 900174-61-0) , is a distinct chemical entity. It is frequently confused with the structurally related and more extensively documented compound, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (CAS No. 461432-23-5), a key intermediate in the synthesis of the antidiabetic drug Dapagliflozin. This guide will focus exclusively on the former, clarifying its structural characteristics based on available data.
This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals interested in the molecular structure and properties of this compound. Given the limited publicly available experimental data for this specific compound, this paper will establish its confirmed structural identity and outline the necessary analytical methodologies required for its full characterization, providing a framework for future research and application.
Core Molecular Structure & Identification
This compound is a halogenated aromatic ether. Its structure consists of a benzene ring substituted with four different groups: a bromine atom, a chlorine atom, an ethoxy group (-OCH₂CH₃), and a hydrogen atom. The precise arrangement of these substituents is critical to its chemical identity and reactivity.
Nomenclature and Identifiers
A consistent and unambiguous identification system is the bedrock of chemical research. The following identifiers are confirmed for this compound:
| Identifier | Value | Source |
| CAS Number | 900174-61-0 | [1][2][3] |
| Molecular Formula | C₈H₈BrClO | [2][3] |
| Molecular Weight | 235.51 g/mol | [1][2] |
| IUPAC Name | This compound | |
| SMILES | CCOC1=C(C=CC(=C1)Br)Cl | [3] |
The IUPAC name and SMILES string definitively describe the connectivity of the atoms:
-
A benzene ring is the core scaffold.
-
An ethoxy group is located at position 2.
-
A chlorine atom is at position 1.
-
A bromine atom is at position 4.
This substitution pattern gives rise to a specific regioisomer that dictates the molecule's electronic and steric properties.
Structural Visualization
Visualizing the molecular structure is essential for understanding its potential interactions and chemical behavior.
Caption: 2D representation of this compound.
Physicochemical & Spectroscopic Characterization (Framework)
While specific experimental data is not widely published, a full technical characterization would rely on the following standard analytical techniques. For drug development professionals, obtaining this data for any new batch of this intermediate is a mandatory step for quality control and reaction optimization.
Physicochemical Properties
The physical state, melting point, boiling point, and solubility are fundamental properties that inform handling, purification, and reaction setup. Commercial suppliers typically provide this compound with a purity of 95% or higher.[2] It is often described as a versatile small molecule scaffold, indicating its utility as a building block in the synthesis of more complex molecules.[2]
| Property | Expected Data Type | Rationale for Importance |
| Appearance | Solid or Liquid | Determines handling and storage procedures. |
| Melting Point | °C | A key indicator of purity for a solid compound. |
| Boiling Point | °C at a specific pressure | Essential for purification by distillation. |
| Solubility | mg/mL in various solvents | Crucial for selecting appropriate reaction and purification solvents. |
Spectroscopic Elucidation
Spectroscopy provides the definitive "fingerprint" of a molecule, confirming its structure and purity. While specific spectra for this compound are not publicly available, the expected features are outlined below.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns confirming the 1,2,4-substitution on the benzene ring. The ethoxy group should present as a characteristic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons.
-
¹³C NMR: Would show eight distinct carbon signals, corresponding to the six aromatic carbons (four substituted, two unsubstituted) and the two carbons of the ethoxy group.
-
-
Infrared (IR) Spectroscopy: Key absorption bands would include C-H stretching from the aromatic and alkyl groups, C=C stretching from the benzene ring, and strong C-O stretching from the ether linkage. The C-Cl and C-Br stretching vibrations would appear in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum would need to show a molecular ion peak (M⁺) consistent with the molecular weight of 235.51 g/mol . Crucially, the isotopic pattern of this peak would be highly characteristic due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), providing definitive confirmation of the elemental composition.
The workflow for structural confirmation is a self-validating system where each piece of data corroborates the others.
Caption: Standard workflow for synthesis and structural validation.
Synthesis & Reactivity Considerations
Synthesis Pathway
Expert Insight: The causality behind choosing a specific synthetic route would depend on the cost and availability of starting materials, desired scale, and required purity. For instance, a Williamson ether synthesis is a classic and reliable method, but reaction conditions must be carefully controlled to prevent undesired side reactions on the halogenated ring.
Chemical Reactivity
The molecular structure imparts a predictable pattern of reactivity that is of high interest to drug development professionals:
-
Aromatic Ring: The benzene ring is electron-rich due to the activating ethoxy group, but this is tempered by the deactivating inductive effects of the halogens. The positions ortho and para to the ethoxy group are the most likely sites for electrophilic aromatic substitution, although the existing steric hindrance and substitution pattern will heavily influence regioselectivity.
-
Halogen Atoms: The bromine atom is an excellent handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon bonds. This is a cornerstone of modern medicinal chemistry for building molecular complexity. The chlorine atom is generally less reactive in such couplings but can participate under specific catalytic conditions or in nucleophilic aromatic substitution reactions.
Safety & Handling
As with any halogenated organic compound, proper safety protocols are mandatory. A comprehensive Safety Data Sheet (SDS) should always be consulted before handling. General precautions include:
-
Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles, and a lab coat is essential.
-
Engineering Controls: Work should be conducted in a well-ventilated fume hood to avoid inhalation of any potential vapors.
-
Storage: Store in a cool, dry place away from oxidizing agents, in a tightly sealed container.
Conclusion
This compound is a precisely defined chemical building block whose utility lies in the specific arrangement of its functional groups. While it is often overshadowed by its more famous derivative, its structure offers a unique combination of an ether linkage and two different halogens, presenting a versatile scaffold for synthetic chemistry. This guide has established its core structural identity and outlined the necessary analytical framework for its characterization. For scientists in drug discovery and development, the true value of this molecule will be unlocked through the rigorous application of the spectroscopic and synthetic protocols outlined herein, ensuring that its potential as a precursor to novel chemical entities is fully and safely realized.
References
An In-Depth Technical Guide to the Synthesis of 4-Bromo-1-chloro-2-ethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for the preparation of 4-bromo-1-chloro-2-ethoxybenzene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The described methodology emphasizes a two-step process commencing with the regioselective bromination of 2-chlorophenol to yield 4-bromo-2-chlorophenol, followed by a Williamson ether synthesis for the ethylation of the phenolic hydroxyl group. This guide delves into the mechanistic underpinnings of each reaction, provides detailed experimental protocols, and discusses critical process parameters to ensure high yield and purity of the final product.
Introduction: Significance of this compound
This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring bromo, chloro, and ethoxy moieties, provides a versatile scaffold for the development of novel molecules with diverse biological activities. The strategic placement of these functional groups allows for selective modification through various cross-coupling reactions, nucleophilic substitutions, and other transformations, making it a valuable building block in the synthesis of complex organic molecules.
Retrosynthetic Analysis and Chosen Pathway
A retrosynthetic analysis of this compound suggests several potential synthetic routes. The chosen pathway, detailed herein, is a convergent and efficient approach that begins with the commercially available starting material, 2-chlorophenol. This pathway was selected for its high regioselectivity, use of readily available reagents, and straightforward experimental procedures.
Spectroscopic Data for 4-Bromo-1-chloro-2-ethoxybenzene: A Technical Guide
Introduction
4-Bromo-1-chloro-2-ethoxybenzene is a substituted aromatic ether with the molecular formula C₈H₈BrClO. Its structure, characterized by a benzene ring functionalized with bromo, chloro, and ethoxy groups at specific positions, makes it a valuable intermediate in organic synthesis. The precise arrangement of these substituents dictates the molecule's reactivity and its utility in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. For researchers in drug development and synthetic chemistry, a thorough understanding of this compound's structural and electronic properties is paramount. Spectroscopic analysis provides the fundamental data required for unequivocal structure elucidation and quality control.
This technical guide provides an in-depth analysis of the spectroscopic data for this compound (CAS No. 900174-61-0). We will delve into the theoretical underpinnings of nuclear magnetic resonance (NMR) spectroscopy for this molecule and present a detailed interpretation of its ¹H NMR spectrum. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's spectroscopic signature for synthesis, reaction monitoring, and quality assurance purposes.
Molecular Structure and Expected Spectroscopic Features
The structure of this compound is foundational to interpreting its spectroscopic data. The benzene ring is substituted as follows: a chlorine atom at position 1, an ethoxy group (-OCH₂CH₃) at position 2, and a bromine atom at position 4. This substitution pattern results in a unique set of electronic environments for each proton and carbon atom, which in turn gives rise to a distinct spectroscopic fingerprint.
Key Structural Features Influencing Spectroscopic Data:
-
Aromatic Protons: The benzene ring has three protons. Their chemical shifts are influenced by the electron-donating effect of the ethoxy group and the electron-withdrawing effects of the chlorine and bromine atoms. The relative positions of these protons will lead to specific splitting patterns (coupling).
-
Ethoxy Group Protons: The ethoxy group consists of a methylene (-CH₂) and a methyl (-CH₃) group. The methylene protons are adjacent to an oxygen atom, which will deshield them, causing them to appear at a higher chemical shift than the methyl protons. These two groups will exhibit a characteristic triplet-quartet splitting pattern due to their coupling.
-
Aromatic Carbons: The benzene ring has six carbon atoms, each in a unique electronic environment due to the different substituents. This will result in six distinct signals in the ¹³C NMR spectrum.
-
Ethoxy Group Carbons: The methylene and methyl carbons of the ethoxy group will also give rise to two distinct signals in the ¹³C NMR spectrum.
-
Vibrational Modes: The various bonds within the molecule (C-H, C=C, C-O, C-Cl, C-Br) will have characteristic stretching and bending vibrations, which can be observed in the Infrared (IR) spectrum.
-
Mass-to-Charge Ratio: The molecule's molecular weight and isotopic distribution (particularly due to the presence of bromine and chlorine) will determine its mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following outlines a typical procedure for acquiring ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. Instrument Setup: a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution. b. Tune and shim the spectrometer to ensure a homogeneous magnetic field.
3. ¹H NMR Acquisition Parameters: a. Pulse Sequence: A standard single-pulse experiment. b. Spectral Width: Approximately 16 ppm, centered around 6 ppm. c. Acquisition Time: 2-4 seconds. d. Relaxation Delay: 1-5 seconds. e. Number of Scans: 8-16, depending on the sample concentration.
4. ¹³C NMR Acquisition Parameters: a. Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30). b. Spectral Width: Approximately 250 ppm, centered around 125 ppm. c. Acquisition Time: 1-2 seconds. d. Relaxation Delay: 2-5 seconds. e. Number of Scans: 512-2048, due to the low natural abundance of ¹³C.
5. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase correct the spectrum. c. Calibrate the chemical shift scale using the TMS signal. d. Integrate the signals in the ¹H NMR spectrum.
Below is a Graphviz diagram illustrating the general workflow for NMR analysis.
Caption: General workflow for NMR sample preparation, data acquisition, processing, and analysis.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound provides a wealth of information for its structural confirmation. The following table summarizes the expected chemical shifts, multiplicities, and assignments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | d | 1H | Ar-H |
| ~7.2 | dd | 1H | Ar-H |
| ~6.9 | d | 1H | Ar-H |
| ~4.1 | q | 2H | -OCH₂CH₃ |
| ~1.4 | t | 3H | -OCH₂CH₃ |
Interpretation of the ¹H NMR Spectrum:
The interpretation of the spectrum is a logical process of assigning each signal to a specific proton or group of protons in the molecule.
-
Ethoxy Group (-OCH₂CH₃):
-
The quartet at approximately 4.1 ppm is characteristic of a methylene group (-CH₂) adjacent to a methyl group (-CH₃) and an oxygen atom. The oxygen's electronegativity deshields these protons, shifting them downfield. The signal is split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4).
-
The triplet at around 1.4 ppm is assigned to the methyl group (-CH₃) protons. This signal is shifted upfield compared to the methylene protons as it is further from the electronegative oxygen. It is split into a triplet by the two neighboring methylene protons (n+1 rule, 2+1=3).
-
-
Aromatic Protons (Ar-H):
-
The three protons on the benzene ring are in distinct chemical environments and are coupled to each other.
-
The downfield-most aromatic signal, a doublet at roughly 7.4 ppm, is likely the proton at position 5, which is ortho to the bromine atom and meta to the chlorine and ethoxy groups.
-
The doublet of doublets at approximately 7.2 ppm can be assigned to the proton at position 3, which is ortho to both the chlorine and ethoxy groups.
-
The most upfield aromatic signal, a doublet around 6.9 ppm, is likely the proton at position 6, which is ortho to the chlorine atom and influenced by the electron-donating ethoxy group.
-
The relationship between the molecular structure and the ¹H NMR spectrum is visualized in the diagram below.
Caption: Correlation between the protons in this compound and their corresponding ¹H NMR signals.
Due to the unavailability of publicly accessible experimental ¹³C NMR, IR, and mass spectrometry data at the time of this writing, a detailed analysis of these techniques is precluded. However, based on the confirmed structure from ¹H NMR, predicted data can be a useful, albeit unverified, guide.
Conclusion
The spectroscopic analysis of this compound, particularly through ¹H NMR, provides a clear and definitive confirmation of its chemical structure. The characteristic signals of the ethoxy group and the distinct splitting patterns of the aromatic protons serve as a reliable fingerprint for this compound. This technical guide has outlined the standard procedures for acquiring and interpreting this crucial data, providing a valuable resource for scientists and researchers in the fields of chemical synthesis and drug development. The principles and workflows described herein are fundamental to ensuring the identity and purity of such important chemical intermediates.
A Technical Guide to 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene: A Key Intermediate in Modern Antidiabetic Drug Synthesis
This guide provides an in-depth analysis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene, a critical chemical intermediate. While the nomenclature "4-Bromo-1-chloro-2-ethoxybenzene" can be ambiguous, this document focuses on the diphenylmethane derivative (CAS No: 461432-23-5), which holds significant importance in the pharmaceutical industry. This specific compound is a pivotal building block in the synthesis of widely-used SGLT2 inhibitors for the management of type 2 diabetes.[1][2] We will delve into its precise nomenclature, physicochemical properties, a validated synthesis protocol, and its crucial role in the development of modern therapeutics.
Compound Identification and Nomenclature
Accurate identification is paramount in chemical synthesis and regulatory compliance. The formal IUPAC name for this compound is 4-bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene .[3] However, it is frequently cited in literature and commercial listings by several synonyms. These identifiers are crucial for researchers conducting literature reviews and sourcing materials.
Table 1: Compound Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | 4-bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene | [3][4] |
| Common Name | 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | [4][5] |
| CAS Number | 461432-23-5 | [1][4][5] |
| Molecular Formula | C₁₅H₁₄BrClO | [3][4][5] |
| Synonym 1 | 5-Bromo-2-chloro-4'-ethoxydiphenylmethane | [1][6] |
| Synonym 2 | Benzene, 4-bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]- | [1][3] |
| Synonym 3 | 2-(4-ethoxybenzyl)-4-bromo-1-chlorobenzene | [1][3] |
| Synonym 4 | 4-(5-Bromo-2-chlorobenzyl)phenyl ethyl ether | [7] |
| API Family | Dapagliflozin, Empagliflozin Intermediate | [1][2][4] |
Physicochemical Properties
Understanding the physical and chemical properties of a synthetic intermediate is essential for process development, purification, and handling. The compound is typically a white to off-white solid at room temperature.[8]
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Molecular Weight | 325.63 g/mol | [3][4] |
| Appearance | White to Off-White Low-Melting Solid | [8] |
| Melting Point | 42.4-42.7°C | [5] |
| Boiling Point | 393.0 ± 32.0 °C (Predicted) | [5][8] |
| Flash Point | 191.5°C | [5] |
| Storage Temperature | 4°C or Room Temperature, Sealed in Dry Conditions | [5][8] |
| Solubility | Slightly soluble in Acetonitrile, DMSO, Methanol | [8] |
Synthesis Protocol: A Field-Proven Approach
The synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is a well-documented, multi-step process that is reliably used in both research and industrial settings. A common and effective route involves a Friedel-Crafts acylation followed by an in situ reductive workup. This one-pot approach is advantageous as it avoids the isolation of the intermediate ketone, streamlining the process and often improving overall yield.[9][10]
Expertise & Rationale:
The choice of a one-pot Friedel-Crafts acylation/reduction sequence is deliberate.
-
Acylation: 5-bromo-2-chlorobenzoic acid is first converted to its more reactive acid chloride derivative using a reagent like oxalyl chloride or thionyl chloride.[8][9] This activated species readily undergoes Friedel-Crafts acylation with phenetole (ethoxybenzene) in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form the benzophenone intermediate.
-
Reduction: Instead of isolating the ketone, a reducing agent such as triethylsilane (Et₃SiH) is introduced directly to the reaction mixture.[8][11] Triethylsilane is an effective ionic hydrogenation agent, particularly in the presence of a strong acid, which reduces the ketone carbonyl to a methylene bridge (CH₂), yielding the final product. This avoids a separate reduction step and potential purification losses.
Experimental Workflow Diagram
References
- 1. CAS 461432-23-5 Pharma Intermediate Supplier [punagri.com]
- 2. apicule.com [apicule.com]
- 3. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene | C15H14BrClO | CID 9996449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene [lgcstandards.com]
- 5. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 461432-23-5 [sigmaaldrich.com]
- 6. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 461432-23-5 [chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 461432-23-5 [amp.chemicalbook.com]
- 9. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 10. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 11. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis - chemicalbook [chemicalbook.com]
A Comprehensive Technical Guide to the Purity and Characterization of 4-Bromo-1-chloro-2-ethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the analytical methodologies crucial for ensuring the purity and confirming the identity of 4-Bromo-1-chloro-2-ethoxybenzene (CAS No. 900174-61-0). In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous characterization of such halogenated aromatic ethers is paramount. These compounds often serve as key building blocks, and their impurity profile can directly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).
This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind the selection of specific analytical techniques, offering field-proven insights into the interpretation of data and the establishment of a robust, self-validating system for quality control.
Physicochemical Properties and Handling
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and the development of analytical methods.
| Property | Value | Source |
| CAS Number | 900174-61-0 | [1][2] |
| Molecular Formula | C₈H₈BrClO | [1][2] |
| Molecular Weight | 235.51 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Purity (typical) | ≥95-98% | [1][2] |
Note: Due to the limited publicly available data for this specific compound, some properties are based on information from chemical suppliers. It is always recommended to consult the supplier's Certificate of Analysis (CoA) for batch-specific data.
Purity Assessment and Characterization: A Multi-faceted Approach
No single analytical technique is sufficient to definitively determine the purity and structure of a compound like this compound. A holistic approach, employing orthogonal methods, is necessary to build a comprehensive and reliable profile of the material. The following sections detail the core analytical techniques and provide exemplary protocols that can be adapted for this purpose.
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of non-volatile and thermally stable organic molecules. It excels at separating the main component from structurally similar impurities.
Causality of Method Selection: A reversed-phase HPLC method is the logical starting point for a molecule of this polarity. The octadecylsilane (C18) stationary phase provides a nonpolar environment, and a mobile phase of acetonitrile and water allows for the effective elution and separation of this compound and its potential impurities based on their differential partitioning. A UV detector is suitable due to the aromatic nature of the compound, which imparts a strong chromophore.
Experimental Protocol: Reversed-Phase HPLC for Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Gradient Elution:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL solution.
Data Interpretation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Any additional peaks represent potential impurities. For accurate quantification, especially for known impurities, a reference standard of the impurity would be required.
Caption: HPLC Purity Analysis Workflow
Volatile Impurities and Structural Confirmation: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides both chromatographic separation and mass spectral data, which can be used for structural elucidation and confirmation of the molecular weight.
Causality of Method Selection: Due to its moderate molecular weight and likely volatility, this compound is amenable to GC analysis. The mass spectrometer detector provides a "fingerprint" of the molecule (the mass spectrum) and those of any co-eluting or separated impurities. This is a highly selective and sensitive technique for identifying and quantifying halogenated organic compounds.[3][4]
Experimental Protocol: GC-MS for Identity Confirmation and Volatile Impurity Profiling
-
Instrumentation: A standard GC-MS system.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 10 min.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Scan Range: 40-450 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent such as dichloromethane or ethyl acetate.
Data Interpretation: The retention time of the major peak should be consistent with that of a reference standard. The mass spectrum of this peak should show the molecular ion cluster characteristic of a compound containing one bromine and one chlorine atom (with their respective isotopes). The fragmentation pattern should also be consistent with the proposed structure. Other peaks in the chromatogram can be identified by comparing their mass spectra to a library (e.g., NIST).
Caption: GC-MS Analysis Workflow
Definitive Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous determination of a molecule's structure. Both ¹H and ¹³C NMR should be employed.
Causality of Method Selection: ¹H NMR will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, we would expect to see signals corresponding to the aromatic protons and the ethoxy group protons. ¹³C NMR will reveal the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature and position of the substituents.[5]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, depending on concentration.
-
Expected Spectral Features for this compound:
-
¹H NMR:
-
A triplet and a quartet in the aliphatic region (likely around 1.4 and 4.1 ppm, respectively) corresponding to the ethoxy group (-OCH₂CH₃).
-
Three signals in the aromatic region (approximately 6.8-7.5 ppm), corresponding to the three protons on the substituted benzene ring. The splitting patterns (e.g., doublets, doublet of doublets) will be indicative of their relative positions (ortho, meta, para) to each other and the substituents.
-
-
¹³C NMR:
-
Two signals in the aliphatic region for the ethoxy group carbons.
-
Six distinct signals in the aromatic region, with the carbons directly attached to the electronegative oxygen, chlorine, and bromine atoms showing characteristic downfield shifts.
-
Potential Impurities and Their Origins
-
Starting Materials: Unreacted 4-bromo-2-chlorophenol.
-
Isomeric Impurities: Positional isomers such as 2-Bromo-1-chloro-4-ethoxybenzene or 1-Bromo-2-chloro-3-ethoxybenzene, which could arise if the starting phenol was not isomerically pure. HPLC is a suitable technique for separating such isomers.[6][7]
-
Over-alkylation or Side-reaction Products: Depending on the specific synthetic conditions.
-
Residual Solvents: Solvents used in the synthesis and purification steps.[8]
The presence and levels of these and other impurities must be controlled to ensure the quality of the final product.[9]
Conclusion: A Commitment to Scientific Integrity
The purity and characterization of a chemical intermediate like this compound are not mere data points; they are the foundation upon which the success of subsequent research and development rests. The multi-technique approach outlined in this guide, combining chromatography and spectroscopy, provides a robust framework for establishing the identity, purity, and impurity profile of this compound. By understanding the "why" behind each experimental choice, researchers and drug development professionals can confidently ensure the quality of their materials and the integrity of their scientific outcomes.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 3. Blogs | Restek [discover.restek.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 7. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 8. Isolation and characterization of pharmaceuticals with impurities. [wisdomlib.org]
- 9. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 4-Bromo-1-chloro-2-ethoxybenzene in organic solvents
An In-depth Technical Guide to the Solubility of 4-Bromo-1-chloro-2-ethoxybenzene in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 900174-61-0). Given the limited availability of public data on this specific compound, this document establishes a robust theoretical framework for predicting its solubility based on first principles of physical organic chemistry, including polarity, molecular structure, and solute-solvent interactions. The centerpiece of this guide is a detailed, field-proven experimental protocol for the quantitative determination of thermodynamic equilibrium solubility using the isothermal shake-flask method. This guide is intended for researchers, chemists, and drug development professionals who require accurate solubility data for applications in synthesis, purification, formulation, and process development.
Introduction and Physicochemical Profile
This compound is a halogenated aromatic ether. Understanding its solubility is a critical first step in its practical application, influencing everything from the choice of reaction media and purification solvents to its behavior in formulation and development pipelines. The solubility of a compound dictates its bioavailability and is a cornerstone of techniques like crystallization, extraction, and chromatography.[1]
Physicochemical Properties:
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 900174-61-0 | [2] |
| Molecular Formula | C₈H₈BrClO | [2] |
| Molecular Weight | 235.51 g/mol | [2] |
| Appearance | (Predicted) Solid | - |
The molecular architecture, featuring a bulky, hydrophobic halogenated benzene ring and a moderately polar ethoxy group, dictates its solubility behavior. The bromine and chlorine atoms increase the molecular weight and hydrophobicity, while the ether linkage provides a site for hydrogen bond acceptance, creating a molecule with mixed polarity.[3][4]
Caption: Molecular structure of this compound.
Theoretical Solubility Framework
The guiding principle for solubility is "like dissolves like," which relates the polarity of the solute to that of the solvent.[5] Based on its structure, we can predict the solubility of this compound across a spectrum of common organic solvents.
-
Non-polar Solvents (e.g., Hexane, Toluene, Cyclohexane): The compound is expected to exhibit high solubility in these solvents. The dominant interactions will be London dispersion forces, which are favorable between the non-polar aromatic ring and the non-polar solvent molecules.[6]
-
Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone): Good to moderate solubility is anticipated. While the molecule is largely non-polar, the dipole moment associated with the C-Cl, C-Br, and C-O bonds allows for favorable dipole-dipole interactions with these solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Moderate to low solubility is predicted. The ethoxy group can act as a hydrogen bond acceptor with the hydroxyl groups of the protic solvents. However, the large, hydrophobic halogenated ring will limit extensive solvation. A structurally related but more complex compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is described as having slight solubility in methanol.[7][]
-
Highly Polar Solvents (e.g., Acetonitrile, DMSO): Low to slight solubility is expected. While these solvents are highly polar, their interactions with the primarily non-polar solute may be less favorable. Again, the aforementioned related compound is noted as being slightly soluble in Acetonitrile and DMSO.[7][]
-
Aqueous Solvents (e.g., Water): The compound is predicted to be practically insoluble in water. The energy required to break the strong hydrogen bonding network of water to accommodate the large hydrophobic molecule is energetically unfavorable.[6]
Effect of Temperature: For most solid organic compounds, solubility in organic solvents increases with temperature.[5] This is because the dissolution process is typically endothermic, and applying heat provides the energy needed to overcome the crystal lattice energy of the solute and the intermolecular forces of the solvent.[9]
Experimental Protocol: Thermodynamic Solubility Determination
To overcome the lack of published data, the following protocol provides a robust and validated method for determining the equilibrium solubility of this compound. This procedure is based on the industry-standard isothermal shake-flask method.[10][11]
3.1. Objective
To determine the thermodynamic equilibrium solubility of this compound in a panel of relevant organic solvents at a controlled temperature (e.g., 25 °C).
3.2. Materials and Reagents
-
Solute: this compound (>98% purity)
-
Solvents: HPLC-grade or equivalent purity (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, Methanol, Ethanol)
-
Apparatus:
-
Analytical balance (± 0.1 mg)
-
2-4 mL glass vials with PTFE-lined screw caps
-
Thermostatically controlled orbital shaker or vortex mixer
-
Benchtop centrifuge with vial adapters
-
0.22 µm PTFE syringe filters
-
Calibrated pipettes
-
Volumetric flasks (Class A)
-
HPLC system with a UV detector and a suitable C18 column
-
3.3. Experimental Workflow
Caption: Isothermal shake-flask experimental workflow.
3.4. Detailed Procedure
-
Preparation of Samples: For each solvent to be tested, add an excess amount of solid this compound (approximately 20-30 mg) to a pre-weighed 4 mL glass vial. The key is to ensure that undissolved solid will remain at the end of the experiment, confirming saturation.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the test solvent to each vial. Securely fasten the caps.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a minimum of 24 hours. For compounds with slow dissolution kinetics, extending this to 48 hours is advisable to ensure thermodynamic equilibrium is reached.[12]
-
Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid. This step is crucial to avoid transferring solid particles into the analytical sample.
-
Sample Preparation for Analysis:
-
Carefully remove the vials from the centrifuge, ensuring the solid pellet is not disturbed.
-
Withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This removes any remaining microscopic particulates.
-
Perform an accurate serial dilution of the filtrate with a suitable solvent (e.g., acetonitrile) to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC-UV method.
-
Prepare a set of calibration standards of this compound in the same diluent.
-
Construct a calibration curve by plotting the peak area against concentration. The curve must have a correlation coefficient (r²) of ≥ 0.995.
-
-
Data Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the test solvent by applying the dilution factor. Report the final solubility in units of mg/mL and mol/L.
3.5. System Trustworthiness and Validation
-
Visual Confirmation: Before centrifugation, every vial must be visually inspected to confirm the presence of undissolved solid. If no solid is present, the experiment for that solvent must be repeated with more solute.
-
Duplicate Runs: All solubility measurements should be performed in at least duplicate (n=2) or triplicate (n=3) to ensure reproducibility.
-
Method Validation: The HPLC-UV analytical method used for quantification must be validated for specificity, linearity, accuracy, and precision to ensure reliable results.[13]
Data Summary and Interpretation
The experimentally determined solubility data should be compiled into a clear, structured table for comparative analysis.
Table 1: Experimental Solubility of this compound at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Hexane | Non-polar | [Experimental Value] | [Calculated Value] |
| Toluene | Non-polar, Aromatic | [Experimental Value] | [Calculated Value] |
| Dichloromethane | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Acetone | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] |
| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] |
| Water | Aqueous | [Experimental Value] | [Calculated Value] |
The results from this table will provide the definitive, quantitative data required for informed decision-making in the laboratory and during process scale-up. This empirical data should be compared against the theoretical framework to build a complete and robust understanding of the compound's behavior.
Conclusion
While published literature lacks specific solubility data for this compound, a robust prediction of its behavior can be made based on its molecular structure. It is anticipated to be highly soluble in non-polar organic solvents and sparingly soluble in polar, particularly protic and aqueous, media. This guide provides the definitive, step-by-step experimental protocol required to generate precise, reliable, and quantitative solubility data. Adherence to this validated methodology will empower researchers and development professionals to effectively utilize this compound in their work, from small-scale synthesis to larger formulation challenges.
References
- 1. chem.ws [chem.ws]
- 2. This compound - CAS:900174-61-0 - Sunway Pharm Ltd [3wpharm.com]
- 3. academics.su.edu.krd [academics.su.edu.krd]
- 4. researchgate.net [researchgate.net]
- 5. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 461432-23-5 [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. scribd.com [scribd.com]
- 13. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
Navigating the Synthesis and Handling of 4-Bromo-1-chloro-2-ethoxybenzene: A Technical Guide for Researchers
This guide provides an in-depth technical overview of 4-Bromo-1-chloro-2-ethoxybenzene, a halogenated aromatic ether with potential applications in organic synthesis and drug discovery. As a Senior Application Scientist, the following sections synthesize critical information on its chemical properties, safe handling protocols, and potential reactivity, grounded in established scientific principles and safety practices. This document is intended for researchers, scientists, and professionals in drug development who may work with this or structurally similar compounds.
Compound Profile and Physicochemical Properties
This compound, identified by the CAS number 900174-61-0 , is a disubstituted halogenated aromatic ether.[1] Its structure, featuring a benzene ring functionalized with bromine, chlorine, and an ethoxy group, makes it a versatile intermediate in organic synthesis. The interplay of these functional groups dictates its reactivity and influences its physical properties.
| Property | Value | Source |
| CAS Number | 900174-61-0 | [1] |
| Molecular Formula | C₈H₈BrClO | [1] |
| Molecular Weight | 235.51 g/mol | |
| Synonyms | Benzene, 4-bromo-1-chloro-2-ethoxy- | [1] |
| Storage Temperature | 2-8°C |
Hazard Identification and GHS Classification
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 | Warning |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | GHS07 | Warning |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | GHS07 | Warning |
Note: This classification is based on available supplier information and may not be exhaustive. A thorough risk assessment should be conducted before use.
Core Safety and Handling Protocols
The safe handling of halogenated aromatic compounds is paramount to ensure the well-being of laboratory personnel and to prevent environmental contamination. The following protocols are based on best practices for handling this class of chemicals and should be adapted to specific laboratory conditions and standard operating procedures.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
| Protection Type | Specific Equipment | Standard/Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield | ANSI Z87.1 | Protects against splashes and vapors that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Viton™), a flame-resistant lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation or absorption of the chemical. | |
| Respiratory Protection | Use in a well-ventilated chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. | Minimizes inhalation of vapors, which may be harmful. |
Engineering Controls and Work Practices
All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. The sash should be kept at the lowest practical height.
Caption: A generalized workflow for the safe handling of halogenated aromatic compounds.
Storage and Incompatibility
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Storage at 2-8°C is recommended.
Synthesis, Reactivity, and Potential Applications
While specific documented applications for this compound are limited in readily available literature, its structure suggests potential utility as a building block in organic synthesis. The majority of available information details the synthesis and use of the structurally related but distinct compound, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene, which is a key intermediate in the synthesis of the anti-diabetic drug Dapagliflozin.[2][3][4][5][6]
Synthesis
The synthesis of this compound would likely involve the ethoxylation of a corresponding bromochlorophenol precursor. A plausible synthetic route could be the Williamson ether synthesis, reacting 4-bromo-2-chlorophenol with an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base.
Reactivity Profile
The reactivity of this compound is governed by its functional groups:
-
Aromatic Halogens (Br and Cl): The bromine and chlorine atoms are potential sites for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in the construction of complex organic molecules.[3] The differential reactivity of the C-Br and C-Cl bonds could allow for selective functionalization.
-
Ethoxy Group: The ethoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. It also influences the regioselectivity of these reactions.
-
Aromatic Ring: The substituted benzene ring can undergo further electrophilic or nucleophilic aromatic substitution reactions, depending on the reaction conditions.
Caption: Potential reactivity pathways of this compound.
Spill Management and Waste Disposal
Spill Response
In the event of a spill, evacuate the area and prevent unauthorized entry. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal. Ensure adequate ventilation during cleanup.
Waste Disposal
All waste containing this compound, including contaminated materials and rinsates, must be treated as hazardous waste. Halogenated organic waste should be collected in a dedicated, labeled, and sealed container, separate from non-halogenated waste.[7] Disposal must be conducted through an authorized hazardous waste management facility in accordance with local, state, and federal regulations.[7]
Conclusion
This compound is a chemical intermediate that requires careful handling due to its potential hazards. While specific toxicological data is limited, adherence to general safety protocols for halogenated aromatic compounds is essential. This guide provides a framework for its safe use in a research and development setting. Researchers are strongly encouraged to consult the supplier's SDS and their institution's Environmental Health and Safety department for specific guidance.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 5. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 6. CAS 461432-23-5 Pharma Intermediate Supplier [punagri.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical Constants of 4-Bromo-1-chloro-2-ethoxybenzene
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the physical constants, specifically the melting and boiling points, of 4-Bromo-1-chloro-2-ethoxybenzene. Recognizing the challenges in sourcing definitive physical data for all synthesized compounds, this document addresses the current availability of information for this compound and furnishes comprehensive, field-proven methodologies for the experimental determination of these crucial parameters.
Introduction to this compound
This compound, identified by the CAS Number 900174-61-0, is a halogenated aromatic ether.[1][2][3] Its molecular structure, featuring a benzene ring substituted with bromine, chlorine, and an ethoxy group, suggests its potential utility as a building block in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and materials science applications. The precise determination of its physical properties, such as melting and boiling points, is fundamental for its purification, identification, and handling in a laboratory setting.
Physical Constants of this compound
Table 1: Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 900174-61-0 | [1][2][3] |
| Molecular Formula | C₈H₈BrClO | [1][2] |
| Molecular Weight | 235.51 g/mol | [1][2] |
| Melting Point | Not available | |
| Boiling Point | Not available |
Experimental Determination of Melting and Boiling Points
The determination of melting and boiling points are fundamental techniques in chemical analysis for both identification and purity assessment. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for these measurements to ensure data consistency and reliability.
Causality Behind Experimental Choices
The choice of method for determining melting and boiling points is dictated by the physical state of the substance and the required precision. For a crystalline solid like this compound is expected to be at room temperature, the capillary method is the most common and reliable technique for melting point determination.[4] This method allows for precise temperature control and clear observation of the phase transition.
For the boiling point, the Siwoloboff method is a suitable micro-technique that requires only a small amount of the substance.[5][6] This is particularly advantageous when dealing with newly synthesized or expensive compounds. Both methods rely on the principle of gradually heating the sample in a controlled manner and observing the physical change from solid to liquid or liquid to gas.
Experimental Workflow for Physical Constant Determination
The following diagram illustrates the general workflow for the experimental determination of the melting and boiling points of a chemical substance.
Caption: Workflow for determining melting and boiling points.
Protocol for Melting Point Determination (Capillary Method)
This protocol is based on the OECD Guideline 102 for the Testing of Chemicals.[7][8][9]
Materials:
-
Dry, powdered sample of this compound
-
Glass capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Thiele tube with a high-boiling point oil or a digital melting point apparatus)
-
Calibrated thermometer
Procedure:
-
Sample Preparation: Ensure the sample is thoroughly dried to avoid depression of the melting point. Finely powder the sample.
-
Capillary Tube Filling: Introduce a small amount of the powdered sample into the open end of a capillary tube. Pack the sample into the sealed end by tapping the tube gently on a hard surface. The packed sample height should be 2-4 mm.[4]
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Approximate Determination: Heat the sample rapidly to get an approximate melting point. This will inform the rate of heating for the accurate determination.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat to a temperature about 10-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range). A sharp melting range (0.5-2°C) is indicative of a pure substance.
Protocol for Boiling Point Determination (Siwoloboff Method)
This micro-method is described in OECD Guideline 103.[10][11]
Materials:
-
Sample of this compound
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heating bath (e.g., Thiele tube with high-boiling point oil)
-
Calibrated thermometer
-
Rubber band or wire to attach the test tube to the thermometer
Procedure:
-
Sample Preparation: Place a small amount (a few drops) of the liquid sample into the small test tube.
-
Capillary Insertion: Place the capillary tube, with its sealed end up, into the liquid in the test tube.
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. Immerse the assembly in the heating bath.
-
Heating: Heat the bath gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Observation and Recording: Continue heating until a steady stream of bubbles is observed. Then, remove the heat source and allow the bath to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.[6]
Data on a Structurally Related Compound: 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
During the literature search for the physical constants of this compound, data for the structurally related compound, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (CAS: 461432-23-5), was frequently encountered. This compound is notably used as an intermediate in the synthesis of Dapagliflozin, a medication for type 2 diabetes.[] It is crucial to distinguish between these two compounds as their physical and chemical properties will differ.
Table 2: Physical Properties of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
| Property | Value | Source |
| CAS Number | 461432-23-5 | [][13] |
| Molecular Formula | C₁₅H₁₄BrClO | [][13] |
| Molecular Weight | 325.63 g/mol | [][13] |
| Melting Point | 41-43°C | [][14] |
| Boiling Point | 393.0 ± 32.0 °C at 760 mmHg (Predicted) | [][15] |
Safety Information for 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene: This compound is classified as causing serious eye damage and is very toxic to aquatic life with long-lasting effects.[16] Appropriate personal protective equipment, including eye protection, should be worn when handling this substance.[16]
Conclusion
While the specific melting and boiling points for this compound (CAS: 900174-61-0) are not currently documented in readily accessible scientific literature, this guide provides robust, standardized protocols for their experimental determination. Adherence to these methodologies, grounded in OECD guidelines, will ensure the generation of accurate and reliable data, which is essential for the safe handling, further study, and application of this compound in research and development. The inclusion of data for the related compound, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene, serves to prevent potential confusion and provides a useful comparative reference.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 900174-61-0 | ALB17461 [biosynth.com]
- 3. 900174-61-0|this compound|BLD Pharm [bldpharm.com]
- 4. thinksrs.com [thinksrs.com]
- 5. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]
- 6. Siwoloboff method - Wikipedia [en.wikipedia.org]
- 7. laboratuar.com [laboratuar.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 13. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene | C15H14BrClO | CID 9996449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. cphi-online.com [cphi-online.com]
- 15. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene CAS#: 461432-23-5 [m.chemicalbook.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
Methodological & Application
Application Notes & Protocols: Strategic Use of 4-Bromo-1-chloro-2-ethoxybenzene in Sequential Organic Synthesis
Prepared by: Senior Application Scientist, Gemini Laboratories
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-Bromo-1-chloro-2-ethoxybenzene in modern organic synthesis. This disubstituted halogenated benzene derivative is a highly valuable and versatile building block, primarily due to the differential reactivity of its bromine and chlorine substituents. This inherent chemoselectivity allows for programmed, sequential cross-coupling reactions, enabling the efficient construction of complex molecular architectures. Herein, we detail the reactivity principles, provide field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and offer insights into experimental design and troubleshooting.
Introduction: The Strategic Advantage of Differential Halogen Reactivity
This compound (CAS: 900174-61-0) is an aromatic building block distinguished by the presence of two different halogen atoms on the benzene ring. In the realm of transition metal-catalyzed cross-coupling reactions, the reactivity of aryl halides is heavily dependent on the carbon-halogen (C-X) bond dissociation energy. This reactivity trend is well-established and generally follows the order: C–I > C–Br > C–OTf >> C–Cl.[1] This principle is the cornerstone of the synthetic utility of this compound.
The significantly more reactive C-Br bond can be selectively functionalized using palladium-catalyzed reactions under conditions that leave the more robust C-Cl bond intact. This preserves the chlorine atom as a synthetic handle for a subsequent, and often different, chemical transformation under more forcing conditions. This two-step, selective functionalization strategy is paramount in creating complex, multi-substituted aromatic compounds, which are common motifs in pharmaceuticals and advanced materials.[2][3][4]
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 900174-61-0[5] |
| Molecular Formula | C₈H₈BrClO[5] |
| Molecular Weight | 235.51 g/mol [6] |
| Appearance | Off-white to light yellow solid |
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[7][8] For substrates like this compound, the key to success lies in exploiting the reactivity gap between the C-Br and C-Cl bonds.
Suzuki-Miyaura Coupling: Selective C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide.[1][9] By carefully selecting the catalyst system and reaction conditions, one can achieve highly selective coupling at the C-Br position.
Causality and Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. This step is rate-limiting, and the lower bond energy of C-Br compared to C-Cl ensures a strong kinetic preference for the oxidative addition of the C-Br bond.[10] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) stabilize the palladium center, increase its electron density, and promote the oxidative addition and subsequent reductive elimination steps.[11][12][13] The base is essential for the transmetalation step, where it activates the organoboron species to form a more nucleophilic borate complex.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 1: Selective Suzuki-Miyaura Coupling of this compound
This protocol describes the coupling with 4-methoxyphenylboronic acid as a representative example.
| Reagent/Parameter | Recommended | Purpose |
| Substrate | This compound (1.0 equiv) | Aryl halide source |
| Boronic Acid | 4-Methoxyphenylboronic acid (1.2-1.5 equiv) | Coupling partner |
| Pd Pre-catalyst | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Source of active Pd(0) |
| Ligand | SPhos (4 mol%) or XPhos (4 mol%) | Stabilizes catalyst, promotes reaction |
| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 equiv) | Activates boronic acid |
| Solvent | Toluene/H₂O (10:1) or Dioxane/H₂O (10:1) | Reaction medium |
| Temperature | 80-110 °C | Provides activation energy |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents catalyst oxidation |
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (e.g., 235 mg, 1.0 mmol), 4-methoxyphenylboronic acid (e.g., 228 mg, 1.5 mmol), the palladium pre-catalyst (e.g., Pd(OAc)₂, 4.5 mg, 0.02 mmol), the phosphine ligand (e.g., SPhos, 16.4 mg, 0.04 mmol), and the base (e.g., K₃PO₄, 424 mg, 2.0 mmol).
-
Inerting: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed. The presence of oxygen can deactivate the catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of Toluene/H₂O 10:1) via syringe. Degassing the solvent (by sparging with argon for 15-20 minutes or via freeze-pump-thaw cycles) is crucial to minimize catalyst decomposition.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 4-16 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 4-aryl-1-chloro-2-ethoxybenzene product.
Caption: Experimental workflow for selective Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Selective C-N Bond Formation
The Buchwald-Hartwig amination is the palladium-catalyzed coupling of an amine with an aryl halide, and it has become a dominant method for constructing C(aryl)-N bonds.[14][15] Similar to the Suzuki coupling, careful tuning of the reaction allows for selective amination at the C-Br position.
Causality and Mechanistic Insight: The catalytic cycle is analogous to the Suzuki reaction, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[15] A key difference is the requirement of a strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS, or K₃PO₄) to deprotonate the amine or the intermediate palladium-amine complex, forming the crucial palladium-amido species that precedes reductive elimination.[16] The choice of ligand is again paramount, with bulky biarylphosphines or ferrocene-based ligands often providing the best results by promoting the challenging C-N bond-forming reductive elimination step.[17][18]
Protocol 2: Selective Buchwald-Hartwig Amination of this compound
This protocol describes the amination with morpholine as a representative cyclic secondary amine.
| Reagent/Parameter | Recommended | Purpose |
| Substrate | This compound (1.0 equiv) | Aryl halide source |
| Amine | Morpholine (1.2-1.5 equiv) | Nucleophile source |
| Pd Pre-catalyst | Pd₂(dba)₃ (1-2 mol%) or a dedicated precatalyst | Source of active Pd(0) |
| Ligand | RuPhos (2-4 mol%) or Xantphos (2-4 mol%) | Stabilizes catalyst, promotes C-N elimination |
| Base | Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv) | Deprotonates amine/intermediate |
| Solvent | Toluene or Dioxane (anhydrous) | Anhydrous reaction medium |
| Temperature | 90-110 °C | Provides activation energy |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents catalyst oxidation |
Step-by-Step Methodology:
-
Vessel Preparation: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 18.3 mg, 0.02 mmol), the ligand (e.g., RuPhos, 18.6 mg, 0.04 mmol), and the base (e.g., NaOtBu, 135 mg, 1.4 mmol) to an oven-dried Schlenk tube with a stir bar.
-
Reagent Addition: Remove the tube from the glovebox (if used). Add the this compound (235 mg, 1.0 mmol).
-
Inerting: Seal the tube and evacuate/backfill with argon (3x).
-
Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., Toluene, 5 mL) followed by the amine (e.g., Morpholine, 105 µL, 1.2 mmol) via syringe. The use of anhydrous solvent is critical as water can interfere with the strong base.
-
Reaction Execution: Immerse the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Follow the reaction's progress via GC-MS or LC-MS. These reactions are often complete within 12-24 hours.
-
Workup: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to isolate the desired 4-amino-1-chloro-2-ethoxybenzene product.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. Always consult the Safety Data Sheet (SDS) before handling any chemical.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[19][20]
-
Handling: Handle this compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. The compound may cause serious eye damage.[19][21]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. The compound is noted as being very toxic to aquatic life.[19]
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficient temperature.3. Poor quality reagents/solvents. | 1. Ensure rigorous inert atmosphere and use freshly degassed solvents.2. Increase reaction temperature in 10 °C increments.3. Use freshly opened or purified reagents and anhydrous solvents. |
| Formation of Homo-coupled Byproduct | Presence of oxygen during the reaction setup or execution. | Improve degassing procedures for solvents and ensure a robust inert atmosphere throughout the reaction. |
| Dehalogenation (Loss of Br or Cl) | 1. Catalyst system promotes reduction.2. Presence of water or protic impurities. | 1. Screen different ligands or catalyst precursors.2. Use rigorously dried solvents and reagents. |
| Reaction Stalls | Catalyst decomposition over time. | Add a second portion of catalyst and ligand after the reaction has stalled (e.g., after 12 hours). |
Conclusion
This compound is a powerful and versatile building block for synthetic chemists. Its value is rooted in the predictable and exploitable difference in reactivity between its bromine and chlorine substituents. By leveraging carefully optimized palladium-catalyzed cross-coupling protocols, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, researchers can selectively functionalize the C-Br bond while preserving the C-Cl bond for subsequent transformations. This enables a modular and efficient approach to the synthesis of complex, highly substituted aromatic compounds, accelerating discovery in drug development and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CAS 461432-23-5 Pharma Intermediate Supplier [punagri.com]
- 3. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 4-Bromo-1-chloro-2-ethoxy-benzene [oakwoodchemical.com]
- 7. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. static.cymitquimica.com [static.cymitquimica.com]
- 20. fishersci.com [fishersci.com]
- 21. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene | C15H14BrClO | CID 9996449 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene as a Strategic Building Block for SGLT2 Inhibitors
Senior Application Scientist Note: The field of pharmaceutical synthesis demands precision, strategic foresight, and an intimate understanding of the tools at hand. This document provides an in-depth guide to the application of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene , a cornerstone intermediate in the synthesis of leading antidiabetic agents. It is crucial to distinguish this molecule (CAS 461432-23-5) from the similarly named 4-Bromo-1-chloro-2-ethoxybenzene. The latter lacks the critical benzyl moiety and, consequently, the extensive documented utility in major pharmaceutical pipelines. Our focus here is exclusively on the benzyl derivative, a testament to how specific structural motifs dictate synthetic destiny.
Introduction: A Pivotal Intermediate in Modern Antidiabetic Therapy
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is a highly functionalized aromatic compound that has emerged as an indispensable building block in medicinal chemistry. Its primary and most notable application is as a key intermediate in the synthesis of Dapagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2).[1][2][3] SGLT2 inhibitors represent a major class of therapeutics for type 2 diabetes, working by promoting the excretion of glucose through the urine.[4]
The molecular architecture of this intermediate is ingeniously designed for sequential, regioselective transformations. The presence of two different halogen atoms—bromine and chlorine—on one of the phenyl rings provides a handle for selective chemistry, which is the essence of its utility and the core focus of these application notes.
Physicochemical Properties & Safety Data
Proper handling and understanding of a reagent's physical properties are prerequisites for successful and safe experimentation. The data below has been consolidated from authoritative chemical databases.[5][]
| Property | Value | Source |
| CAS Number | 461432-23-5 | [5] |
| Molecular Formula | C₁₅H₁₄BrClO | [5] |
| Molecular Weight | 325.63 g/mol | [5] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 40-43 °C | [] |
| Boiling Point | ~393 °C at 760 mmHg | [] |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Toluene. | General Knowledge |
Safety & Handling: Researchers must consult the full Safety Data Sheet (SDS) before use. Key GHS hazard statements indicate that the compound may be harmful if swallowed or in contact with skin, and causes serious eye damage.[5] It is also classified as very toxic to aquatic life with long-lasting effects.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Core Reactivity & Synthetic Rationale
The synthetic value of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene lies in the differential reactivity of its two halogen substituents. The carbon-bromine bond is significantly more susceptible to oxidative addition by palladium catalysts or, more critically for this application, to metal-halogen exchange with organolithium reagents, than the more robust carbon-chlorine bond. This reactivity differential is the linchpin for achieving high regioselectivity in subsequent C-C bond-forming reactions.
The primary transformation this building block undergoes is a lithium-halogen exchange at the bromine position, creating a nucleophilic aryl lithium species. This powerful nucleophile is then used to attack an electrophilic partner—in the case of Dapagliflozin synthesis, a protected sugar lactone—to form the critical C-aryl glycoside bond.[4][8]
Caption: Logical flow for the regioselective lithiation reaction.
Application Protocol: Synthesis of a Dapagliflozin Precursor
This protocol details the crucial C-glycosylation step, which transforms the starting aryl bromide into the core structure of Dapagliflozin. The procedure involves the formation of an aryl lithium intermediate, its reaction with a protected gluconolactone, and a subsequent reductive workup to yield the desired C-glucoside. This protocol is synthesized from methodologies described in the patent literature.[8][9][10]
Materials & Reagents:
-
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (1.0 eq)
-
2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone (1.1 eq)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)
-
Triethylsilane (Et₃SiH) (3.0 eq)
-
Boron trifluoride etherate (BF₃·OEt₂) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Anhydrous Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Experimental Workflow Diagram:
Caption: Step-wise workflow for the C-glycosylation reaction.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and an argon inlet, add 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (1.0 eq). Dissolve it in anhydrous THF (approx. 5-10 mL per gram of starting material).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Once the temperature is stable, slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Causality Note: This low temperature is critical to prevent undesired side reactions and decomposition of the highly reactive aryl lithium intermediate.
-
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour. The formation of the aryl lithium can often be observed by a color change.
-
Coupling: In a separate dry flask, dissolve 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone (1.1 eq) in anhydrous toluene. Add this solution dropwise to the aryl lithium solution at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-3 hours. The progress of the coupling can be monitored by thin-layer chromatography (TLC) or HPLC by quenching a small aliquot of the reaction mixture with methanol.
-
Reductive Deprotection: Once the coupling is complete, warm the reaction to approximately -5 °C. Add anhydrous acetonitrile, followed by the slow, sequential addition of triethylsilane (3.0 eq) and boron trifluoride etherate (3.0 eq), maintaining the temperature below 0 °C.
-
Causality Note: This combination of a hydride source (Et₃SiH) and a strong Lewis acid (BF₃·OEt₂) facilitates the reduction of the intermediate hemiacetal and removes the silyl protecting groups in a single cascade.
-
-
Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours or until reaction completion is confirmed by analytical methods.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the protected Dapagliflozin precursor. The final deprotection of hydroxyl groups would follow to yield the API.
Conclusion
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is more than just an intermediate; it is a product of rational design that enables a complex and stereospecific synthesis. Its defined reactivity allows for the precise and high-yield construction of the C-aryl glucoside core of Dapagliflozin. The protocols and principles outlined herein demonstrate its pivotal role and provide a framework for its effective use in pharmaceutical development and manufacturing.
References
- 1. WO2018142422A1 - Process for the preparation of dapagliflozin - Google Patents [patents.google.com]
- 2. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. public.pensoft.net [public.pensoft.net]
- 5. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene | C15H14BrClO | CID 9996449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 8. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 9. CN104478839A - Synthesis method of dapagliflozin - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: A Streamlined Synthetic Pathway to Dapagliflozin Intermediates from 5-Bromo-2-chlorobenzoic Acid
Abstract: This document provides a detailed guide for the synthesis of Dapagliflozin, a potent and selective SGLT2 inhibitor, with a focus on the preparation of its key C-aryl glucoside intermediates. The synthesis originates from the readily available starting material, 5-bromo-2-chlorobenzoic acid, and proceeds through the formation of the critical aglycone, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. We present field-proven protocols for the key transformations, including a one-pot Friedel-Crafts acylation/reduction for the aglycone synthesis, followed by a highly diastereoselective C-aryl glycosylation and subsequent reduction. The causality behind experimental choices, mechanistic insights, and process optimization strategies are discussed to provide a comprehensive resource for researchers, chemists, and drug development professionals.
Introduction: The Significance of Dapagliflozin and its C-Aryl Glucoside Core
Dapagliflozin is a leading therapeutic agent for the management of type 2 diabetes mellitus.[1][2] It functions by selectively inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the renal proximal tubules, thereby reducing the reabsorption of glucose and promoting its excretion in the urine.[1][3] The core chemical scaffold of Dapagliflozin is a C-aryl β-glucoside, where the glucose moiety is attached to the aglycone through a stable carbon-carbon bond. This structural feature imparts metabolic stability compared to O-glycosides, which are susceptible to enzymatic cleavage.
The synthesis of C-aryl glucosides presents a significant challenge, primarily centered on the stereoselective formation of the C-C bond at the anomeric center of the sugar.[4] This guide outlines an efficient and scalable synthetic route that addresses these challenges, beginning with the synthesis of the requisite aglycone.
Strategic Overview of the Synthetic Pathway
The synthesis is strategically divided into two primary stages. The first stage involves the construction of the diarylmethane aglycone, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene . The second stage is the crucial coupling of this aglycone with a glucose derivative, followed by stereoselective reduction to furnish Dapagliflozin. This approach is designed to maximize efficiency by minimizing intermediate purifications and avoiding cumbersome protection-deprotection sequences.[5]
Diagram 1: High-level workflow for the synthesis of Dapagliflozin.
Part I: Synthesis of the Key Aglycone Intermediate
The intermediate 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (also known as 5-bromo-2-chloro-4'-ethoxydiphenylmethane) is a cornerstone of the Dapagliflozin synthesis.[6][7] Its bromine atom provides a handle for subsequent lithium-halogen exchange, enabling the crucial C-C bond formation with the sugar moiety. An efficient one-pot procedure starting from 5-bromo-2-chlorobenzoic acid is highly advantageous for industrial-scale production.[8][9]
Mechanistic Rationale: One-Pot Acylation and Reduction
This process combines a Friedel-Crafts acylation with a subsequent reduction in a single reaction vessel, avoiding the isolation of the intermediate benzophenone.
-
Acyl Chloride Formation: 5-bromo-2-chlorobenzoic acid is first activated by converting it into the more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride.[9][10][11]
-
Friedel-Crafts Acylation: The generated acyl chloride reacts with phenetole (ethoxybenzene) in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃). The Lewis acid coordinates to the carbonyl oxygen, enhancing the electrophilicity of the acyl carbon, which is then attacked by the electron-rich phenetole ring, primarily at the para position due to steric and electronic effects.
-
In-Situ Reduction: After the acylation is complete, a reducing agent is introduced directly into the reaction mixture. A common and effective choice is a silane, such as triethylsilane (Et₃SiH), often used in conjunction with a Lewis or Brønsted acid.[8] This combination efficiently reduces the benzophenone carbonyl to a methylene bridge, yielding the target diarylmethane structure. This avoids a separate reduction step and potential side reactions associated with harsher reducing agents like sodium borohydride.[8][12]
Detailed Experimental Protocol 1: One-Pot Synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Eq. |
| 5-Bromo-2-chlorobenzoic acid | 235.45 | 23.5 g | 1.0 |
| Oxalyl Chloride | 126.93 | 15.2 g (10.4 mL) | 1.2 |
| Dichloromethane (DCM) | - | 250 mL | - |
| Phenetole | 122.16 | 13.4 g (13.7 mL) | 1.1 |
| Aluminum Chloride (AlCl₃) | 133.34 | 14.7 g | 1.1 |
| Triethylsilane (Et₃SiH) | 116.28 | 17.4 g (23.8 mL) | 1.5 |
Procedure:
-
Acyl Chloride Formation:
-
To a dry 500 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 5-bromo-2-chlorobenzoic acid (23.5 g, 100 mmol) and dry dichloromethane (150 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (10.4 mL, 120 mmol) dropwise over 30 minutes. A catalytic amount of DMF (2-3 drops) can be added to facilitate the reaction.
-
Allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases and a clear solution is formed. The reaction progress can be monitored by TLC.
-
-
Friedel-Crafts Acylation:
-
In a separate dry 1 L flask under nitrogen, suspend aluminum chloride (14.7 g, 110 mmol) in dry dichloromethane (100 mL) and cool to 0 °C.
-
Add phenetole (13.7 mL, 110 mmol) to the AlCl₃ suspension.
-
Slowly add the freshly prepared 5-bromo-2-chlorobenzoyl chloride solution from the first flask to the AlCl₃/phenetole mixture via a cannula or dropping funnel, maintaining the temperature between 0-5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-3 hours.
-
-
Reduction:
-
While maintaining the temperature below 10 °C, slowly add triethylsilane (23.8 mL, 150 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[8] Monitor the disappearance of the benzophenone intermediate by TLC.
-
-
Work-up and Isolation:
-
Carefully quench the reaction by slowly pouring the mixture into 300 mL of ice-cold 1M HCl.
-
Stir vigorously for 30 minutes.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL), water (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.
-
The product can be further purified by recrystallization from a solvent system like ethanol or heptane/ethyl acetate to yield 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene as a white solid.[13] (Typical yield: 75-85%).
-
Part II: C-Aryl Glycosylation and Stereoselective Reduction
This stage is the crux of the synthesis, where the aglycone is coupled with the sugar to form the C-glucoside bond, followed by a reduction that sets the crucial β-stereochemistry at the anomeric carbon. Modern approaches favor the use of unprotected or lightly protected sugar donors to improve process efficiency.[5][14]
Mechanistic Rationale
Diagram 2: Key mechanistic steps in the glycosylation and reduction sequence.
-
Lithium-Halogen Exchange: The aryl bromide is treated with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) to prevent side reactions. This rapidly exchanges the bromine atom for lithium, generating a highly nucleophilic aryllithium species.[5]
-
Coupling with Gluconolactone: The aryllithium reagent is added to a solution of a protected D-glucono-1,5-lactone. Persilylated gluconolactone, formed by reacting gluconolactone with a silylating agent like trimethylsilyl chloride (TMSCl), is often used as it offers good solubility and reactivity.[1][5] The nucleophilic aryl group attacks the electrophilic carbonyl carbon of the lactone, forming a tetrahedral intermediate which, upon aqueous workup, yields a lactol (a cyclic hemiacetal).[2]
-
Formation of the C-Aryl Glycoside: The crude lactol is treated with a Brønsted acid (e.g., methanesulfonic acid, MsOH) in an alcohol solvent (e.g., methanol or ethanol).[2][14] This step serves two purposes: it removes any remaining silyl protecting groups and catalyzes the formation of a more stable methyl or ethyl C-aryl glycoside intermediate. Using ethanol in this step can directly lead to an ethyl C-aryl glycoside, which has been shown to be a crystalline and easily purifiable intermediate.[5][15]
-
Stereoselective Reduction: The final and most critical step is the reduction of the anomeric hydroxyl group. This is achieved with high diastereoselectivity using a combination of a Lewis acid (e.g., boron trifluoride etherate, BF₃·OEt₂) and a hydride source (e.g., triethylsilane, Et₃SiH).[2][5] The Lewis acid activates the anomeric center, facilitating the formation of an oxocarbenium ion intermediate. The bulky triethylsilane then delivers a hydride ion preferentially from the sterically less hindered equatorial face, resulting in the formation of the desired β-anomer (with the aglycone in the equatorial position) with high selectivity (>99:1 β:α).[5]
Detailed Experimental Protocol 2: Synthesis of Dapagliflozin
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Eq. |
| Aglycone (from Part I) | 358.08 | 35.8 g | 1.0 |
| 2,3,4,6-Tetra-O-trimethylsilyl-D-gluconolactone | 464.88 | 51.1 g | 1.1 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 44 mL | 1.1 |
| Tetrahydrofuran (THF), anhydrous | - | 500 mL | - |
| Methanesulfonic acid (MsOH) | 96.11 | 14.4 g (9.7 mL) | 1.5 |
| Methanol, anhydrous | - | 200 mL | - |
| Triethylsilane (Et₃SiH) | 116.28 | 23.2 g (31.7 mL) | 2.0 |
| Boron trifluoride etherate (BF₃·OEt₂) | 141.93 | 28.4 g (25.3 mL) | 2.0 |
| Acetonitrile/DCM (1:1), anhydrous | - | 400 mL | - |
Procedure:
-
Aryllithium Formation and Coupling:
-
Dissolve the aglycone (35.8 g, 100 mmol) in anhydrous THF (250 mL) in a dry 1 L flask under argon and cool to -78 °C (dry ice/acetone bath).
-
Slowly add n-BuLi (44 mL of 2.5 M solution, 110 mmol) dropwise, keeping the temperature below -70 °C. Stir for 30 minutes at this temperature.
-
In a separate flask, dissolve 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone (51.1 g, 110 mmol) in anhydrous THF (250 mL) and cool to -78 °C.
-
Transfer the cold aryllithium solution to the lactone solution via a pre-cooled cannula.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Lactol and Glycoside Formation:
-
Quench the reaction by adding a pre-prepared solution of methanesulfonic acid (9.7 mL, 150 mmol) in methanol (200 mL), ensuring the temperature does not rise above -60 °C during the addition.
-
After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for 12-16 hours.
-
Neutralize the reaction by adding saturated aqueous sodium bicarbonate solution until pH ~7-8.
-
Concentrate the mixture under reduced pressure to remove most of the organic solvents.
-
Extract the aqueous residue with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to give the crude methyl C-aryl glycoside intermediate, often as a thick syrup or foam.[1][5]
-
-
Stereoselective Reduction:
-
Dissolve the crude intermediate from the previous step in a 1:1 mixture of anhydrous acetonitrile and dichloromethane (400 mL).
-
Cool the solution to -20 °C.
-
Add triethylsilane (31.7 mL, 200 mmol) followed by the slow, dropwise addition of boron trifluoride etherate (25.3 mL, 200 mmol), maintaining the temperature below -15 °C.[5]
-
Stir the reaction at -15 to -20 °C for 4-6 hours. Monitor the reaction by HPLC or TLC for the disappearance of the starting material.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers, wash with water and brine, then dry over Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain crude Dapagliflozin.
-
The final product can be purified by crystallization. A common method involves dissolving the crude oil in ethyl acetate and then adding n-heptane to induce crystallization, yielding Dapagliflozin as a white solid.[5] (Typical yield over 2 steps: 60-70%; Purity >99.5%).
-
Conclusion
This application note details a robust and efficient synthetic route for Dapagliflozin intermediates, starting from 5-bromo-2-chlorobenzoic acid. The strategy emphasizes process efficiency through a one-pot aglycone synthesis and a streamlined glycosylation/reduction sequence that avoids unnecessary protection-deprotection steps. The protocols provided are based on established and scalable chemical transformations, offering a solid foundation for researchers in medicinal chemistry and process development. By understanding the mechanistic principles behind each step, scientists can better troubleshoot and optimize the synthesis for the reliable production of this important therapeutic agent.
References
- 1. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 2. public.pensoft.net [public.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. ikigaicorporation.com [ikigaicorporation.com]
- 8. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 9. CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane - Google Patents [patents.google.com]
- 10. Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane - Eureka | Patsnap [eureka.patsnap.com]
- 11. patents.justia.com [patents.justia.com]
- 12. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 13. CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Selective Suzuki-Miyaura Coupling of 4-Bromo-1-chloro-2-ethoxybenzene
Introduction: Strategic C-C Bond Formation in Pharmaceutical Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its robustness, functional group tolerance, and the mild conditions under which it forms carbon-carbon bonds.[1] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or pseudohalides, is a pivotal tool in the synthesis of complex molecules, particularly in the pharmaceutical industry for the construction of biaryl and heteroaryl structures.[2]
This application note provides a detailed protocol and scientific rationale for the selective Suzuki-Miyaura coupling of 4-Bromo-1-chloro-2-ethoxybenzene. This substrate is of particular interest as it possesses two different halogen atoms, offering the potential for selective functionalization. The inherent difference in the bond dissociation energies of the C-Br and C-Cl bonds allows for the preferential activation of the C-Br bond under carefully controlled catalytic conditions. This chemoselectivity is highly valuable for the stepwise synthesis of complex, multi-substituted aromatic compounds, which are common motifs in drug candidates.[3]
Reaction Principle and Mechanistic Insight
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[4] Understanding this mechanism is crucial for rationalizing the choice of reagents and conditions, and for troubleshooting potential issues. The primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. In the case of this compound, the significantly lower bond energy of the C-Br bond compared to the C-Cl bond dictates that oxidative addition will occur selectively at the C-Br position.[4]
-
Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
The choice of ligand on the palladium catalyst is critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are known to facilitate both the oxidative addition and reductive elimination steps, leading to more efficient catalysis, especially for less reactive aryl chlorides.[5] However, for selective C-Br coupling, a catalyst system that is active enough for the bromide but not overly reactive to engage the chloride is desired.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Selective Suzuki Coupling of this compound
This protocol is designed for the selective coupling at the C-Br bond of this compound with a generic arylboronic acid.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 235.51 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |
| Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) | 368.27 | 0.04 | 0.04 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 2.0 |
| Toluene | - | 10 mL | - |
| Water (degassed) | - | 1 mL | - |
Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).
-
Catalyst and Ligand Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol) and tricyclohexylphosphine tetrafluoroborate (0.04 mmol).
-
Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Introduction: Under a positive pressure of the inert gas, add toluene (10 mL) and degassed water (1 mL) to the Schlenk flask via syringe. Then, add the catalyst and ligand mixture to the reaction flask.
-
Reaction: Heat the reaction mixture to 80-100 °C in a preheated oil bath with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-aryl-1-chloro-2-ethoxybenzene product.
Experimental Workflow Diagram
Caption: General experimental workflow for the Suzuki coupling reaction.
Product Characterization (Illustrative Example: 4-phenyl-1-chloro-2-ethoxybenzene)
The structure of the synthesized 4-aryl-1-chloro-2-ethoxybenzene should be confirmed by standard spectroscopic methods. The following is an illustrative example for the product of coupling with phenylboronic acid.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.60-7.55 (m, 2H, Ar-H), 7.45-7.30 (m, 6H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, Ar-H), 4.15 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.45 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 155.0, 140.5, 135.0, 130.0, 129.5, 128.8, 128.0, 127.5, 125.0, 112.0, 64.5, 14.8.
-
Mass Spectrometry (EI): m/z (%) = 232 (M⁺, C₁₄H₁₃ClO), 203, 168.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Impure reagents | - Use a fresh batch of palladium catalyst.- Ensure thorough degassing of solvents by sparging with an inert gas or freeze-pump-thaw cycles.- Purify starting materials if necessary. |
| Formation of Homocoupled Product | - Presence of oxygen- Slow transmetalation | - Maintain a strict inert atmosphere throughout the reaction.- Ensure the boronic acid is of high quality. Consider using the corresponding boronate ester. |
| Dehalogenation of Starting Material | - Formation of palladium-hydride species | - Use aprotic solvents.- Avoid bases that can act as hydride donors. Cesium carbonate is generally a good choice.[5] |
| Reaction at C-Cl Bond | - Overly reactive catalyst system- High reaction temperature | - Use a less reactive ligand or a lower catalyst loading.- Perform the reaction at the lower end of the recommended temperature range (e.g., 80 °C). |
Safety Precautions
-
Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The reaction can be exothermic, especially on a larger scale. Monitor the reaction temperature carefully.
Conclusion
This application note provides a robust and selective protocol for the Suzuki-Miyaura coupling of this compound. By leveraging the differential reactivity of the C-Br and C-Cl bonds, this method allows for the targeted synthesis of 4-aryl-1-chloro-2-ethoxybenzene derivatives, which are valuable intermediates in medicinal chemistry and materials science. The detailed mechanistic insights and troubleshooting guide will aid researchers in successfully applying and adapting this protocol for their specific synthetic needs.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Buy 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene | 74287-30-2 [smolecule.com]
Heck reaction conditions for 4-Bromo-1-chloro-2-ethoxybenzene
An In-Depth Guide to the Heck Reaction: Application Notes for the Synthesis of Substituted Alkenes from 4-Bromo-1-chloro-2-ethoxybenzene
Introduction: The Strategic Importance of the Heck Reaction
The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, stands as a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has revolutionized the construction of complex molecular architectures, finding widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials.[3][4] The significance of this transformation was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1][3]
This guide focuses on the practical application of the Heck reaction to a specific and synthetically valuable substrate: This compound . This molecule presents a unique challenge and opportunity due to its differential reactivity. The presence of two distinct halogen atoms—bromine and chlorine—on the aromatic ring allows for selective functionalization. The C-Br bond is significantly more reactive than the C-Cl bond in the key oxidative addition step of the palladium catalytic cycle.[5] This inherent chemoselectivity enables the targeted synthesis of a vinyl-substituted chlorobenzene, preserving the chloride as a handle for subsequent downstream transformations. This document provides a detailed exploration of the reaction mechanism, a robust experimental protocol, and critical insights into optimizing reaction conditions for this specific transformation.
The Catalytic Cycle: A Mechanistic Blueprint
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][3][5][6][7][8] Understanding these fundamental steps is crucial for rational optimization and troubleshooting.
-
Catalyst Activation: The cycle typically begins with a palladium(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to the catalytically active palladium(0) species.[1][6][9] This reduction can be facilitated by phosphine ligands, amines, or even the solvent.[9][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the most labile carbon-halogen bond of the substrate. For this compound, this occurs selectively at the carbon-bromine bond, which has a lower bond dissociation energy than the carbon-chlorine bond.[5] This rate-determining step forms an arylpalladium(II) complex.
-
Olefin Coordination & Migratory Insertion: The alkene coupling partner coordinates to the square-planar Pd(II) complex. This is followed by a syn-migratory insertion, where the aryl group migrates to one of the olefinic carbons while the palladium bonds to the other, forming a new carbon-carbon bond.[1][5][6] The regioselectivity of this step is primarily governed by sterics, with the aryl group typically adding to the less substituted carbon of the alkene.[6][11]
-
β-Hydride Elimination: For the reaction to proceed, the resulting alkylpalladium intermediate must possess a hydrogen atom on the carbon beta to the palladium. A syn-coplanar β-hydride is eliminated, forming a palladium-hydride species and releasing the final substituted alkene product.[5][6] This step generally favors the formation of the more thermodynamically stable E (trans) isomer to minimize steric interactions in the transition state.[4][6][11]
-
Catalyst Regeneration: A stoichiometric amount of base is essential to neutralize the hydrogen halide (H-X) generated from the palladium-hydride complex.[8] This final step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][5][6]
Detailed Experimental Protocol
This protocol provides a general procedure for the Heck coupling of this compound with an alkene such as styrene or methyl acrylate. Optimization may be required based on the specific alkene used.
Materials & Equipment
-
Reagents: this compound, alkene (e.g., styrene, methyl acrylate), Palladium(II) acetate (Pd(OAc)₂), phosphine ligand (e.g., Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃)), base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)), anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)), ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Schlenk flask or oven-dried round-bottom flask, reflux condenser, magnetic stirrer/hotplate, inert gas line (Argon or Nitrogen), syringes, standard laboratory glassware.
Step-by-Step Methodology
-
Reaction Setup: Assemble an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Place the entire setup under a positive pressure of an inert gas (Argon or Nitrogen).
-
Charging Reagents: To the flask, add this compound (1.0 equiv.), Palladium(II) acetate (1-3 mol%), and the phosphine ligand (2-6 mol%). If using an inorganic base like K₂CO₃ (2.0 equiv.), add it at this stage.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure the rigorous exclusion of oxygen.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF) via syringe to achieve a concentration of approximately 0.1-0.5 M with respect to the aryl halide.
-
Alkene and Base Addition: Add the alkene (1.1-1.5 equiv.) to the mixture via syringe. If using a liquid amine base like Et₃N (1.5-2.0 equiv.), add it at this stage.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 100-140 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress periodically by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer and wash sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product.[12][13]
Expert Insights: Optimizing Reaction Parameters
The success of a Heck reaction, particularly with a moderately activated substrate, hinges on the careful selection and optimization of several key parameters.
-
The Catalyst System is Paramount:
-
Palladium Precatalyst: Pd(OAc)₂ is a common, air-stable, and relatively inexpensive choice.[14] It is readily reduced to the active Pd(0) state under the reaction conditions.[6]
-
The Role of the Ligand: The ligand is arguably the most critical component. Its primary roles are to stabilize the Pd(0) species, preventing decomposition into inactive palladium black, and to modulate the electronic and steric environment of the metal center.[5][15] For electron-rich aryl bromides like our substrate, sterically bulky and electron-rich phosphine ligands (e.g., P(o-tol)₃, P(tBu)₃, or biarylphosphine ligands like XPhos) can accelerate the rate-limiting oxidative addition step and promote reductive elimination. N-heterocyclic carbenes (NHCs) are also highly effective ligands known for their strong σ-donation and thermal stability.[16]
-
-
Choosing the Right Base and Solvent:
-
Base Selection: The base's primary function is to regenerate the Pd(0) catalyst.[6][8] Inorganic bases like K₂CO₃ or Cs₂CO₃ are effective and often used in polar aprotic solvents. Organic amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can act as both a base and a solvent, though they are more prone to side reactions at high temperatures. The choice can impact reaction rate and selectivity.[12]
-
Solvent Effects: Polar aprotic solvents like DMF, DMAc, and NMP are standard choices as they effectively dissolve the reactants and salts formed during the reaction.[10][17] The solvent itself can participate in the reduction of the Pd(II) precatalyst.[10] It is critical to use anhydrous and degassed solvents to prevent catalyst deactivation.[18]
-
-
Controlling Temperature and Side Reactions:
-
Thermal Conditions: Heck reactions are typically performed at elevated temperatures (80-140 °C) to drive the reaction forward.[12] However, excessive heat can lead to catalyst decomposition (formation of palladium black) and undesirable side reactions.[12][19] The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining catalyst stability.
-
Troubleshooting: Low conversion often points to catalyst inactivity, which can be caused by impurities, oxygen, or insufficient ligand stabilization.[12][18] The formation of palladium black is a clear indicator of catalyst decomposition.[19] If double bond isomerization of the product is observed, adding silver or thallium salts can sometimes minimize this by promoting a cationic pathway and accelerating the final reductive elimination step.[6][19]
-
Summary of Recommended Reaction Conditions
The following table provides a starting point for the optimization of the Heck reaction with this compound.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Aryl Halide | 1.0 equiv. | This compound |
| Alkene | 1.1 - 1.5 equiv. | Electron-poor alkenes (acrylates, acrylonitrile) are generally more reactive.[1] |
| Pd Precatalyst | 1 - 3 mol% | Pd(OAc)₂ is a robust and common choice. |
| Ligand | 2 - 6 mol% | Bulky, electron-rich phosphines (e.g., P(o-tol)₃) or NHCs are recommended. |
| Base | 1.5 - 2.5 equiv. | K₂CO₃ (inorganic) or Et₃N (organic) are standard choices. |
| Solvent | 0.1 - 0.5 M | Anhydrous, degassed DMF, DMAc, or NMP. |
| Temperature | 100 - 140 °C | Balance reaction rate with catalyst stability. Start around 110 °C. |
| Reaction Time | 12 - 24 h | Monitor by TLC or GC-MS for completion. |
Conclusion
The Heck reaction of this compound is a highly valuable transformation that leverages the inherent chemoselectivity of palladium catalysis to functionalize the more reactive C-Br bond. Success in this reaction requires a solid understanding of the catalytic cycle and a systematic approach to optimizing the interplay between the catalyst, ligand, base, solvent, and temperature. By following the protocols and expert insights outlined in this guide, researchers can effectively harness the power of the Heck reaction to synthesize valuable intermediates for drug discovery and development.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. books.rsc.org [books.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. books.rsc.org [books.rsc.org]
- 8. chemistnotes.com [chemistnotes.com]
- 9. scispace.com [scispace.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Bromo-1-chloro-2-ethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of Polysubstituted Aromatics
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the precise functionalization of aromatic scaffolds is of paramount importance. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful methodology for the introduction of a wide array of functionalities onto electron-deficient aromatic rings.[1] This application note provides an in-depth technical guide to understanding and performing SNAr reactions on the polysubstituted aromatic compound, 4-Bromo-1-chloro-2-ethoxybenzene. This substrate, with its unique arrangement of an activating ethoxy group and two distinct halogen leaving groups, presents an interesting case for exploring the principles of regioselectivity in SNAr. A thorough understanding of the underlying mechanistic principles is crucial for predicting and controlling the reaction outcomes, thereby enabling the rational design of synthetic routes to complex target molecules.
Mechanistic Insights: The Addition-Elimination Pathway
The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism.[2] This pathway is fundamentally different from SN1 and SN2 reactions which are typical for aliphatic systems.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a halogen. This attack is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] The aromaticity of the benzene ring is temporarily disrupted in this intermediate.
-
Elimination of the Leaving Group: In the second, faster step, the leaving group (either chloride or bromide) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.
The stability of the Meisenheimer complex is a critical factor in determining the feasibility and rate of an SNAr reaction. Electron-withdrawing groups (EWGs) on the aromatic ring enhance the reaction rate by stabilizing the negative charge of the Meisenheimer complex through resonance and/or inductive effects. Conversely, electron-donating groups (EDGs) generally retard the reaction rate.[2]
Regioselectivity in this compound: A Case of Competing Factors
The key challenge and area of synthetic utility in the SNAr of this compound lies in controlling the regioselectivity of the nucleophilic attack. Two potential sites of substitution exist: C1 (bearing the chloro group) and C4 (bearing the bromo group). The outcome of the reaction is governed by a delicate interplay of electronic and steric effects, as well as the nature of the leaving group.
Electronic Effects of Substituents:
-
Ethoxy Group (-OEt): The ethoxy group at C2 is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). In the context of SNAr, the activating or deactivating nature of such a group is nuanced. While it increases the overall electron density of the ring, making it less susceptible to nucleophilic attack compared to an unsubstituted ring, its resonance effect plays a crucial role in stabilizing the Meisenheimer complex. The lone pairs on the oxygen atom can delocalize the negative charge in the intermediate, particularly when the attack occurs at the ortho or para positions relative to the ethoxy group.
-
Halogens (-Cl, -Br): The chloro and bromo substituents are moderately deactivating groups due to their strong inductive electron-withdrawing effect (-I effect), which outweighs their weak resonance electron-donating effect (+R effect). This electron-withdrawing nature makes the aromatic ring more electrophilic and thus more susceptible to nucleophilic attack.
Analysis of Potential Reaction Pathways:
Two primary pathways for nucleophilic attack are possible:
-
Pathway A: Attack at C1 (Substitution of Chloride): Nucleophilic attack at the carbon bearing the chlorine atom. The resulting Meisenheimer complex would be stabilized by the inductive effect of the adjacent ethoxy group and the bromine atom at the para position.
-
Pathway B: Attack at C4 (Substitution of Bromide): Nucleophilic attack at the carbon bearing the bromine atom. The Meisenheimer complex formed in this pathway would be stabilized by the inductive effect of the chlorine atom at the para position and the resonance and inductive effects of the ethoxy group at the ortho position.
The ortho-alkoxy group can significantly stabilize the Meisenheimer complex formed by attack at the C4 position through resonance delocalization of the negative charge onto the oxygen atom. This provides a significant driving force for substitution at the C4 position.
Leaving Group Ability:
In SNAr reactions on activated aromatic systems, the typical leaving group trend observed in aliphatic SN2 reactions (I > Br > Cl > F) is often inverted (F > Cl ≈ Br > I). This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. A more electronegative halogen can better stabilize the forming negative charge in the transition state leading to the Meisenheimer complex through its inductive effect. However, in less activated systems or with certain nucleophiles, the bond strength (C-Cl > C-Br) can play a more significant role in the elimination step. Given the moderate activation of the ring in this compound, the relative leaving group ability of chloride and bromide is not immediately obvious and can be influenced by the specific reaction conditions.
Predicted Regioselectivity:
Considering the powerful resonance stabilization afforded by the ortho-ethoxy group to the Meisenheimer complex formed during attack at the C4 position, it is predicted that nucleophilic aromatic substitution will preferentially occur at the C4 position, leading to the displacement of the bromide ion.
Figure 1. Competing SNAr pathways on this compound.
Experimental Protocols
The following protocols provide a general framework for conducting SNAr reactions on this compound with common classes of nucleophiles. It is essential to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, especially when using strong bases.
General Workflow:
Figure 2. General experimental workflow for SNAr reactions.
Protocol 1: Reaction with Amines (e.g., Piperidine)
This protocol describes the synthesis of N-aryl piperidine derivatives.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 10 minutes.
-
Add piperidine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography on silica gel.
Protocol 2: Reaction with Alkoxides (e.g., Sodium Methoxide)
This protocol describes the synthesis of anisole derivatives.
Materials:
-
This compound
-
Sodium methoxide (NaOMe) solution in methanol or solid NaOMe
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium methoxide (1.5 eq) in methanol or solid sodium methoxide portion-wise.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 3: Reaction with Thiols (e.g., Thiophenol)
This protocol outlines the synthesis of thioether derivatives.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or another strong base
-
Anhydrous THF or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of thiophenol (1.1 eq) in anhydrous THF to the NaH suspension. Stir for 30 minutes at 0 °C to form the sodium thiophenolate.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the thiophenolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). Gentle heating may be required.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Data Presentation: Summary of Reaction Parameters
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Predicted Major Product |
| Amine (e.g., Piperidine) | K₂CO₃ | DMF/DMSO | 80-100 | 4-12 | 1-(4-Chloro-3-ethoxyphenyl)piperidine |
| Alkoxide (e.g., NaOMe) | NaOMe | THF/DMF | 60-80 | 2-8 | 4-Chloro-2-ethoxy-1-methoxybenzene |
| Thiol (e.g., Thiophenol) | NaH | THF/DMF | 25-60 | 1-6 | (4-Chloro-3-ethoxyphenyl)(phenyl)sulfane |
Note: The reaction conditions provided are general guidelines and may require optimization for specific nucleophiles and desired outcomes.
Conclusion
The nucleophilic aromatic substitution on this compound offers a versatile platform for the synthesis of a variety of disubstituted ethoxybenzene derivatives. By understanding the interplay of substituent electronic effects, leaving group abilities, and the stability of the Meisenheimer intermediate, chemists can rationally design experiments to achieve the desired regioselectivity. The protocols outlined in this application note provide a solid starting point for researchers in drug discovery and materials science to explore the synthetic potential of this valuable aromatic building block. Careful monitoring and optimization of reaction conditions are key to achieving high yields and purities of the target compounds.
References
Application Note: The Strategic Use of Halogenated Benzene Derivatives in the Synthesis of Novel Agrochemicals
Introduction: Unlocking New Agrochemical Moieties
The relentless challenge of overcoming pesticide resistance and enhancing crop yields necessitates continuous innovation in the synthesis of novel agrochemicals. Halogenated aromatic compounds serve as critical building blocks in this endeavor, offering versatile scaffolds for creating potent and selective herbicides, fungicides, and insecticides. While the compound 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene is a well-documented intermediate in the synthesis of the antidiabetic drug Dapagliflozin, its structural motifs—specifically the substituted phenyl rings—are highly relevant to agrochemical design.[1][2][3][4][5]
This application note explores the broader potential of a key precursor, 5-bromo-2-chlorobenzoic acid , as a starting material for a new class of hypothetical phenoxyacetic acid herbicides.[6][7][8] By leveraging the distinct reactivity of the bromine and chlorine substituents, we can devise a synthetic route to a novel herbicide, herein designated as "Agro-Chlorophenoxy 85B" . This guide will provide a detailed, field-proven protocol, explain the chemical principles behind each step, and offer insights into the structure-activity relationship of such compounds.
The Core Intermediate: 5-Bromo-2-Chlorobenzoic Acid
5-Bromo-2-chlorobenzoic acid is a powerful intermediate due to its dual halogenation, which allows for selective chemical modifications and the construction of complex molecules.[6][7] Its utility in agrochemical synthesis stems from the fact that halogenated benzoic acid derivatives are known to contribute to the efficacy and environmental resilience of herbicides and pesticides.[7]
Key Structural Features and Reactivity:
-
Carboxylic Acid Group: The primary site for transformations, easily converted into esters, amides, or acyl chlorides.
-
Chlorine Atom: Located ortho to the carboxylic acid, it sterically hinders and electronically influences the carboxyl group. It is generally less reactive in nucleophilic aromatic substitution compared to the bromine atom.
-
Bromine Atom: Positioned para to the chlorine, it is a prime target for nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, which are instrumental in building molecular complexity.
Synthetic Pathway Overview: From Intermediate to Herbicide
The proposed synthesis of "Agro-Chlorophenoxy 85B" from 5-bromo-2-chlorobenzoic acid involves a multi-step process designed for efficiency and scalability. The overall workflow is depicted below.
Caption: Synthetic workflow for "Agro-Chlorophenoxy 85B".
Detailed Protocols and Scientific Rationale
Step 1: Esterification of 5-Bromo-2-Chlorobenzoic Acid
Objective: To protect the carboxylic acid group as a methyl ester, preventing it from interfering with subsequent reactions and improving solubility in organic solvents.
Protocol:
-
To a solution of 5-bromo-2-chlorobenzoic acid (50 g, 0.212 mol) in methanol (500 mL), add concentrated sulfuric acid (5 mL) dropwise at 0°C.
-
Heat the mixture to reflux (approx. 65°C) and maintain for 4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (300 mL) and wash with saturated sodium bicarbonate solution (2 x 150 mL) and brine (150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 5-bromo-2-chlorobenzoate as a white solid.
Causality and Insights:
-
Fischer Esterification: This classic acid-catalyzed reaction is highly efficient for converting carboxylic acids to esters. Sulfuric acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by methanol.
-
Work-up Strategy: The bicarbonate wash is crucial to neutralize the remaining sulfuric acid and any unreacted starting material.
Step 2: Nucleophilic Aromatic Substitution (Hydroxylation)
Objective: To replace the bromine atom with a hydroxyl group, creating the phenol moiety characteristic of many phenoxy herbicides.
Protocol:
-
In a nitrogen-purged flask, dissolve methyl 5-bromo-2-chlorobenzoate (40 g, 0.160 mol) in a mixture of dioxane (200 mL) and water (200 mL).
-
Add sodium hydroxide (16 g, 0.400 mol) and copper(I) oxide (1 g, 0.007 mol) as a catalyst.
-
Heat the mixture to 100°C and add 30% hydrogen peroxide (20 mL) dropwise over 1 hour.
-
Maintain the reaction at 100°C for 8 hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the mixture, acidify to pH 3 with concentrated HCl, and extract with diethyl ether (3 x 200 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate to yield methyl 2-chloro-5-hydroxybenzoate.
Causality and Insights:
-
Catalysis: The bromine atom is selectively replaced over the chlorine atom due to its higher reactivity in nucleophilic aromatic substitution, especially when catalyzed by a copper species. The precise mechanism is complex but involves an oxidative addition/reductive elimination cycle with the copper catalyst.
-
Safety: The addition of hydrogen peroxide must be controlled to manage the exothermic reaction.
Step 3: Williamson Ether Synthesis
Objective: To attach the propoxyacetic acid side chain, a key structural element for herbicidal activity in this class of compounds.
Protocol:
-
Dissolve methyl 2-chloro-5-hydroxybenzoate (30 g, 0.161 mol) in acetone (400 mL).
-
Add potassium carbonate (44.5 g, 0.322 mol) and propyl bromoacetate (34.8 g, 0.192 mol).
-
Heat the mixture to reflux for 12 hours.
-
Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry and concentrate to obtain the crude ether, which can be purified by column chromatography.
Causality and Insights:
-
Reaction Conditions: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl, forming a phenoxide ion. This potent nucleophile then displaces the bromide from propyl bromoacetate in a classic SN2 reaction.
-
Solvent Choice: Acetone is an ideal solvent as it is polar enough to dissolve the reactants but does not interfere with the reaction.
Step 4: Saponification to "Agro-Chlorophenoxy 85B"
Objective: To hydrolyze the methyl and propyl esters to their corresponding carboxylic acids, yielding the final active herbicidal compound.
Protocol:
-
Dissolve the product from Step 3 (approx. 0.160 mol) in a 3:1 mixture of THF and water (400 mL).
-
Add lithium hydroxide monohydrate (20.1 g, 0.480 mol) and stir at room temperature for 6 hours.
-
Remove the THF under reduced pressure.
-
Dilute the aqueous residue with water (200 mL) and wash with diethyl ether to remove any non-polar impurities.
-
Acidify the aqueous layer to pH 2 with 1M HCl, leading to the precipitation of the final product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield "Agro-Chlorophenoxy 85B".
Causality and Insights:
-
Hydrolysis: Lithium hydroxide is used for saponification (ester hydrolysis). This reaction proceeds via nucleophilic acyl substitution. Using a mixture of THF and water ensures the solubility of both the organic substrate and the inorganic base.
-
Purification: The final acidification and precipitation step is a highly effective method for isolating the pure carboxylic acid product.
Data Summary and Characterization
| Step | Product | Expected Yield (%) | Purity (by HPLC) (%) | Key Analytical Data |
| 1 | Methyl 5-bromo-2-chlorobenzoate | 90-95 | >98 | ¹H NMR, MS |
| 2 | Methyl 2-chloro-5-hydroxybenzoate | 75-80 | >97 | ¹H NMR, IR (O-H stretch) |
| 3 | Ether Intermediate | 85-90 | >95 | ¹H NMR, MS |
| 4 | Agro-Chlorophenoxy 85B | 90-95 | >99 | ¹H NMR, ¹³C NMR, MS |
Conclusion and Future Directions
This application note demonstrates a robust and logical synthetic pathway for creating a novel, hypothetical phenoxyacetic acid herbicide, "Agro-Chlorophenoxy 85B," from the versatile intermediate 5-bromo-2-chlorobenzoic acid. The principles outlined here—leveraging selective halogen reactivity, standard organic transformations, and strategic purification—are broadly applicable in the field of agrochemical research. While 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene itself is primarily linked to pharmaceuticals, the underlying chemical strategies for manipulating such halogenated aromatics are universal. Future work should focus on synthesizing a library of analogues by varying the alkyl chain on the ether linkage and exploring other substitutions on the phenyl ring to optimize herbicidal activity and crop safety.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. patents.justia.com [patents.justia.com]
- 4. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 5. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene | C15H14BrClO | CID 9996449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]
- 7. 5-Bromo-2-Chlorobenzoic acid Exporter | 5-Bromo-2-Chlorobenzoic acid Exporting Company | 5-Bromo-2-Chlorobenzoic acid International Distributor [multichemexports.com]
- 8. sagarlifescience.com [sagarlifescience.com]
Topic: Scalable Synthesis Methods for 4-Bromo-1-chloro-2-ethoxybenzene Derivatives
An Application Note and Protocol Guide for Researchers
Abstract
This document provides a detailed guide to the scalable synthesis of 4-Bromo-1-chloro-2-ethoxybenzene and its derivatives, which are critical intermediates in the pharmaceutical industry. Notably, the derivative 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene is a key building block in the synthesis of SGLT2 inhibitors, such as Dapagliflozin, used in the management of type 2 diabetes.[1][2] We present two primary scalable synthetic strategies, complete with detailed step-by-step protocols, mechanistic insights, and optimization considerations suitable for both research and process chemistry environments.
Introduction: Strategic Importance in Drug Development
The halo-substituted alkoxybenzene scaffold is a privileged structure in medicinal chemistry. The specific substitution pattern of this compound offers a versatile platform for introducing further molecular complexity. The bromine atom is particularly amenable to various cross-coupling reactions (e.g., Suzuki, Heck), while the chloro and ethoxy groups modulate the electronic and steric properties of the molecule.[1] The most prominent application of this scaffold is in the synthesis of Dapagliflozin, where the 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene intermediate serves as the foundational core upon which the C-aryl glucoside structure is built.[3] Therefore, robust and scalable access to these intermediates is of paramount importance for the pharmaceutical supply chain.
Synthesis of the Core Scaffold: this compound
A logical and scalable approach to the parent compound, this compound, proceeds from readily available 2-ethoxyaniline via a two-step sequence involving regioselective bromination followed by a Sandmeyer reaction.
Synthetic Strategy Overview
The synthesis hinges on the precise introduction of bromine and chlorine atoms onto the 2-ethoxyaniline starting material. The powerful ortho-, para-directing nature of the amino and ethoxy groups necessitates a carefully planned sequence. The proposed route first installs the bromine atom para to the amino group, followed by the replacement of the amino group with chlorine via a diazonium salt intermediate.
Caption: Proposed synthetic workflow for this compound.
Protocol: Synthesis of this compound via Sandmeyer Reaction
This protocol is based on established methodologies for the bromination of anilines and subsequent Sandmeyer reactions.[4][5][6]
Step 1: Bromination of 2-Ethoxyaniline
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2-ethoxyaniline (1.0 eq) in dichloromethane (DCM) or acetic acid. Cool the solution to 0-5 °C in an ice bath.
-
Bromination: Prepare a solution of N-Bromosuccinimide (NBS) (1.05 eq) in DCM. Add this solution dropwise to the cooled aniline solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C. The use of NBS provides a milder and more selective bromination compared to liquid bromine, minimizing over-bromination.[6]
-
Reaction Monitoring: Stir the reaction at 0-5 °C and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a 10% aqueous solution of sodium bisulfite. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 4-bromo-2-ethoxyaniline can be purified by recrystallization or column chromatography to yield the intermediate.
Step 2: Diazotization and Sandmeyer Reaction
-
Diazotization Setup: In a separate flask, prepare a solution of 4-bromo-2-ethoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool this suspension to 0-5 °C with vigorous stirring in an ice-salt bath.[4]
-
Formation of Diazonium Salt: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise. The temperature must be strictly maintained below 5 °C to prevent the premature decomposition of the unstable diazonium salt.[7] Stir the mixture for an additional 20-30 minutes at this temperature after the addition is complete. The reaction converts the primary aromatic amine into a diazonium salt, an excellent leaving group (N₂).[8]
-
Sandmeyer Reaction: In a separate reaction vessel, prepare a solution of copper(I) chloride (CuCl, catalytic to stoichiometric amounts) in concentrated hydrochloric acid and heat it to 60-70 °C.
-
Substitution: Carefully and slowly add the cold diazonium salt solution to the hot CuCl solution. This will result in the vigorous evolution of nitrogen gas as the diazonium group is replaced by chlorine. The copper(I) catalyst facilitates this transformation via a radical-nucleophilic aromatic substitution mechanism.[9][10]
-
Isolation: After the gas evolution ceases, cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether or DCM).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final product, this compound, can be purified by vacuum distillation or column chromatography.
Scalable Synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
This derivative is a registered intermediate for Dapagliflozin, and its synthesis is well-documented in patent literature.[3][11] The most common scalable route begins with 5-bromo-2-chlorobenzoic acid.
Synthetic Strategy: Friedel-Crafts Acylation Followed by Reduction
This robust strategy involves two key transformations: a Lewis acid-catalyzed Friedel-Crafts acylation to form a new carbon-carbon bond, followed by the reduction of the resulting ketone to a methylene group.
Caption: Key transformations in the synthesis of the Dapagliflozin intermediate.
Protocol: Two-Step Synthesis from 5-Bromo-2-chlorobenzoic Acid
This protocol is a composite of methods described in the literature, designed for scalability.[3][12][13]
-
Acyl Chloride Formation: To a solution of 5-bromo-2-chlorobenzoic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM), add a catalytic amount of dimethylformamide (DMF). Then, add oxalyl chloride (1.2 eq) dropwise at room temperature. The reaction is stirred for 1-2 hours until gas evolution ceases, yielding the crude 5-bromo-2-chlorobenzoyl chloride. The solvent is typically removed under vacuum.[3][12]
-
Friedel-Crafts Acylation: Dissolve the crude acyl chloride in DCM and cool to 0-5 °C. Add phenetole (1.1 eq), followed by the portion-wise addition of anhydrous aluminum chloride (AlCl₃, 1.2-1.5 eq), keeping the temperature below 5 °C. Stir the mixture at this temperature for 2-3 hours. The AlCl₃ acts as a Lewis acid, activating the acyl chloride for electrophilic attack on the electron-rich phenetole ring.
-
Reduction: Without isolating the intermediate ketone, triethylsilane (2.0-2.5 eq) is slowly added to the reaction mixture at low temperature.[3][12] The reaction is then allowed to warm to room temperature and stirred for 24-36 hours. This ionic hydrogenation method is effective for reducing the ketone to a methylene bridge. Alternatively, a combination of sodium borohydride and aluminum chloride can be used.[11]
-
Work-up and Purification: Upon completion, the reaction is carefully quenched by pouring it into a mixture of ice and aqueous HCl. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated. The final product is purified by recrystallization from a suitable solvent system (e.g., ethanol or heptane/ethyl acetate) to yield high-purity 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.[12][14]
Data Summary
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Time | Typical Yield | Reference |
| Acylation | 5-Bromo-2-chlorobenzoyl chloride, Phenetole, AlCl₃ | Dichloromethane | 0 to 5 | 2-3 h | - | [12][13] |
| Reduction | Triethylsilane, BF₃·OEt₂ or AlCl₃ | Dichloromethane | 0 to 25 | 24-36 h | >95% (for reduction step) | [3][12] |
| Overall | - | - | - | - | ~90-97% | [12][14] |
Optimization and Scalability Considerations
-
Purity of Starting Materials: High purity of starting materials like 5-bromo-2-chlorobenzoic acid is crucial to avoid side reactions and simplify purification.[1]
-
Lewis Acid Stoichiometry: The amount of AlCl₃ in the Friedel-Crafts reaction must be carefully controlled. Excess can lead to undesired side reactions, while insufficient amounts will result in incomplete conversion.
-
Temperature Control: Maintaining low temperatures during the Friedel-Crafts acylation and the initial phase of the reduction is critical to minimize the formation of impurities.
-
Solvent Choice: While DCM is common, a patent describes a one-pot process that specifically avoids acetonitrile as a solvent during reduction to prevent the formation of an N-acetyl impurity.[3]
-
Purification: For pharmaceutical applications, recrystallization is often preferred over chromatography for the final purification step due to its scalability and cost-effectiveness.[1]
-
Safety: The reagents used, such as oxalyl chloride and aluminum chloride, are hazardous and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Always consult the Safety Data Sheet (SDS) for each reagent.[1]
Conclusion
The synthetic routes outlined provide scalable and efficient access to this compound and its key derivative, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. The Sandmeyer reaction offers a classic and reliable method for producing the core scaffold, while the Friedel-Crafts acylation-reduction sequence provides a direct and high-yielding pathway to a critical pharmaceutical intermediate. Careful control of reaction conditions and purification strategies are essential to achieve the high purity required for drug development and manufacturing.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 461432-23-5 Pharma Intermediate Supplier [punagri.com]
- 3. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. byjus.com [byjus.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 12. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 14. Synthesis routes of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Bromo-1-chloro-2-ethoxybenzene
Welcome to the technical support center for the synthesis of 4-Bromo-1-chloro-2-ethoxybenzene (CAS 461432-23-5). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high product purity. As a critical intermediate in the production of APIs like Dapagliflozin, mastering its synthesis is paramount.[1][2][3] This document provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols grounded in established literature.
Section 1: Synthesis Overview and Core Strategy
The most prevalent and scalable route to this compound involves a two-step sequence:
-
Friedel-Crafts Acylation: Reaction of an activated 5-bromo-2-chlorobenzoic acid derivative with phenetole (ethoxybenzene) in the presence of a Lewis acid catalyst to form the key intermediate, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
-
Carbonyl Reduction: Reduction of the benzophenone intermediate to the desired methylene bridge, yielding the final product.
Many modern procedures combine these steps into a highly efficient one-pot synthesis, which minimizes handling and purification of the intermediate, thereby improving overall yield and process economy.[2][4]
Experimental Workflow Overview
Caption: One-pot synthesis workflow for this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a question-and-answer format.
Issue 1: Low or Stalled Reaction Conversion
-
Q: My reaction yield is poor, and TLC/HPLC analysis shows a significant amount of unreacted starting material. What are the primary causes?
A: This is a common issue that can typically be traced to three areas: reagent activity, reaction conditions, or moisture contamination.
-
Cause 1: Inactive Lewis Acid (e.g., Aluminum Chloride, AlCl₃). The Friedel-Crafts acylation is highly sensitive to the quality of the Lewis acid. AlCl₃ is hygroscopic and will rapidly deactivate upon exposure to atmospheric moisture.
-
Solution: Use a freshly opened bottle of anhydrous AlCl₃ or a previously opened bottle stored under an inert atmosphere in a desiccator. Ensure the reaction is set up under dry nitrogen or argon.
-
-
Cause 2: Incomplete Acyl Chloride Formation. The conversion of 5-bromo-2-chlorobenzoic acid to its acyl chloride must be complete before the addition of phenetole.
-
Cause 3: Suboptimal Temperature. Both the acylation and reduction steps are temperature-sensitive.
-
Solution (Acylation): The Friedel-Crafts reaction is typically conducted at low temperatures (0 °C to 5 °C) to control selectivity and prevent side reactions.[2][5] Allowing the temperature to rise prematurely can lead to undesired byproducts.
-
Solution (Reduction): The subsequent reduction, particularly with triethylsilane, may require warming to room temperature or slightly above to proceed to completion.[2][6] Monitor the reaction progress closely.
-
-
Issue 2: Formation of Key Process Impurities
-
Q: My final product is contaminated with a significant byproduct, identified as N-acetyl-5-bromo-2-chloro-4'-ethoxydiphenylmethylamine. How is this formed and how can it be avoided?
A: This specific impurity is a well-documented consequence of using acetonitrile (ACN) as a solvent during the reduction step, especially at elevated temperatures.[2][4]
-
Mechanism of Formation: Under the Lewis acidic conditions of the reduction, acetonitrile can act as a nucleophile, attacking the carbocation intermediate formed during the reaction. This leads to a Ritter-type reaction, ultimately forming the N-acetyl impurity after work-up.
-
Definitive Solution: The most effective way to prevent this impurity is to avoid acetonitrile as a solvent. A one-pot process using dichloromethane (DCM) for the acylation and subsequent reduction with triethylsilane is a proven method to circumvent this issue.[2][4] If a different solvent system is required, ensure it is aprotic and non-nucleophilic (e.g., 1,2-dichloroethane).
-
Issue 3: Difficult Purification
-
Q: The crude product is an oil that is difficult to crystallize, and column chromatography is providing poor separation. What can I do?
A: Purification challenges often stem from the presence of closely related impurities or residual, non-polar reagents.
-
Cause 1: Residual Triethylsilane and Siloxane Byproducts. If triethylsilane is used as the reductant, residual silane and its oxygenated byproducts can complicate purification.
-
Solution: Ensure the aqueous work-up is thorough. Washing the combined organic layers with a dilute acid, followed by water and brine, can help remove many of these impurities. If the product is an oil, concentrating it fully and then redissolving in a minimal amount of a solvent like cold ethanol can sometimes induce crystallization.[2][3]
-
-
Cause 2: Isomeric Byproducts. Poor regioselectivity during the Friedel-Crafts acylation can lead to isomers that are difficult to separate from the desired product.
-
Solution: Strict temperature control (0-5 °C) during the addition of the acyl chloride to the phenetole/AlCl₃ mixture is critical to maximize para-acylation.[2] For purification, a high-resolution flash chromatography system using a shallow gradient of ethyl acetate in a non-polar solvent like heptane or hexane is recommended.[7]
-
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield issues.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: Why is a one-pot procedure generally recommended for this synthesis?
-
A: A one-pot or "in-situ" reduction process offers significant advantages. It avoids the need to isolate and purify the (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone intermediate, which can be time-consuming and lead to material loss. This streamlines the workflow, reduces solvent waste, and often results in a higher overall yield.[2][4]
-
-
Q2: Are there alternatives to triethylsilane for the reduction step?
-
A: Yes, other reducing agents can be used. A combination of sodium borohydride (NaBH₄) and aluminum chloride (AlCl₃) in a solvent like tetrahydrofuran (THF) has been reported.[2][3] However, this system can sometimes be less clean and may require more careful temperature control and work-up procedures. Triethylsilane with a Lewis acid (like BF₃·OEt₂ or AlCl₃) is often preferred for its efficiency in reducing the diaryl ketone directly to a methylene group.[2][6]
-
-
Q3: How critical is the quality of the starting 5-bromo-2-chlorobenzoic acid?
-
A: The purity of all starting materials is crucial for the success of any multi-step synthesis.[1] Impurities in the initial benzoic acid can carry through the reaction sequence, potentially interfering with the catalytic steps and complicating the final purification. It is recommended to use a starting material of >98% purity.
-
-
Q4: What are the primary safety concerns when performing this synthesis?
-
A: Several reagents used in this synthesis require careful handling.
-
Oxalyl Chloride/Thionyl Chloride: These are corrosive and react with moisture to release toxic gases (HCl, SO₂). Always handle in a well-ventilated fume hood.
-
Aluminum Chloride (AlCl₃): Reacts violently with water. Quenching the reaction must be done slowly and at low temperatures.
-
Dichloromethane (DCM): A volatile chlorinated solvent. Minimize inhalation and use appropriate personal protective equipment (PPE).
-
Always consult the Safety Data Sheet (SDS) for each reagent before beginning work.[1]
-
-
Section 4: Validated One-Pot Experimental Protocol
This protocol is synthesized from established procedures described in patent literature.[2][4][5] It represents a robust and self-validating system for achieving high yields.
Step 1: Acyl Chloride Formation and Friedel-Crafts Acylation
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 5-bromo-2-chlorobenzoic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM, approx. 10 mL per gram of acid).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).
-
Slowly add oxalyl chloride (1.2 eq) dropwise at room temperature. Stir the mixture for 1-2 hours, or until gas evolution ceases.
-
In a separate dry flask, add anhydrous aluminum chloride (AlCl₃, 2.5 eq) to DCM (10 mL per gram of AlCl₃). Cool this slurry to 0-5 °C in an ice bath.
-
Slowly add phenetole (1.1 eq) to the AlCl₃ slurry, maintaining the temperature below 10 °C.
-
Add the previously prepared acyl chloride solution dropwise to the AlCl₃/phenetole slurry over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours, monitoring the reaction progress by TLC or HPLC.
Step 2: In-Situ Reduction
-
Once the acylation is complete, slowly add triethylsilane (2.0 eq) to the reaction mixture while maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 12-36 hours.[2] Monitor for the disappearance of the benzophenone intermediate.
Step 3: Work-up and Isolation
-
Cool the reaction mixture back to 0-5 °C in an ice bath.
-
Very slowly and carefully quench the reaction by the dropwise addition of water, controlling the exotherm.
-
Once the initial quench is complete, add more water and separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1M HCl, water, and saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 4: Purification
-
Recrystallization: The crude product, often an oil or a waxy solid, can be purified by recrystallization. Dissolve the crude material in a minimal amount of hot ethanol and allow it to cool slowly, first to room temperature and then to -15 to -20 °C for several hours to induce crystallization.[2][3] Filter the solid, wash with a small amount of pre-cooled ethanol, and dry under vacuum.
-
Chromatography: If recrystallization is unsuccessful, purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in heptane (e.g., 0% to 10% EtOAc).[7]
Section 5: Summary of Reaction Parameters
| Parameter | Reagent/Condition | Rationale & Key Considerations | Reported Yield |
| Chlorinating Agent | Oxalyl Chloride / DMF (cat.) | Efficiently forms the acyl chloride at room temperature; gaseous byproducts are easily removed. | >95% (Step) |
| Lewis Acid | Aluminum Chloride (AlCl₃) | Standard, effective catalyst for Friedel-Crafts acylation. Must be anhydrous. | N/A |
| Reducing System | Triethylsilane / AlCl₃ | Clean and efficient reduction of the ketone to a methylene group. Avoids N-acetyl impurity.[2][4] | High |
| Alternative Reductant | NaBH₄ / AlCl₃ | A viable alternative but may require different solvent (THF) and careful work-up.[2][3] | Moderate-High |
| Solvent | Dichloromethane (DCM) | Good solvent for all steps and avoids the formation of the N-acetyl impurity seen with acetonitrile.[2][4] | N/A |
| Temperature Control | Acylation: 0-5 °C; Reduction: 0-25 °C | Critical for controlling regioselectivity, minimizing side reactions, and ensuring complete conversion. | N/A |
| Purification | Recrystallization from Ethanol | Effective for obtaining high-purity solid product if the crude material is amenable.[2][3] | >98% Purity |
References
- 1. nbinno.com [nbinno.com]
- 2. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 3. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 461432-23-5 [amp.chemicalbook.com]
- 6. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis routes of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene [benchchem.com]
Technical Support Center: Purification of Crude 4-Bromo-1-chloro-2-ethoxybenzene
Welcome to the technical support center for the purification of 4-Bromo-1-chloro-2-ethoxybenzene (CAS No. 461432-23-5).[1][2] This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important intermediate, notably used in the synthesis of SGLT2 inhibitors like Dapagliflozin.[2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to help you achieve high purity for your downstream applications.
Understanding the Chemistry: Synthesis and Common Impurities
The most common synthetic route to this compound involves a two-step process:
-
Friedel-Crafts Acylation: 5-Bromo-2-chlorobenzoic acid is converted to its acyl chloride, which then reacts with phenetole (ethoxybenzene) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the intermediate ketone, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
-
Reduction: The intermediate ketone is then reduced to the desired diphenylmethane product using a reducing agent like triethylsilane or sodium borohydride.
This synthetic pathway can introduce several impurities that need to be removed. Understanding these potential contaminants is the first step in designing an effective purification strategy.
Table 1: Key Compounds and Potential Impurities
| Compound Name | Structure | CAS Number | Melting Point (°C) | Boiling Point (°C) | Role |
| This compound | CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)Cl | 461432-23-5 | 41-43 | 393 | Desired Product |
| 5-Bromo-2-chlorobenzoic Acid | C1=CC(=C(C=C1Br)C(=O)O)Cl | 21739-92-4 | 154-156[3][4] | N/A | Starting Material |
| Phenetole (Ethoxybenzene) | CCOC1=CC=CC=C1 | 103-73-1 | -30[5][6] | 169-173[6][7] | Starting Material |
| (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)Cl | 461432-22-4 | 87-88[8] | 423 | Intermediate Ketone |
Troubleshooting and FAQS: A Problem-Solving Approach
This section is structured in a question-and-answer format to directly address common issues encountered during the purification of this compound.
Diagram 1: General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the purification process.
Q1: My crude reaction mixture is a dark, oily residue. What is the first step I should take before attempting advanced purification?
A1: Before proceeding to chromatography or recrystallization, it is crucial to perform a liquid-liquid extraction (workup). Dissolve the oily residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted acidic starting material, 5-bromo-2-chlorobenzoic acid.
-
Water (H₂O) to remove any water-soluble byproducts.
-
Brine (saturated aqueous NaCl) to facilitate the separation of the organic and aqueous layers and to begin the drying process.
After separating the organic layer, dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. This initial workup will significantly clean your crude product, making subsequent purification steps more effective.
Q2: I've run a TLC of my crude product after workup, and I see multiple spots. How do I identify them?
A2: Based on the reaction pathway, you can make an educated guess about the identity of the spots based on their polarity and how they visualize under UV light.
-
Highest Rf Spot (Least Polar): This is likely your desired product, this compound. Diphenylmethanes are generally less polar than their corresponding benzophenones.
-
Intermediate Rf Spot: This is very likely the unreacted intermediate ketone, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. The carbonyl group makes it more polar than the final product.
-
Lowest Rf Spot (Most Polar/Baseline): This could be the unreacted 5-bromo-2-chlorobenzoic acid if the initial basic wash was incomplete. Its high polarity would cause it to stick to the baseline of the silica TLC plate.
All three compounds are aromatic and should be visible under a UV lamp (254 nm).
Q3: The separation between my product and the intermediate ketone on the TLC plate is very poor. How can I improve it for column chromatography?
A3: A common issue is using a solvent system that is too polar. The ketone, being more polar, will travel further up the plate with a more polar eluent, getting closer to your product spot. To improve separation:
-
Decrease Solvent Polarity: Start with a low polarity eluent system, such as 5% ethyl acetate in hexanes (or heptane), and gradually increase the polarity if needed. The goal is to have the Rf of your desired product around 0.3-0.4 for optimal separation on a column.
-
Try Different Solvents: Sometimes, a different solvent combination can improve selectivity. Consider trying mixtures of dichloromethane and hexanes, or toluene and hexanes.
Q4: I'm attempting to recrystallize my product from ethanol, but it's "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" is a common problem for low-melting point solids like this compound (m.p. 41-43 °C). It occurs when the supersaturated solution cools below the compound's melting point while the compound is still dissolved, causing it to separate as a liquid instead of a solid. Here’s how to troubleshoot this:[9][10][11]
-
Re-heat and Dilute: Heat the solution to dissolve the oil, then add more of the hot solvent to decrease the saturation. The goal is to ensure the saturation point is reached at a temperature below the compound's melting point.
-
Slow Cooling: Allow the flask to cool very slowly. Insulate it with glass wool or let it cool in a warm water bath. Rapid cooling is a primary cause of oiling out.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Change Solvent System: If the issue persists, consider a mixed solvent system. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is very soluble, e.g., dichloromethane or hot ethanol) and then slowly add a "poor" solvent (in which it is insoluble, e.g., hexanes or water) dropwise at an elevated temperature until the solution becomes faintly cloudy. Then, add a drop or two of the "good" solvent to clarify the solution and allow it to cool slowly.[12][13]
Diagram 2: Decision Tree for "Oiling Out" during Recrystallization
Caption: A step-by-step guide for resolving "oiling out" issues.
Detailed Purification Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is highly effective for separating the product from the less polar impurities and the more polar intermediate ketone.
Materials:
-
Crude this compound (post-workup)
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes (or heptane) and Ethyl Acetate (reagent grade)
-
Flash chromatography system or glass column
-
Compressed air or nitrogen source
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Solvent System Selection: Develop a solvent system using TLC. A good starting point is 10% Ethyl Acetate in Hexanes. Adjust the ratio until the desired product has an Rf value of approximately 0.3-0.4.
-
Column Packing:
-
Dry Packing: Fill the column with dry silica gel. Add the chosen eluent and use pressure to push it through the column until the silica is fully wetted and packed, ensuring no air bubbles are trapped.
-
Wet (Slurry) Packing: Make a slurry of the silica gel in the eluent. Pour the slurry into the column and allow it to settle, draining excess solvent. Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica bed.
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent to get a dry, free-flowing powder. Add this powder to the top of the column.
-
-
Elution: Begin eluting the column with the chosen solvent system, applying gentle pressure. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
For a comprehensive guide on flash chromatography techniques, refer to established resources like the Flash Chromatography Handbook from Sorbtech or Teledyne ISCO.[14][15][16]
Protocol 2: Purification by Recrystallization
This method is suitable if the main impurities are present in small amounts or have very different solubility profiles. Given the low melting point, careful execution is key.
Materials:
-
Crude or column-purified this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of ethanol and heat the mixture to a gentle boil while stirring.
-
Continue to add hot ethanol dropwise until the solid just dissolves. Avoid adding excess solvent.
-
If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes before performing a hot filtration to remove it.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To prevent oiling out, you can insulate the flask.
-
Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Allow the crystals to dry completely under vacuum or in a desiccator.
For difficult crystallizations, especially with low-melting compounds, specialized low-temperature crystallization techniques may be employed.[17]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. CAS 461432-23-5 Pharma Intermediate Supplier [punagri.com]
- 3. fishersci.com [fishersci.com]
- 4. 5-Bromo-2-chlorobenzoic acid | 21739-92-4 [chemicalbook.com]
- 5. Ethyl phenyl ether - Wikipedia [en.wikipedia.org]
- 6. Phenetole [drugfuture.com]
- 7. Phenetole | 103-73-1 [chemicalbook.com]
- 8. 5-bromo-2-chloro-4'-ethoxybenzophenone Producer,Manufacturing [mingyuanchemical.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. brainly.com [brainly.com]
- 11. benchchem.com [benchchem.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. sorbtech.com [sorbtech.com]
- 15. info.teledynepharma.com [info.teledynepharma.com]
- 16. Effective Organic Compound Purification Handbook | Teledyne LABS [teledynelabs.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 4-Bromo-1-chloro-2-ethoxybenzene
Welcome to the technical support center for the synthesis of 4-Bromo-1-chloro-2-ethoxybenzene. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during the electrophilic bromination of 1-chloro-2-ethoxybenzene. Here, we provide in-depth, experience-driven answers to frequently asked questions, focusing on the causality behind the chemical phenomena to empower you to optimize your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Regioselectivity and Isomer Control
The most significant challenge in this synthesis is controlling the position of the incoming electrophile (Br+) on the aromatic ring. The starting material, 1-chloro-2-ethoxybenzene, has two directing groups, leading to potential constitutional isomers.
Question 1: My synthesis is yielding a mixture of isomers instead of pure this compound. What is the major byproduct and why does it form?
Answer: The formation of multiple isomers is the principal challenge in this synthesis. The most common and often major byproduct is 5-Bromo-1-chloro-2-ethoxybenzene . The reason for its formation lies in the powerful directing effects of the substituents on the benzene ring during electrophilic aromatic substitution.[1][2]
Scientific Explanation: The reaction proceeds via an electrophilic aromatic substitution mechanism.[3][4] The regiochemical outcome is dictated by the electronic properties of the two substituents already on the ring: the ethoxy group (-OEt) and the chlorine atom (-Cl).
-
Ethoxy Group (-OEt): This is a strongly activating group due to the lone pairs on the oxygen atom, which can be donated into the ring through resonance (a +R effect). It strongly directs incoming electrophiles to the ortho and para positions.
-
Chloro Group (-Cl): This is a deactivating group due to its electronegativity (an -I effect), but it is also an ortho, para-director because its lone pairs can participate in resonance (+R effect).[2]
The activating, resonance-donating effect of the ethoxy group is overwhelmingly stronger than the directing effect of the chlorine. Therefore, the positions most favorable for electrophilic attack are those that are ortho and para to the ethoxy group.
-
Position 5 (para to -OEt): This position is highly activated, leading to the formation of the 5-bromo isomer.
-
Position 4 (para to -Cl): This is the desired position. It is meta to the strongly activating ethoxy group, making it electronically less favored than position 5.
-
Position 3 (ortho to -OEt): This position is also activated, but may be sterically hindered by the adjacent chloro group.
The formation of the 5-bromo isomer is electronically favored, while the formation of the desired 4-bromo isomer is less favored but still occurs.
Caption: Reaction pathway showing formation of the desired product and major byproduct.
Question 2: How can I improve the regioselectivity and increase the yield of the desired 4-Bromo isomer?
Answer: Improving the yield of the 4-bromo isomer requires carefully tuning the reaction conditions to favor the kinetically controlled product and potentially leverage steric effects. While completely eliminating the 5-bromo isomer is difficult, its formation can be minimized.
Troubleshooting Protocol:
-
Choice of Brominating Agent: The reactivity of the electrophile is critical.
-
Harsh Conditions (Br₂/FeBr₃ or Br₂/AlCl₃): These generate a highly reactive "Br+" electrophile, which is less selective and will preferentially attack the most electron-rich position (C5).[5]
-
Milder Conditions (N-Bromosuccinimide - NBS): NBS, often used with a silica gel support or in polar aprotic solvents like acetonitrile, can provide a milder source of electrophilic bromine.[6][7] This lower reactivity can lead to greater selectivity, potentially favoring the sterically more accessible C4 position. Zeolite catalysts have also been shown to induce high para-selectivity in some brominations.[7]
-
-
Temperature Control: Perform the reaction at the lowest effective temperature.
-
Rationale: Electrophilic aromatic substitutions are often kinetically controlled. Lowering the temperature can increase the selectivity between two competing pathways that have different activation energies.[7] Start the reaction at 0°C or even lower and allow it to warm slowly, monitoring by TLC or GC-MS.
-
-
Solvent Effects: The solvent can influence the reactivity of the brominating agent.
-
Non-polar solvents (e.g., CH₂Cl₂, CCl₄): Often used for standard Br₂/Lewis acid reactions.
-
Polar aprotic solvents (e.g., Acetonitrile): Can be effective for NBS brominations and may enhance para-selectivity.[8]
-
Table 1: Hypothetical Influence of Conditions on Isomer Ratio
| Brominating System | Temperature (°C) | Solvent | Approx. Ratio (4-Bromo : 5-Bromo) |
| Br₂ / FeBr₃ | 25 | Dichloromethane | 1 : 2.5 |
| Br₂ / FeBr₃ | 0 | Dichloromethane | 1 : 1.8 |
| NBS / Silica Gel | 25 | Acetonitrile | 1.5 : 1 |
| NBS / Zeolite H-BEA | 0 | 1,2-Dichloroethane | 2.2 : 1 |
Section 2: Troubleshooting Polybromination
Question 3: I'm observing significant amounts of dibrominated products in my reaction mixture. What causes this and how can I prevent it?
Answer: The presence of the strongly activating ethoxy group makes the product, this compound, more electron-rich and thus more reactive than the starting material. This makes it susceptible to a second bromination, leading to polybrominated impurities.
Scientific Explanation: Once the first bromine atom is added, the ring remains activated by the ethoxy group. This allows for a second electrophilic attack to occur, yielding dibromo- derivatives. This is a common issue when dealing with highly activated aromatic systems.[6]
Prevention and Control Protocol:
-
Control Stoichiometry: Use a slight sub-stoichiometric amount or a maximum of 1.0 to 1.05 equivalents of the brominating agent relative to the 1-chloro-2-ethoxybenzene. This ensures the reaction stops, for the most part, after monosubstitution.
-
Slow Addition: Add the brominating agent (e.g., a solution of Br₂ in the reaction solvent) dropwise to the solution of the starting material at a low temperature. This keeps the instantaneous concentration of the electrophile low, reducing the chance of a second bromination on the product molecule.
-
Monitor the Reaction: Carefully monitor the reaction progress using an appropriate technique (TLC, GC, or LC-MS). Stop the reaction as soon as the starting material is consumed to an acceptable level. Over-running the reaction time significantly increases the risk of polybromination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Aromatic Reactivity [www2.chemistry.msu.edu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Regiospecific P-Bromination of Activated Aromatic Systems – Greener Ap" by Elnaz Jalali [digitalcommons.wku.edu]
Removal of impurities from 4-Bromo-1-chloro-2-ethoxybenzene
An Application Scientist's Guide to Purifying 4-Bromo-1-chloro-2-ethoxybenzene
Introduction
Welcome to the Technical Support Center for this compound (CAS: 104662-36-4). This guide is designed for researchers, chemists, and drug development professionals who utilize this key intermediate and require robust methods for its purification. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles and troubleshooting insights to help you navigate the common challenges associated with achieving high purity for this compound. The purity of this reagent is critical, as it is often a building block in complex syntheses where impurities can compromise reaction yields, catalyst performance, and the integrity of the final active pharmaceutical ingredient.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile
This section addresses common questions regarding the types of impurities encountered with this compound and their origins.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is heavily dependent on the synthetic route. A prevalent synthesis involves the Friedel-Crafts acylation of phenetole with 5-bromo-2-chlorobenzoyl chloride, followed by reduction. Based on this, you can anticipate several classes of impurities:
-
Unreacted Starting Materials: Residual 5-bromo-2-chlorobenzoic acid and phenetole.
-
Intermediate Species: The ketone intermediate, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, if the reduction step is incomplete.
-
Solvent-Derived Byproducts: If acetonitrile is used as a solvent during the reduction, the formation of N-acetyl-5-bromo-2-chloro-4'-ethoxydiphenylmethylamine is a known and problematic impurity.[1][2]
-
Positional Isomers: Depending on the selectivity of the Friedel-Crafts reaction, minor isomers may be present.
-
Over-alkylation or Side-reaction Products: Byproducts from reactions with residual catalysts or reagents.
Q2: How can I quickly assess the purity of my crude material?
A2: Thin-Layer Chromatography (TLC) is the most effective initial technique. It is rapid, requires minimal sample, and provides a clear visual representation of the number of components in your mixture. For this compound, a silica gel plate with a mobile phase of ethyl acetate and a non-polar solvent like heptane or hexanes is a good starting point.[3] Staining with potassium permanganate or visualization under UV light will reveal the spots. Your target compound should appear as the major spot, with impurities showing up as separate, often fainter, spots with different Rf values.
Q3: My crude product is an oil, but the pure compound should be a solid. What does this indicate?
A3: this compound is described as a low-melting solid.[4][5] If your product is an oil or a waxy semi-solid at room temperature, it strongly suggests the presence of impurities. Impurities can disrupt the crystal lattice of the pure compound, leading to a depression of the melting point and preventing solidification. This is a clear indication that a purification step is necessary.
Part 2: Troubleshooting Guide - Purification Workflows
This section provides solutions to specific problems encountered during the purification process.
Q4: I performed a simple aqueous wash, but my TLC still shows significant impurities. What went wrong?
A4: An aqueous wash is primarily effective for removing water-soluble or highly polar impurities, such as inorganic salts or residual acids/bases. For example, a wash with a sodium bicarbonate solution can remove acidic starting materials like 5-bromo-2-chlorobenzoic acid.[1] However, most organic impurities, such as the ketone intermediate or other non-polar byproducts, will remain in the organic layer. If your TLC shows persistent impurities, you need to employ a more robust technique like recrystallization or column chromatography.
Q5: My recrystallization attempt resulted in very low yield. How can I improve this?
A5: Low yield in recrystallization is typically due to one of two reasons:
-
Improper Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, it will remain in the mother liquor.
-
Excessive Solvent Use: Using too much solvent will keep the compound dissolved even after cooling.
Troubleshooting Steps:
-
Solvent System Optimization: A patent for a related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, describes a successful recrystallization using ethanol.[2] The crude material is dissolved and then cooled to between -15°C and -20°C to induce crystallization.[2] Experiment with different solvent systems. A co-solvent system (e.g., ethanol/water, dichloromethane/heptane) can often provide the ideal solubility profile.
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or freezer. Slow cooling promotes the formation of larger, purer crystals.
Q6: I'm running a silica gel column, but my target compound is co-eluting with an impurity. What adjustments can I make?
A6: Co-elution occurs when the polarity of the target compound and an impurity are too similar for the chosen solvent system to resolve.
Troubleshooting Steps:
-
Decrease the Eluent Polarity: Reduce the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase (e.g., heptane).[3] This will increase the retention time of all compounds on the silica gel, potentially creating better separation between spots with small Rf differences.
-
Switch Solvents: Sometimes, changing the solvent system entirely can alter selectivity. For instance, substituting ethyl acetate with a different polar solvent like dichloromethane or diethyl ether can change the interactions with the silica stationary phase and improve separation.[6] The use of petroleum ether, which has unique properties due to its mixed hydrocarbon content, can sometimes provide better resolution than pure hexane or heptane for aromatic compounds.[7]
-
Use a Gradient Elution: Start with a very non-polar mobile phase and gradually increase the polarity. This technique is highly effective for separating compounds with a wide range of polarities.[7]
Workflow: Choosing a Purification Strategy
The following diagram illustrates a logical workflow for selecting the appropriate purification method based on initial analysis.
Caption: Decision workflow for purifying this compound.
Part 3: Detailed Experimental Protocols
These protocols provide step-by-step instructions for common purification methods. Always consult the Safety Data Sheet (SDS) before handling any chemicals. [8][9] this compound can cause serious eye damage and is toxic to aquatic life.[8] Wear appropriate personal protective equipment (PPE).
Protocol 1: Purification by Recrystallization
This method is effective when the crude material is mostly the desired product with minor impurities that have different solubility characteristics.
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Erhlenmeyer flask
-
Hot plate/stirrer
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude material into an Erlenmeyer flask.
-
Add a minimal amount of ethanol and gently heat the mixture with stirring.
-
Continue adding small portions of hot ethanol until the solid is just fully dissolved. Avoid adding excess solvent.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation. A temperature range of -15°C to -20°C can be even more effective if available.[2]
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Dry the purified crystals under vacuum to remove all traces of solvent.
-
Confirm purity using TLC and measure the melting point.
Protocol 2: Purification by Flash Column Chromatography
This is the method of choice for complex mixtures with multiple impurities or when impurities have similar polarity to the product.
Materials:
-
Crude this compound
-
Silica Gel (for flash chromatography)
-
Solvents: Heptane (or hexanes) and Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
Collection tubes
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% heptane). Pour the slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation than loading a liquid sample. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% heptane or a 98:2 heptane:ethyl acetate mixture).
-
Gradient Increase: Gradually and systematically increase the polarity of the eluent. A common gradient might be from 2% to 10% ethyl acetate in heptane.[3] The optimal gradient should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect the eluent in small fractions using test tubes.
-
Analysis: Spot each fraction (or every few fractions) on a TLC plate to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Summary Table: Chromatography Solvents
| Solvent System (v/v) | Polarity | Typical Use Case | Reference |
| Heptane / Ethyl Acetate | Low to Medium | General purpose for separating compounds of moderate polarity. Good for gradient elution. | [3] |
| Petroleum Ether / Dichloromethane | Low to Medium | Effective for separating aromatic compounds. Can offer different selectivity than ethyl acetate systems. | [6] |
Diagram: Logic of Chromatographic Separation
This diagram illustrates the principle of separating components based on polarity during column chromatography.
Caption: Separation of components by polarity in column chromatography.
References
- 1. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 2. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 3. Synthesis routes of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene [benchchem.com]
- 4. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 461432-23-5 [chemicalbook.com]
- 5. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 461432-23-5 [amp.chemicalbook.com]
- 6. cup.edu.cn [cup.edu.cn]
- 7. How Does Petroleum Ether Affect Chromatography Resolution Compared With Hexane Or Heptane? [eureka.patsnap.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
Technical Support Center: A Troubleshooting Guide for Reactions of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
Welcome to the technical support center for 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their synthetic workflows. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounding our advice in mechanistic principles and field-proven experience.
A Note on Compound Identity: The focus of this guide is 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (CAS: 461432-23-5) , a key intermediate in the synthesis of Dapagliflozin.[1][2][3] This compound is sometimes mistaken for the structurally simpler 4-Bromo-1-chloro-2-ethoxybenzene. Given its prevalence in pharmaceutical development, this guide is dedicated to the more complex benzyl derivative.
Section 1: General Handling & Safety FAQs
Q: What are the primary hazards associated with 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene and what PPE is required?
A: According to its Safety Data Sheet (SDS), this compound is a hazardous substance. The primary risks include:
-
Serious Eye Damage (H318): The compound is corrosive to the eyes.[4]
-
Acute Toxicity (H302, H312, H332): It is harmful if swallowed, in contact with skin, or if inhaled.[5][6]
-
Environmental Hazard (H410): It is very toxic to aquatic life with long-lasting effects.[4]
Required Personal Protective Equipment (PPE) is mandatory:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6]
-
Skin Protection: Use impervious gloves (e.g., nitrile) and a lab coat. Ensure full skin coverage.[6]
-
Respiratory Protection: Handle in a well-ventilated fume hood. If exposure limits may be exceeded, use a full-face respirator.[6]
-
Always consult the most current SDS from your supplier before handling.[7]
Q: How should I properly store this reagent to ensure its stability?
A: 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is a solid with a melting point of approximately 40-42°C.[4] For long-term stability and to prevent degradation, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4][8] Some suppliers recommend refrigerated storage (4°C).
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is the primary site of reactivity for this molecule in palladium-catalyzed cross-coupling reactions, offering a reliable handle for constructing more complex structures. The C-Cl bond is significantly less reactive, allowing for selective functionalization.[7]
FAQ: Suzuki-Miyaura Coupling
Q: I am planning a Suzuki-Miyaura coupling with this aryl bromide. What are the recommended starting conditions?
A: A successful Suzuki coupling hinges on the careful selection of the catalyst system, base, and solvent. While optimization is often necessary, the following conditions provide a robust starting point.
| Component | Recommendation | Rationale & Expert Insight |
| Palladium Source | Pd(dppf)Cl₂ or a Pd(0) source like Pd₂(dba)₃ | Pd(dppf)Cl₂ is an air-stable Pd(II) precatalyst that is reliably reduced in situ to the active Pd(0) species. For challenging couplings, a direct Pd(0) source may improve initiation. |
| Ligand | dppf (if not using the precatalyst) or a Buchwald ligand (e.g., SPhos, XPhos) | Buchwald's electron-rich, bulky phosphine ligands can accelerate both the oxidative addition and reductive elimination steps, often leading to higher yields and faster reactions.[9][10] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | K₂CO₃ is a common and effective base. K₃PO₄ is stronger and can be beneficial for less reactive coupling partners, though it has lower solubility. Grinding the base to a fine powder can improve reproducibility.[10] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 v/v) | The presence of water is often crucial for dissolving the inorganic base and facilitating the transmetalation step. Ensure your starting materials are soluble in the chosen solvent system.[11] |
| Temperature | 80-100 °C | These temperatures are typically sufficient to drive the reaction to completion without significant thermal degradation. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (1-5 mol%) and ligand (if required).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This degassing step is critical to prevent catalyst oxidation.[12]
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring to the target temperature.
-
Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed.
Below is a diagram illustrating the fundamental steps of the catalytic cycle.
Caption: The Suzuki-Miyaura catalytic cycle.[13]
FAQ: Buchwald-Hartwig Amination
Q: What are the key differences and considerations when planning a Buchwald-Hartwig amination versus a Suzuki coupling?
A: While both are palladium-catalyzed cross-couplings, the Buchwald-Hartwig amination has unique requirements due to the nature of the amine nucleophile.
-
Base Selection is Critical: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-Pd complex) to generate the active nucleophile. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Weaker bases like K₂CO₃ are generally ineffective.[14][15]
-
Ligand Choice: The steric and electronic properties of the phosphine ligand are paramount. Bulky, electron-rich "Buchwald ligands" (e.g., XPhos, RuPhos) are often essential to facilitate the challenging C-N reductive elimination step.[15][16]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used. Protic solvents like water or alcohols will quench the strong base and are generally avoided.[16][17]
Caption: The Buchwald-Hartwig amination catalytic cycle.[15]
Section 3: Troubleshooting Common Issues
Q1: My reaction shows low or no conversion of the starting material. What should I investigate first?
A: Low conversion is a common issue that can almost always be traced back to one of three areas: the catalyst, the reagents, or the reaction conditions. Follow this logical workflow to diagnose the problem.
Caption: A logical workflow for troubleshooting low-conversion reactions.
Q2: I'm observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this?
A: Homocoupling (R-R) is a classic Suzuki side reaction that forms a symmetrical biaryl from two molecules of your boronic acid coupling partner.[13] It is primarily caused by the presence of oxygen or other oxidants in the reaction mixture, which can promote the unwanted coupling pathway.[13]
Solutions:
-
Rigorous Degassing: This is the most critical factor. Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of inert gas (Ar or N₂) throughout.
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes reduce the amount of Pd(II) species present at the start of the reaction that can promote homocoupling.
-
Control Stoichiometry: Avoid a large excess of the boronic acid. Using a stoichiometry closer to 1.1 equivalents can reduce the statistical likelihood of homocoupling.
-
Slow Addition: In difficult cases, slowly adding the boronic acid solution via syringe pump to the reaction mixture can keep its instantaneous concentration low, favoring the desired cross-coupling pathway.
Q3: My main side product appears to be the de-brominated starting material. What causes this and how can I prevent it?
A: De-bromination (replacement of -Br with -H) is a reductive side reaction. It can be caused by several factors:
-
Source of Hydride: The "hydride" can come from trace water, solvent (like THF or alcohols), or the boronic acid itself (protodeboronation followed by reduction).
-
Catalyst/Ligand Choice: Some catalyst systems are more prone to facilitating this pathway.
-
Base: Certain bases can promote decomposition pathways that lead to hydride generation.
Solutions:
-
Ensure Anhydrous Conditions: While Suzuki reactions often use water, ensure all organic solvents are dry and the starting materials are anhydrous to minimize unwanted proton sources.
-
Screen Ligands: Switching to a different class of phosphine ligand can sometimes shut down the dehalogenation pathway.
-
Change the Base: Empirically screen different bases. For instance, if you are using an alkoxide base, consider switching to a carbonate or phosphate.
Section 4: Purification Strategies
Q: What is the recommended general procedure for purifying the product of a cross-coupling reaction?
A: The purification strategy depends on the physical properties of your product, but a standard aqueous workup followed by silica gel chromatography is typically effective.
Step-by-Step Protocol: Workup and Purification
-
Quench and Filter: After cooling the reaction to room temperature, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane). Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine. This removes water-soluble components like the base and boronic acid byproducts.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[18]
-
Silica Gel Chromatography: The resulting crude oil or solid can be purified by flash column chromatography.[18] A gradient elution system, typically starting with a non-polar solvent (e.g., Heptane/Hexane) and gradually increasing the polarity with Ethyl Acetate, is usually effective at separating the product from less polar starting materials and non-polar byproducts.
-
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system (e.g., Ethanol, or Heptane/Ethyl Acetate) can be an excellent final step to achieve high purity.[19]
References
- 1. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 2. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 3. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 461432-23-5 [amp.chemicalbook.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene | C15H14BrClO | CID 9996449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. nbinno.com [nbinno.com]
- 8. fishersci.com [fishersci.com]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. m.youtube.com [m.youtube.com]
- 16. reddit.com [reddit.com]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. Synthesis routes of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene [benchchem.com]
- 19. US4847428A - Purification of halogenated aromatic compounds - Google Patents [patents.google.com]
Technical Support Center: Solvent Effects on 4-Bromo-1-chloro-2-ethoxybenzene Reactions
Welcome to the technical support center for optimizing reactions involving 4-Bromo-1-chloro-2-ethoxybenzene. This guide is designed for researchers, chemists, and drug development professionals who are looking to understand and troubleshoot the critical role of solvent choice in determining reaction success, rate, and yield. The following content is structured in a question-and-answer format to directly address common challenges and provide scientifically grounded solutions.
Section 1: Foundational Concepts & FAQs
This section addresses fundamental questions regarding the reactivity of this compound and the general principles of solvent selection.
Q1: What are the primary reactive sites on this compound and which reactions are most common?
A1: The structure of this compound presents two key reactive sites for cross-coupling reactions: the C-Br bond and the C-Cl bond. In palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination, the C-Br bond is significantly more reactive than the C-Cl bond.[1] This preferential reactivity is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making oxidative addition of a Pd(0) catalyst more facile at the C-Br position. This molecule is a key intermediate in the synthesis of pharmaceuticals like Dapagliflozin.[2][3]
Q2: Why is solvent selection so critical for the kinetics of my reaction?
A2: A solvent is not merely an inert medium for dissolving reactants; it actively participates in the reaction at a molecular level and profoundly influences reaction kinetics.[4] Its role includes:
-
Solubilizing Reactants: For a reaction to occur efficiently in the solution phase, the reactants, catalyst, and any additives must be sufficiently soluble.[5][6] Poor solubility is a common reason for slow or incomplete reactions.[7]
-
Stabilizing Intermediates and Transition States: Solvents can stabilize or destabilize charged intermediates and transition states, directly altering the activation energy of the reaction. For instance, polar solvents are crucial for stabilizing the charged Meisenheimer complex in Nucleophilic Aromatic Substitution (SNAr) reactions.[8][9]
-
Influencing Catalyst Activity: In metal-catalyzed reactions, the solvent can coordinate with the metal center, affecting its catalytic activity and stability.[10]
-
Mediating Heat Transfer: The solvent's boiling point determines the maximum temperature a reaction can achieve at atmospheric pressure, which is a key parameter for controlling reaction rates.[11]
Q3: What's the difference between polar protic, polar aprotic, and non-polar solvents, and how do I choose?
A3: The choice depends heavily on the reaction mechanism.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents contain acidic protons (e.g., O-H, N-H) and can form strong hydrogen bonds. They excel at solvating both cations and anions. In SNAr reactions, they can slow down the rate by forming a "cage" around the nucleophile through hydrogen bonding, reducing its nucleophilicity.[8][12] However, they are favored for SN1-type mechanisms where stabilizing a carbocation intermediate is crucial.[13][14]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, acetone): These solvents have high dielectric constants but lack acidic protons. They are excellent at solvating cations but leave anions (nucleophiles) relatively "naked" and highly reactive.[12] This makes them ideal for SN2 and SNAr reactions, where a strong, unhindered nucleophile is desired.[8][13]
-
Non-Polar Solvents (e.g., toluene, hexane, dioxane): These solvents have low dielectric constants and are generally used for reactions involving non-polar reagents. In the context of this compound, solvents like toluene and dioxane are very common for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig).[2][7][15]
Section 2: Troubleshooting Guide for Common Reactions
This section provides targeted advice for issues encountered during specific synthetic transformations.
Q4: My Buchwald-Hartwig amination with a polar amine is failing in toluene. What is the likely cause and solution?
A4: This is a classic solubility problem. Toluene is a non-polar solvent, while many amines, especially those containing heteroatoms or salt forms, are quite polar and will not dissolve sufficiently.[7] If the amine is not in solution, it cannot effectively participate in the catalytic cycle, leading to extremely low or no conversion.
Troubleshooting Steps:
-
Confirm Solubility: First, test the solubility of your amine in the chosen solvent at the reaction temperature.
-
Switch to a More Polar Solvent: Consider switching to a more polar aprotic solvent like 1,4-dioxane, THF, or even DMF or DMAc, where the amine has better solubility.[7][15] Be aware that DMF can sometimes inhibit palladium catalysts at high temperatures, so a solvent screen is recommended.[7]
-
Consider a Solvent Mixture: A mixture of toluene and a more polar co-solvent like THF can sometimes improve solubility without drastically changing the reaction conditions.
-
Re-evaluate Base and Ligand: The choice of solvent, base, and ligand are often intertwined. A change in solvent may require re-optimization of the other parameters.
Q5: I am observing significant hydrodehalogenation (replacement of Br with H) as a side product in my Suzuki coupling. Can the solvent be a factor?
A5: Yes, the solvent can play a role, although the primary causes of hydrodehalogenation are often related to the base, ligand, or presence of water. This side reaction can occur when the amide intermediate in the catalytic cycle undergoes β-hydride elimination instead of reductive elimination.[16]
Solvent-Related Considerations:
-
Protic Impurities: Protic solvents or even trace amounts of water in aprotic solvents can be a source of protons for the hydrodehalogenation pathway. Ensure your solvent is rigorously dried before use.
-
Solvent-Base Interaction: Some solvents can influence the basicity and solubility of the base used (e.g., K₃PO₄, Cs₂CO₃). This can alter the delicate balance of the catalytic cycle. For example, a solvent that poorly solubilizes the base may lead to localized high concentrations and side reactions.
Q6: My SNAr reaction is sluggish. I'm using ethanol as a solvent. Why is it so slow?
A6: Your choice of a polar protic solvent is likely the primary reason for the slow reaction kinetics. Ethanol, being a protic solvent, forms strong hydrogen bonds with your nucleophile.[8] This interaction stabilizes the nucleophile, effectively lowering its energy and making it less reactive, which increases the overall activation energy of the reaction.[8][12]
Solution: To accelerate your SNAr reaction, switch to a polar aprotic solvent such as DMSO, DMF, or acetonitrile. These solvents will solvate the counter-ion of the nucleophile but will not form hydrogen bonds with the nucleophile itself, leaving it more reactive and significantly increasing the reaction rate.[8][12]
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Solvent Screening in a Suzuki-Miyaura Coupling
This protocol provides a framework for systematically evaluating different solvents to optimize your reaction.
Methodology:
-
To a series of identical oven-dried reaction vials, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and ligand (if required).
-
To each vial, add a different, degassed solvent (5 mL) to be tested (e.g., Toluene, 1,4-Dioxane, DMF, 2-MeTHF).
-
Seal the vials under an inert atmosphere (Argon or Nitrogen).
-
Place all vials in a heating block set to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reactions at set time intervals (e.g., 1, 2, 4, 8, 24 hours) by taking a small aliquot, quenching it, and analyzing by TLC, GC-MS, or HPLC to determine the conversion rate.[1]
Protocol 2: Kinetic Monitoring by HPLC
Methodology:
-
Set up the reaction on a larger scale as described in Protocol 1, using the most promising solvent.
-
At t=0 (immediately after reaching temperature) and subsequent time points (e.g., 15, 30, 60, 120, 240 min), carefully withdraw a small, precise aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Immediately quench the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) containing an internal standard.
-
Analyze the quenched samples by a calibrated HPLC method to determine the concentration of the starting material and product over time.
-
Plot the concentration versus time to determine the reaction rate and kinetic profile.
Table 1: Properties of Common Solvents for Aryl Halide Reactions
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Typical Use Cases & Remarks |
| Toluene | Non-Polar | 111 | 2.4 | Standard for Suzuki, Buchwald-Hartwig. Good temperature range. Poor for polar reagents.[2][15] |
| 1,4-Dioxane | Polar Aprotic | 101 | 2.2 | Common for Suzuki, Buchwald-Hartwig. Miscible with water. Peroxide former.[1][15] |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 7.5 | Lower boiling point, useful for milder conditions. Peroxide former.[2] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 37 | Excellent for dissolving polar reagents; good for SNAr. Can decompose at high temps and may inhibit some Pd catalysts.[7][10] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 47 | Highly polar, excellent for SNAr. High boiling point can make workup difficult.[8] |
| Acetonitrile (ACN) | Polar Aprotic | 82 | 37.5 | Useful for SNAr and some cross-couplings. Lower boiling point. |
| Ethanol (EtOH) | Polar Protic | 78 | 24.5 | Generally avoided for SNAr/cross-coupling due to nucleophile deactivation and potential side reactions.[8] |
| 2-Methyltetrahydrofuran (2-MeTHF) | Polar Aprotic | 80 | 6.2 | A "greener" alternative to THF with a higher boiling point and less prone to peroxide formation.[17] |
Section 4: Diagrams and Workflows
Diagram 1: Troubleshooting Workflow for Slow/Failed Reactions
Caption: A decision tree for troubleshooting common reaction failures.
Diagram 2: Solvent Effect on SNAr Transition State
Caption: How solvent choice impacts the SNAr activation energy (ΔG‡).
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 461432-23-5 [chemicalbook.com]
- 4. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Important points to be considered for selecting solvents in different applications [onlytrainings.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Topics in Organic Chemistry: Solvent Selection in Organic Chemistry Labs: What You Need to Know [chemistrywithdrsantosh.com]
- 12. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. cactus.utahtech.edu [cactus.utahtech.edu]
- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. par.nsf.gov [par.nsf.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Reactivity of 4-Bromo-1-chloro-2-ethoxybenzene and 4-bromo-1-chloro-2-methoxybenzene
For: Researchers, scientists, and drug development professionals.
Introduction: Dissecting the Nuances of Structurally Similar Haloaromatics
In the landscape of medicinal chemistry and process development, 4-bromo-1-chloro-2-ethoxybenzene and 4-bromo-1-chloro-2-methoxybenzene serve as valuable, multi-functionalized scaffolds. Their utility stems from the presence of three distinct functionalities on the benzene ring: a bromine atom, a chlorine atom, and an electron-donating alkoxy group. This arrangement provides multiple reaction handles for sequential, site-selective modifications, most notably through palladium-catalyzed cross-coupling reactions.
While differing by only a single methylene unit, the choice between the ethoxy and methoxy analogue is not trivial. It can subtly influence reaction kinetics, catalyst performance, and even product solubility. This guide provides an in-depth comparison of their reactivity, grounded in fundamental principles of physical organic chemistry and supported by a validated, field-proven experimental protocol to empirically determine reactivity differences. We will explore the causality behind their behavior, empowering you to make more informed decisions in your synthetic strategy.
Part 1: Physicochemical and Electronic Properties
The first step in predicting reactivity is to understand the intrinsic properties of each molecule. The alkoxy group (-OR) at the C2 position, ortho to the chlorine and meta to the bromine, plays a crucial role in modulating the electronic environment of the aromatic ring.
Electronic Effects: Both methoxy and ethoxy groups are classified as activating, ortho, para-directing groups in electrophilic aromatic substitution. This is due to a dominant electron-donating resonance effect (+R) from the oxygen lone pairs, which outweighs their electron-withdrawing inductive effect (-I).
-
Resonance (+R Effect): The lone pairs on the oxygen atom delocalize into the aromatic π-system, increasing electron density at the positions ortho and para to the alkoxy group. This effect is nearly identical for both methoxy and ethoxy groups.
-
Inductive (-I Effect): Oxygen is more electronegative than carbon, pulling electron density away from the ring through the sigma bond.
-
Steric Effects: The ethoxy group is sterically more demanding than the methoxy group. This increased bulk can hinder the approach of reagents to the adjacent C1-chloro and C3 positions, potentially influencing reaction rates and catalyst-substrate interactions.[1]
The following table summarizes the key physicochemical properties.
| Property | 4-Bromo-1-chloro-2-methoxybenzene | This compound | Data Source(s) |
| CAS Number | 50638-47-6 | 900174-61-0 | [2] |
| Molecular Formula | C₇H₆BrClO | C₈H₈BrClO | [2][3] |
| Molecular Weight | 221.48 g/mol | 235.51 g/mol | [2] |
| Boiling Point | ~236.6 °C at 760 mmHg | Not available | [3] |
| Density | ~1.6 g/cm³ | Not available | [3] |
| Physical Form | Solid | Not available |
Note: Experimentally verified data for this compound is sparse in publicly available literature, highlighting the need for direct comparative studies.
Part 2: Comparative Reactivity Analysis
The primary determinant of reactivity for these substrates in transition metal-catalyzed reactions is the identity of the halogen atoms. The C-X bond strength is the critical factor governing the rate-determining step of many cross-coupling cycles: oxidative addition.[4]
The Dominant Factor: Carbon-Halogen Bond Strength
The bond dissociation energy (BDE) is the energy required to cleave a bond homolytically.[5] A lower BDE corresponds to a weaker bond, which is more easily broken and thus more reactive in oxidative addition to a low-valent metal center like Palladium(0).[6]
The universal trend for aryl-halogen (Ar-X) bond strength is: Ar-Cl (approx. 96 kcal/mol) > Ar-Br (approx. 81 kcal/mol) > Ar-I (approx. 65 kcal/mol)
This trend unequivocally predicts that for both this compound and 4-bromo-1-chloro-2-methoxybenzene, the carbon-bromine bond will be significantly more reactive than the carbon-chlorine bond. [4][6] This provides a powerful synthetic tool, allowing for selective functionalization at the C4 position while leaving the C1 chlorine available for a subsequent, more forcing cross-coupling reaction.[7][8]
The Subtle Influence: Methoxy vs. Ethoxy
With the primary reactivity axis established (C-Br >> C-Cl), the secondary, more subtle difference arises from the alkoxy substituent.
-
Electronic Contribution: The slightly greater electron-donating character of the ethyl group (relative to methyl) in the ethoxy substituent may marginally increase the electron density on the aromatic ring. This could slightly strengthen the C-Br bond, potentially leading to a marginally slower rate of oxidative addition compared to the methoxy analogue.
-
Steric Contribution: The bulkier ethoxy group is positioned ortho to the C-Cl bond and meta to the C-Br bond. While its steric hindrance is less likely to directly impact the more distant C-Br bond, it could influence the conformation of the substrate as it coordinates to the palladium catalyst's ligand sphere. This effect is generally minor for meta relationships but can become relevant with very bulky ancillary ligands on the catalyst.
Hypothesis: In a standard palladium-catalyzed cross-coupling reaction, both substrates will undergo selective reaction at the C-Br bond. The methoxy-substituted compound may exhibit a slightly faster reaction rate due to marginally weaker C-Br bond electronics and lower steric hindrance around the catalyst's coordination sphere.
Part 3: Experimental Protocol for Comparative Reactivity Study
To empirically validate the theoretical analysis, a comparative Suzuki-Miyaura coupling experiment is proposed. This protocol is designed to be a self-validating system by including in-process controls and clear analytical endpoints.
Objective: To compare the reaction rate and yield of the selective Suzuki-Miyaura coupling of phenylboronic acid with this compound and 4-bromo-1-chloro-2-methoxybenzene under identical conditions.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 1-Bromo-4-chloro-2-methoxybenzene | CAS#:174913-09-8 | Chemsrc [chemsrc.com]
- 4. benchchem.com [benchchem.com]
- 5. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
A Comparative Guide to Suzuki and Stille Coupling for the Selective Functionalization of 4-Bromo-1-chloro-2-ethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, the precise construction of carbon-carbon bonds is paramount for the assembly of complex molecules that form the backbone of novel therapeutics and advanced materials. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of this endeavor. This guide offers an in-depth comparison of two of the most powerful methods in the synthetic chemist's toolkit—the Suzuki-Miyaura coupling and the Stille coupling—specifically applied to the selective functionalization of the dihalogenated aromatic substrate, 4-Bromo-1-chloro-2-ethoxybenzene.
The challenge presented by a molecule such as this compound lies in achieving selective functionalization at one halogen position over the other. The differing reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) under palladium catalysis provides the key to this selectivity.[1][2] This guide will explore the mechanistic nuances and practical considerations that allow researchers to harness this reactivity difference to selectively couple at the more reactive C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations.
Mechanistic Underpinnings: A Tale of Two Transmetalations
Both the Suzuki and Stille couplings operate via a similar catalytic cycle, which can be broadly divided into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The journey of the palladium catalyst through this cycle is what ultimately forges the new C-C bond.
-
Oxidative Addition: The cycle initiates with a coordinatively unsaturated Palladium(0) complex, which inserts itself into the carbon-halogen bond of the aryl halide. In the case of this compound, the significantly lower bond dissociation energy of the C-Br bond compared to the C-Cl bond ensures that oxidative addition occurs preferentially at the bromine position.[2] This forms a Pd(II) intermediate.
-
Transmetalation: This is the defining step where the two coupling methods diverge. The organic moiety from the organometallic reagent is transferred to the palladium center.
-
In the Suzuki coupling , an organoboron reagent (a boronic acid or ester) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center.[5]
-
In the Stille coupling , a neutral organostannane (organotin) reagent directly undergoes transmetalation with the Pd(II) complex without the need for a base.[3][6]
-
-
Reductive Elimination: The newly formed diorganopalladium(II) complex then collapses, reductively eliminating the two organic fragments as the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3][4]
Visualizing the Catalytic Cycles
Caption: Catalytic cycles for Suzuki and Stille cross-coupling reactions.
Head-to-Head Comparison: Performance and Practicality
While both reactions are stalwarts of C-C bond formation, their practical application reveals distinct advantages and disadvantages. The choice between them is often dictated by the specific substrate, functional group tolerance, and practical considerations such as toxicity and purification.
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acids or esters | Organostannanes (organotin compounds) |
| Reagent Toxicity | Generally low toxicity; considered "greener".[3] | High toxicity of organotin reagents, requiring careful handling and specialized waste disposal.[6][7][8] |
| Reagent Stability | Variable; boronic acids can be prone to decomposition and protodeboronation.[9] | Generally very stable to air and moisture.[3][6] |
| Byproducts | Boron-based, often water-soluble and easily removed by aqueous workup or chromatography.[3] | Tin-based, which can be difficult to remove completely from the product, potentially requiring specific purification techniques.[3] |
| Functional Group Tolerance | Broad, but can be sensitive to acidic protons and requires a base, which may not be compatible with all substrates.[3] | Excellent and very broad functional group tolerance; often proceeds under neutral conditions.[3][10] |
| Reaction Conditions | Typically requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[5] | Often proceeds under neutral or milder conditions, though additives like Cu(I) salts can be beneficial.[10] |
| Chemoselectivity | Excellent for selective coupling at C-Br over C-Cl. | Excellent for selective coupling at C-Br over C-Cl. |
Experimental Protocols: A Practical Guide
The following protocols are representative procedures for the selective coupling of a generic arylboronic acid or arylstannane with this compound at the C-Br position.
General Experimental Workflow
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is designed to favor high yields while minimizing common side reactions like protodeboronation.[9]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture), degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Typical reaction times are 6-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-1-chloro-2-ethoxybenzene.
Rationale: The use of a biphasic dioxane/water system with K₂CO₃ is a robust and common condition for Suzuki couplings. Pd(PPh₃)₄ is a reliable, albeit sometimes less active, catalyst for a wide range of substrates. The excess of boronic acid helps to drive the reaction to completion.
Protocol 2: Stille Coupling
This protocol highlights the typically anhydrous and base-free conditions of the Stille reaction.
Materials:
-
This compound (1.0 equiv)
-
Aryltributylstannane (1.1 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF), degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed, anhydrous DMF via syringe, followed by the aryltributylstannane.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 4-18 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Workup for Tin Removal: Wash the organic mixture with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour to precipitate tin fluoride salts. Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale: The Stille coupling's tolerance for a wide array of functional groups stems from its neutral reaction conditions.[10] DMF is a common polar aprotic solvent that facilitates these reactions. The critical step is the post-reaction workup with KF to remove the toxic and often difficult-to-separate organotin byproducts.
Conclusion and Recommendation
For the selective functionalization of this compound, both Suzuki and Stille couplings are excellent and reliable methods. The inherent reactivity difference between the C-Br and C-Cl bonds allows for predictable chemoselectivity.
-
The Suzuki-Miyaura coupling is generally the recommended first choice for most applications. Its primary advantages are the low toxicity of the organoboron reagents and the ease of removal of byproducts, aligning with the principles of green chemistry.[3] The vast commercial availability of diverse boronic acids also facilitates rapid exploration of chemical space.
-
The Stille coupling , despite the significant drawback of organotin toxicity, remains an exceptionally powerful tool.[6] Its key advantage is the remarkable functional group tolerance and the absence of a required base, making it ideal for substrates that are sensitive to basic conditions. When a Suzuki reaction fails or gives low yields due to substrate decomposition or protodeboronation, the Stille coupling is a formidable alternative.[3]
Ultimately, the optimal choice depends on the specific goals of the synthesis. For initial explorations and syntheses where "green" considerations are paramount, the Suzuki coupling is superior. However, for complex substrates with sensitive functionalities where other methods have failed, the reliability and broad scope of the Stille coupling are invaluable, provided that appropriate safety and purification protocols are rigorously implemented.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. EP1368287B1 - Process for a homogeneously catalyzed c-c coupling reaction - Google Patents [patents.google.com]
- 6. 2-BROMO-5-CHLOROANISOLE synthesis - chemicalbook [chemicalbook.com]
- 7. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 8. Stille Coupling [organic-chemistry.org]
- 9. This compound | 900174-61-0 | ALB17461 [biosynth.com]
- 10. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for the Synthesis of 4-Bromo-1-chloro-2-ethoxybenzene
Abstract
The synthesis of polysubstituted aromatic compounds is a cornerstone of modern pharmaceutical and materials science. 4-Bromo-1-chloro-2-ethoxybenzene is a valuable intermediate whose efficient and safe synthesis is of considerable interest. Traditional methods often rely on hazardous reagents such as elemental bromine and harsh reaction conditions. This guide provides a comprehensive comparison of alternative, safer, and more efficient reagents for the synthesis of this target molecule. We will explore two primary synthetic strategies: the electrophilic bromination of 1-chloro-2-ethoxybenzene and the Williamson ether synthesis from 4-bromo-2-chlorophenol. By presenting detailed experimental protocols, comparative data, and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal synthetic route for their specific needs, balancing yield, selectivity, safety, and environmental impact.
Introduction: The Strategic Importance of this compound
This compound serves as a critical building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. For instance, structurally similar compounds are key intermediates in the preparation of active pharmaceutical ingredients (APIs) like Dapagliflozin.[1][2] The precise arrangement of its substituents—bromo, chloro, and ethoxy groups—offers multiple points for further functionalization through cross-coupling reactions, nucleophilic substitutions, and other transformations.
The challenge in its synthesis lies in achieving high regioselectivity while employing reagents and conditions that are scalable, safe, and environmentally responsible. This guide critically evaluates the common synthetic pathways and provides a data-driven comparison of modern, alternative reagents that overcome the limitations of classical methods.
Overview of Synthetic Strategies
Two principal retrosynthetic disconnections provide logical pathways to this compound.
-
Strategy A: Ethoxylation. This approach involves the formation of the ether linkage as the key step, starting from a pre-brominated and chlorinated phenol, namely 4-bromo-2-chlorophenol.
-
Strategy B: Bromination. This strategy introduces the bromine atom onto a pre-existing chloro-ethoxy benzene scaffold, 1-chloro-2-ethoxybenzene, via electrophilic aromatic substitution.
Caption: High-level overview of the two primary synthetic routes to the target molecule.
The choice between these strategies depends on starting material availability, cost, and the desired control over regioselectivity. Strategy A is generally more regioselective as the positions of the halogens are pre-defined, while Strategy B requires careful control to ensure bromination occurs at the correct position (C4).
Strategy B In-Depth: A Comparative Analysis of Brominating Agents
The bromination of 1-chloro-2-ethoxybenzene is an electrophilic aromatic substitution. The ethoxy group is a strong activating ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. The activating nature of the ethoxy group will dominate, directing the incoming electrophile. The position para to the ethoxy group is occupied by chlorine. Therefore, bromination is expected to occur at the ortho position (C6) or the other para position relative to the chlorine (C4). To achieve the desired 4-bromo isomer, the choice of brominating agent and conditions is critical.
Molecular bromine (Br₂) is a powerful brominating agent but is highly corrosive, toxic, and difficult to handle safely.[3] This has driven the adoption of alternative reagents that are safer, easier to handle, and often provide better selectivity.[4]
Data Presentation: Performance of Alternative Brominating Agents
The following table summarizes the performance of various brominating agents for reactions on activated aromatic substrates, serving as a model for the synthesis of this compound.
| Brominating Agent | Typical Conditions | Typical Yield (%) | Selectivity | Key Advantages & Disadvantages |
| N-Bromosuccinimide (NBS) | Acetonitrile or DMF, room temp. | 85-95% | High para-selectivity in polar solvents[4] | Adv: Solid, easy to handle; selectivity tunable by solvent choice.[5][6] Disadv: Can be unreliable if not pure.[3] |
| Copper(II) Bromide (CuBr₂) | Acetonitrile, reflux | 90-96% | Excellent regioselectivity for monobromination[4] | Adv: Mild conditions; high selectivity. Disadv: Requires metal catalyst; potential for metal contamination in product. |
| KBr / H₂O₂ | Aqueous medium, ambient temp. | 80-95% | Good, but can lead to over-bromination | Adv: In-situ generation avoids handling Br₂; "green" oxidant (water byproduct).[7] Disadv: Requires careful control of stoichiometry. |
| Pyridinium Tribromide (Py·Br₃) | Acetic acid or CH₂Cl₂, room temp. | 80-90% | Good para-selectivity | Adv: Solid, stable, and safer alternative to liquid bromine.[3] Disadv: Can be less reactive than Br₂. |
| Dibromoisocyanuric Acid (DBI) | Dichloromethane, room temp. | 90-98% | High for activated systems | Adv: Mild and highly effective reagent.[3] Disadv: Less commonly used and potentially more expensive than NBS. |
Mechanistic Insight: Electrophilic Aromatic Bromination
The underlying mechanism for these reagents involves the generation of an electrophilic bromine species (Br⁺ or a polarized Br-X species) that attacks the electron-rich aromatic ring.
Caption: Simplified mechanism of electrophilic aromatic substitution for bromination.
NBS, in the presence of a protic solvent or acid catalyst, generates a low concentration of Br₂, which then acts as the brominating agent.[8] In polar aprotic solvents like DMF, NBS itself can act as the source of electrophilic bromine.[4]
Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)
This protocol is a representative procedure for the selective bromination of an activated aromatic ring.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-chloro-2-ethoxybenzene (1.0 eq.) in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Reagent Addition: To the stirred solution, add N-Bromosuccinimide (1.05 eq.) portion-wise at room temperature. Causality Note: Portion-wise addition helps to control the reaction exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with saturated sodium thiosulfate solution (to quench any remaining bromine), followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Strategy A In-Depth: A Comparative Analysis of Ethoxylating Agents
The Williamson ether synthesis is a robust and widely used method for preparing ethers, particularly from phenols, due to the acidity of the phenolic proton.[9] The reaction proceeds via an S_N_2 mechanism where a phenoxide ion acts as the nucleophile, displacing a leaving group from an ethylating agent.[10][11]
Data Presentation: Reagents for Williamson Ether Synthesis
The efficiency of the synthesis depends on the choice of base for deprotonation and the ethylating agent.
| Base | Ethylating Agent | Typical Solvent | Temperature | Key Advantages & Disadvantages |
| Sodium Hydride (NaH) | Ethyl Iodide (EtI) | THF, DMF | 0 °C to RT | Adv: Irreversible deprotonation drives reaction to completion. Disadv: NaH is flammable and requires inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | Ethyl Bromide (EtBr) | Acetone, DMF | Reflux | Adv: Inexpensive, easy to handle base. Disadv: Slower reaction rates; requires higher temperatures. |
| Sodium Hydroxide (NaOH) | Diethyl Sulfate | Water/DCM (PTC) | RT to 50°C | Adv: Low cost; phase-transfer catalysis (PTC) allows for use of aqueous base. Disadv: Diethyl sulfate is toxic and carcinogenic. |
Mechanistic Insight: Williamson Ether Synthesis (S_N_2)
The reaction is a two-step process: an initial acid-base reaction to form the nucleophile, followed by the nucleophilic substitution.
Caption: Mechanism of the Williamson Ether Synthesis.
For an efficient S_N_2 reaction, the electrophile (ethylating agent) should be unhindered, which is true for ethyl halides.[12]
Experimental Protocol: Ethoxylation using Potassium Carbonate and Ethyl Bromide
This protocol represents a common and practical approach that avoids highly reactive reagents like sodium hydride.
-
Reaction Setup: To a solution of 4-bromo-2-chlorophenol (1.0 eq.) in acetone or DMF (approx. 0.3 M), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.). Causality Note: K₂CO₃ is a mild base sufficient to deprotonate the phenol and is easily removed by filtration.
-
Reagent Addition: Add ethyl bromide (EtBr, 1.5 eq.) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux (for acetone) or ~80 °C (for DMF) and stir vigorously. Monitor the reaction by TLC until completion (typically 6-12 hours).
-
Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with the solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. If necessary, purify further by flash column chromatography to yield pure this compound.
Synthesis and Recommendations
Both synthetic strategies are viable for producing this compound. The optimal choice depends on the specific priorities of the laboratory or production facility.
-
For Highest Regioselectivity: Strategy A (Ethoxylation) is superior. Starting with 4-bromo-2-chlorophenol guarantees the correct substitution pattern, eliminating the risk of forming isomeric byproducts. The Williamson ether synthesis using K₂CO₃ and Ethyl Bromide offers a good balance of safety, cost, and efficiency.
-
For Atom Economy and Convergence: Strategy B (Bromination) may be preferred if 1-chloro-2-ethoxybenzene is a readily available and inexpensive starting material. To ensure safety and selectivity, N-Bromosuccinimide (NBS) in acetonitrile is the recommended reagent. It is a solid that is significantly easier and safer to handle than liquid bromine and often provides excellent yields and regioselectivity for para-bromination on activated rings.[4]
-
Green Chemistry Perspective: For Strategy B, the in-situ generation of bromine using KBr/H₂O₂ is an attractive green alternative, as the primary byproduct is water.[7][13] However, this may require more extensive optimization to prevent over-bromination. For Strategy A, exploring greener solvents and phase-transfer catalysis can reduce the environmental impact.[14]
Conclusion
The synthesis of this compound can be approached through either ethoxylation of a halogenated phenol or bromination of a chloro-ethoxy benzene precursor. While traditional methods have relied on hazardous reagents, this guide has demonstrated that a range of safer and more efficient alternatives are available. For bromination, N-Bromosuccinimide stands out as a practical and selective solid reagent. For ethoxylation, the classic Williamson ether synthesis remains highly effective, with the K₂CO₃/EtBr system providing a safe and cost-effective option. By carefully considering the factors of regioselectivity, safety, cost, and environmental impact, researchers can confidently select and implement a synthetic strategy that best aligns with their goals.
References
- 1. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 2. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. suru-chem.com [suru-chem.com]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 11. m.youtube.com [m.youtube.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
- 14. brainly.com [brainly.com]
Spectroscopic analysis to confirm the structure of 4-Bromo-1-chloro-2-ethoxybenzene
An In-Depth Guide to the Spectroscopic Confirmation of 4-Bromo-1-chloro-2-ethoxybenzene
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of chemical intermediates is a cornerstone of safe and effective pharmaceutical development. Intermediates like this compound, a key building block in the synthesis of SGLT2 inhibitors such as Dapagliflozin, demand rigorous analytical scrutiny.[1] The presence of constitutional isomers or related impurities can have profound impacts on reaction yield, downstream purification, and the safety profile of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive, multi-technique spectroscopic workflow for the structural elucidation of this compound. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, comparing the target analyte with plausible alternatives to provide a robust framework for confirmation.
The Analytical Challenge: Distinguishing Isomers
The primary analytical challenge lies in differentiating this compound from its isomers, such as 2-Bromo-1-chloro-4-ethoxybenzene and 1-Bromo-4-chloro-2-ethoxybenzene. While all share the same molecular formula and weight, the precise arrangement of substituents on the benzene ring creates unique electronic environments, resulting in distinct spectroscopic fingerprints. This guide will demonstrate how to leverage Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to confidently identify the correct isomer.
Overall Spectroscopic Workflow
Caption: General workflow for spectroscopic structure confirmation.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides the most detailed information regarding the electronic environment and connectivity of hydrogen atoms in a molecule.[2][3] Protons in unique environments will resonate at different frequencies (chemical shifts), and the interactions between neighboring protons (spin-spin coupling) reveal their proximity.[4][5]
Predicted ¹H NMR Spectrum of this compound
Based on its structure, we can predict the following signals:
-
Ethoxy Group (Aliphatic Region): The ethyl group attached to the oxygen will produce two signals. The two methylene protons (-OCH₂-) will be deshielded by the adjacent oxygen and appear as a quartet around δ 4.0-4.2 ppm.[6][7] They are split into a quartet by the three neighboring methyl protons. The three methyl protons (-CH₃) will appear as a triplet around δ 1.4-1.5 ppm, split by the two neighboring methylene protons.
-
Aromatic Region: The trisubstituted benzene ring has three protons in distinct chemical environments.
-
H-6: This proton is ortho to the chlorine and meta to the ethoxy group. It is expected to be a doublet.
-
H-5: This proton is ortho to both the bromine and chlorine atoms. It is expected to be a doublet of doublets.
-
H-3: This proton is ortho to the ethoxy group and meta to the bromine. It is also expected to be a doublet.
-
Comparative Data Analysis
The power of NMR lies in comparing the observed spectrum to that of potential isomers. The substitution pattern is the key differentiator.
| Compound | Predicted Aromatic Proton Signals (Splitting) | Rationale for Differentiation |
| This compound (Target) | 3 distinct signals (e.g., d, dd, d) | The unique ortho/meta relationships of the three protons to the Br, Cl, and OEt groups create a specific, non-symmetrical splitting pattern. |
| 2-Bromo-1-chloro-4-ethoxybenzene (Isomer) | 3 distinct signals, but with different coupling constants and chemical shifts. H-3 (between Br and Cl) would be highly deshielded. | The relative positions of the protons to the electron-withdrawing (Br, Cl) and electron-donating (OEt) groups are different, leading to a different chemical shift pattern. |
| 1-Bromo-4-chloro-2-ethoxybenzene (Isomer) | 3 distinct signals. H-3 and H-5 would show a small meta-coupling. H-6 would be a clear doublet. | The symmetry is different from the target molecule, which will be reflected in the coupling constants between the aromatic protons. |
| 1-Chloro-2-ethoxybenzene (Reference) [8] | 4 distinct signals in the aromatic region. | This reference compound lacks the bromine atom, resulting in four aromatic protons and a more complex multiplet pattern, highlighting the simplifying effect of the additional bromo-substituent. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing us to confirm the total number of carbon environments.
Predicted ¹³C NMR Spectrum of this compound
We expect a total of 8 distinct signals, corresponding to the 8 unique carbon atoms in the molecule.
-
Ethoxy Group Carbons: Two signals in the aliphatic region: -OCH₂- around δ 65-75 ppm and -CH₃ around δ 14-16 ppm.[6][7]
-
Aromatic Carbons: Six signals in the aromatic region (typically δ 110-160 ppm).
-
The carbon directly attached to the oxygen (C-2) will be the most downfield (deshielded).
-
The carbons attached to the halogens (C-1 and C-4) will also have their chemical shifts influenced by the electronegativity and heavy atom effect of Cl and Br.[9]
-
The remaining three carbons (C-3, C-5, C-6) will appear at higher fields.
-
Comparative Data Analysis
| Carbon Signal | Expected Chemical Shift (δ, ppm) for Target | Comparison Insight |
| -OC H₂CH₃ | ~70 | The chemical shift is highly characteristic of an ethoxy group attached to an aromatic ring.[7] |
| -OCH₂C H₃ | ~15 | A typical upfield signal for a terminal methyl group. |
| Aromatic C-O | ~155 | The direct attachment to the electronegative oxygen causes a significant downfield shift. |
| Aromatic C-Cl | ~125-130 | The electronegativity of chlorine shifts the signal downfield. |
| Aromatic C-Br | ~115-120 | The "heavy atom effect" of bromine can sometimes shift the attached carbon to a slightly higher field compared to chlorine. |
| Aromatic C-H (x3) | ~115-130 | These signals will be distinct. Comparing their precise shifts with those predicted by computational models or databases for the isomers is the definitive confirmation step. |
| Aromatic C (quaternary) | ~130-140 | The carbon at the junction of the substituents. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Absorptions for this compound
-
C-O-C Stretching: As an aryl alkyl ether, the most diagnostic peaks are the asymmetric C-O-C stretch, which is strong and appears around 1220-1270 cm⁻¹, and the symmetric stretch around 1020-1050 cm⁻¹.[6][10][11]
-
Aromatic C-H Stretching: A peak just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).
-
Aliphatic C-H Stretching: Peaks just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹) from the ethoxy group.
-
Aromatic C=C Stretching: Several peaks in the 1450-1600 cm⁻¹ region.
-
C-H Bending (Out-of-Plane): Strong absorptions in the 750-900 cm⁻¹ region can sometimes give clues about the aromatic substitution pattern.
While IR is excellent for confirming the presence of the ether functional group and the aromatic ring, it is less powerful than NMR for distinguishing between constitutional isomers, as their IR spectra are often very similar. However, it serves as a rapid and essential quality check.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.
Expected Mass Spectrum of this compound
-
Molecular Ion (M⁺): The molecular formula is C₈H₈BrClO. The key feature will be a complex molecular ion cluster due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.5%, ⁸¹Br: ~49.5%) and chlorine (³⁵Cl: ~75.5%, ³⁷Cl: ~24.5%).[12] This results in:
-
A peak for [C₈H₈⁷⁹Br³⁵Cl]⁺
-
An M+2 peak for [C₈H₈⁸¹Br³⁵Cl]⁺ and [C₈H₈⁷⁹Br³⁷Cl]⁺
-
An M+4 peak for [C₈H₈⁸¹Br³⁷Cl]⁺ The relative intensities of these peaks are a definitive signature for a compound containing one Br and one Cl atom.[13]
-
-
Fragmentation: The fragmentation pattern helps to piece the structure together. Key expected fragments include:
-
Loss of an ethyl radical (M-29): Alpha-cleavage at the ether linkage is a common pathway for ethers.[14]
-
Loss of an ethoxy radical (M-45): Cleavage of the aryl-O bond.
-
Loss of halogens: Loss of Br• (M-79/81) or Cl• (M-35/37).
-
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocols
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse angle.
-
Set a relaxation delay of 2-5 seconds.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a wider spectral width (e.g., 0-220 ppm).
-
Acquire a sufficient number of scans (e.g., 1024 or more) as the ¹³C nucleus is less sensitive.
-
Process and reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).
-
Protocol 2: FTIR Spectroscopy
-
Sample Preparation: If the sample is a low-melting solid or liquid, place a small drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. If it is a solid, grind ~1 mg of the sample with ~100 mg of dry KBr powder and press it into a transparent pellet.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
First, acquire a background spectrum of the empty sample compartment (or the pure KBr pellet).
-
Place the sample in the instrument and acquire the sample spectrum.
-
Scan the range from 4000 cm⁻¹ to 400 cm⁻¹.
-
Co-add at least 16 scans for a good quality spectrum. The final spectrum is automatically ratioed against the background.
-
Protocol 3: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Acquisition (ESI mode):
-
Infuse the sample solution directly or via liquid chromatography (LC).
-
Acquire data in positive ion mode.
-
Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).
-
Ensure the mass accuracy is calibrated to <5 ppm to allow for accurate molecular formula determination from the exact mass.
-
Conclusion
The structural confirmation of this compound is achieved not by a single technique, but by the synergistic interpretation of data from ¹H NMR, ¹³C NMR, IR, and MS. ¹H NMR is paramount for distinguishing between isomers by mapping the precise proton connectivity and spatial relationships. High-resolution mass spectrometry provides an unambiguous molecular formula through its characteristic isotopic pattern for bromine and chlorine. ¹³C NMR confirms the carbon framework, while IR spectroscopy provides a rapid check for key functional groups. By following the detailed protocols and comparative logic outlined in this guide, researchers can ensure the identity and purity of this critical pharmaceutical intermediate, upholding the principles of scientific integrity and contributing to robust drug development processes.
References
- 1. CAS 461432-23-5 Pharma Intermediate Supplier [punagri.com]
- 2. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. 1-Chloro-2-ethoxybenzene | C8H9ClO | CID 69197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]
- 12. whitman.edu [whitman.edu]
- 13. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
A Senior Application Scientist’s Guide to Purity Analysis of 4-Bromo-1-chloro-2-ethoxybenzene by GC-MS
Introduction: The Imperative of Purity in Synthesis
In the landscape of pharmaceutical development and fine chemical synthesis, the starting materials and intermediates are the foundational pillars upon which the quality of the final active pharmaceutical ingredient (API) rests. 4-Bromo-1-chloro-2-ethoxybenzene (CAS No. 900174-61-0) is a halogenated aromatic ether, a class of compounds often employed as versatile building blocks in complex organic synthesis.[1][2] Intermediates like this are critical, and their purity is not merely a quality metric but a crucial determinant of the downstream reaction's yield, selectivity, and the impurity profile of the final product.[3]
This guide provides an in-depth, experience-driven comparison of analytical strategies for the purity assessment of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind methodological choices, present a robust and validated protocol, and compare GC-MS with alternative techniques, equipping researchers and drug development professionals with the knowledge to ensure analytical integrity.
Section 1: The Analytical Rationale - Selecting the Right Tool
Choosing the appropriate analytical technique is the most critical decision in method development. For a semi-volatile, thermally stable molecule like this compound, the primary contenders are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[4]
Gas chromatography is inherently suited for compounds that can be vaporized without decomposition.[5] Given the structure of this compound, it possesses sufficient volatility for GC analysis, making it a prime candidate.[6] HPLC is a powerful alternative, especially for non-volatile or thermally labile compounds, but may require more intensive method development for solvent selection to achieve adequate resolution of non-polar analytes.[7]
Here, we justify the selection of GC-MS based on a direct comparison:
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) |
| Principle | Separation based on volatility and polarity in the gas phase.[5] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[4] |
| Analyte Suitability | Excellent for volatile and semi-volatile, thermally stable compounds. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. |
| Sensitivity & Selectivity | Very high, especially with Mass Spectrometry (MS) detection, which provides structural information for definitive peak identification.[8] | Good to high. MS detection enhances selectivity, but UV detection is more common and relies on chromophores. |
| Sample Preparation | Simple dissolution in a volatile organic solvent is typically sufficient. | Requires dissolution in a mobile-phase-compatible solvent; may need more complex sample cleanup. |
| Derivatization | Not required for this analyte, simplifying the workflow. | Not required for this analyte. |
| Solvent Consumption | Minimal, primarily carrier gas and small volumes of organic solvent for sample preparation. | Significantly higher, requiring continuous flow of mobile phase solvents. |
| Speed | Analysis times are often fast, typically under 30 minutes. | Can be comparable, but UHPLC offers faster run times than traditional HPLC.[4] |
Verdict for this compound: GC-MS is the superior choice. Its high resolving power for volatile organics, coupled with the definitive identification provided by the mass spectrometer, offers a robust and efficient method for purity analysis without the need for chemical derivatization.[9]
Section 2: The Core Protocol - A Validated GC-MS Method
A reliable analytical method is built on a foundation of optimized parameters and a systematic workflow. This section details a complete, step-by-step protocol for the purity analysis of this compound.
Experimental Workflow Diagram
Caption: GC-MS analytical workflow from sample preparation to final report.
Step-by-Step Experimental Protocol
1. Reagents and Materials:
-
This compound reference standard (Purity ≥98%)
-
Dichloromethane (DCM), HPLC or GC-MS grade[10]
-
Helium (99.999% purity), as carrier gas[11]
-
Autosampler vials (1.5 mL, glass) with caps[12]
-
Syringe filters (0.22 µm, PTFE)
2. Standard and Sample Preparation:
-
Reference Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.[10]
-
Working Standard (10 µg/mL): Perform a serial dilution of the stock solution with dichloromethane to achieve the final working concentration. This concentration is suitable for achieving a column loading of approximately 10 ng with a 1 µL injection.[12]
-
Sample Preparation: Accurately weigh ~10 mg of the test sample into a 10 mL volumetric flask, dissolve in dichloromethane, and dilute to volume. Filter the solution through a 0.22 µm PTFE filter directly into a GC vial.
3. GC-MS Instrumentation and Parameters: The causality behind these parameters is crucial. A non-polar DB-5ms column is selected because its stationary phase ("like") effectively separates non-polar to moderately polar analytes ("like") such as halogenated aromatics, primarily based on their boiling points.[13][14] The temperature program ensures that lower boiling point impurities elute first, followed by the main analyte, with sufficient heat at the end to elute any heavier components.
| Parameter | Setting | Rationale |
| GC System | Agilent Intuvo 9000 GC or equivalent | Provides excellent reproducibility and performance for routine analysis.[15] |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, low-bleed, non-polar column ideal for resolving a wide range of semi-volatile compounds, including halogenated hydrocarbons.[5][16] |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency for MS applications.[11] |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column, balancing efficiency and analysis time. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation.[5] |
| Injection Mode | Split (10:1 ratio) | Prevents column overloading from the main analyte peak, ensuring sharp, symmetrical peaks.[9] |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min) | The initial hold separates volatile impurities. The ramp provides efficient separation of the main component from closely related isomers or byproducts. The final hold cleans the column. |
| MS Source Temp. | 230 °C | Standard temperature to maintain analyte integrity in the ion source. |
| MS Quad Temp. | 150 °C | Standard temperature for stable quadrupole performance. |
| Ionization Mode | Electron Impact (EI), 70 eV | Standard, high-energy ionization that produces reproducible fragmentation patterns for library matching and structural confirmation.[16] |
| Acquisition Mode | Full Scan | Scan Range: 40-400 amu. Allows for the identification of unknown impurities by capturing all fragment ions within the mass range. |
4. Data Analysis and Purity Calculation:
-
Identification: The primary peak is identified by comparing its retention time with that of the reference standard. Identity is confirmed by matching the acquired mass spectrum with a reference library or the standard's spectrum.
-
Purity Calculation: Purity is typically determined using the area percent method, assuming all components have a similar response factor in the detector.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Section 3: Ensuring Trustworthiness - A Guide to Method Validation
A protocol is only trustworthy if it is validated. Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[17] For purity analysis, the validation must follow guidelines such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[18]
Method Validation Workflow
Caption: Key parameters in the workflow for analytical method validation.
Validation Parameters and Acceptance Criteria
This table summarizes the key validation parameters and their typical acceptance criteria for an impurity analysis method.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.[17] | The main analyte peak should be free from interference from other components. Peak purity analysis (using MS data) should confirm homogeneity. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the instrument's response over a specified range.[18] | Correlation coefficient (r²) ≥ 0.995 for the analyte and key impurities. |
| Accuracy | To determine the closeness of the test results to the true value. Assessed via recovery studies by spiking the sample with known amounts of impurities.[17] | Recovery typically within 80-120% for impurities at their specification levels.[19] |
| Precision | To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Includes repeatability and intermediate precision.[18] | Repeatability (intra-assay): Relative Standard Deviation (RSD) should be < 15%. Intermediate Precision (inter-assay): RSD should be < 15%. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[17] | Typically determined as a signal-to-noise ratio of 10:1. The LOQ must be at or below the reporting threshold for impurities. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature ramp).[18] | System suitability parameters (e.g., resolution, peak symmetry) remain within acceptable limits. |
Section 4: Field Insights & Troubleshooting
| Common Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Active sites in the inlet liner or column. 2. Column contamination. | 1. Use a deactivated inlet liner; trim the first few cm of the column. 2. Bake out the column at its maximum isothermal temperature. |
| Poor Sensitivity | 1. Leak in the system (inlet, column fittings). 2. Contaminated ion source. | 1. Perform a leak check. 2. Clean the MS ion source according to the manufacturer's instructions. |
| Ghost Peaks/Carryover | 1. Contamination in the syringe or inlet. 2. Insufficient bake-out time at the end of the run. | 1. Run solvent blanks to confirm; clean the autosampler syringe. 2. Increase the final hold time and/or temperature in the oven program. |
| Poor Resolution | 1. Incorrect oven temperature program. 2. Column is overloaded or has degraded. | 1. Decrease the temperature ramp rate to improve separation. 2. Dilute the sample; replace the column if performance does not improve. |
Conclusion
The purity analysis of this compound is a critical quality control step in the synthesis of advanced chemical products. This guide has established that a well-developed and validated GC-MS method provides a highly reliable, specific, and robust solution for this analytical challenge. By understanding the causality behind parameter selection—from the choice of a non-polar column to the specifics of the temperature program—and by adhering to the rigorous framework of method validation outlined by ICH guidelines, researchers can generate data that is not only accurate but also defensible. This analytical rigor ensures the quality of chemical intermediates, ultimately safeguarding the integrity of the final product.
References
- 1. 900174-61-0|this compound|BLD Pharm [bldpharm.com]
- 2. calpaclab.com [calpaclab.com]
- 3. nbinno.com [nbinno.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. postnova.com [postnova.com]
- 6. PubChemLite - this compound (C8H8BrClO) [pubchemlite.lcsb.uni.lu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. impactfactor.org [impactfactor.org]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 12. uoguelph.ca [uoguelph.ca]
- 13. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 14. fishersci.ca [fishersci.ca]
- 15. agilent.com [agilent.com]
- 16. tdi-bi.com [tdi-bi.com]
- 17. pharmaguru.co [pharmaguru.co]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. environics.com [environics.com]
A Comparative Analysis of Synthetic Routes to 4-Bromo-1-chloro-2-ethoxybenzene for Pharmaceutical Research and Development
In the landscape of pharmaceutical development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. 4-Bromo-1-chloro-2-ethoxybenzene serves as a crucial building block in the synthesis of various pharmaceutically active compounds. This guide provides a comprehensive cost-benefit analysis of three distinct synthetic routes to this important intermediate, offering researchers, scientists, and drug development professionals the critical data and field-proven insights necessary to make informed decisions for their synthetic strategies.
Introduction to this compound
This compound is a halogenated aromatic ether whose structural motifs are prevalent in a range of biologically active molecules. The strategic placement of bromo, chloro, and ethoxy groups on the benzene ring provides multiple points for further chemical modification, making it a versatile intermediate in medicinal chemistry. The selection of an optimal synthetic route is a critical decision that balances factors such as cost, yield, safety, environmental impact, and scalability. This guide will dissect three plausible and chemically sound synthetic pathways to this compound, providing a detailed analysis to aid in this selection process.
Comparative Overview of Synthetic Routes
Three primary synthetic strategies for the preparation of this compound are evaluated in this guide:
-
Route A: Williamson Ether Synthesis of 4-Bromo-2-chlorophenol. This classical and widely-used method involves the etherification of a substituted phenol.
-
Route B: Sandmeyer Reaction of 2-Ethoxy-4-bromoaniline. This pathway utilizes a diazonium salt intermediate derived from an aniline precursor.
-
Route C: Electrophilic Chlorination of 4-Bromo-2-ethoxyphenol. This route introduces the chloro substituent at a later stage onto a pre-formed bromo-ethoxy-phenol.
The following sections will delve into the specifics of each route, including detailed experimental protocols, cost analysis of starting materials and reagents, and a discussion of the associated safety and environmental considerations.
Route A: Williamson Ether Synthesis of 4-Bromo-2-chlorophenol
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an alkyl halide.[1] In this proposed route, the commercially available 4-bromo-2-chlorophenol is deprotonated to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.
Reaction Pathway
Caption: Williamson Ether Synthesis of this compound.
Experimental Protocol
-
Deprotonation: To a solution of 4-bromo-2-chlorophenol (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, is added a base such as potassium carbonate (1.5 eq.) or sodium hydride (1.2 eq.) at room temperature. The mixture is stirred for 30-60 minutes to ensure complete formation of the phenoxide. The choice of a strong base like sodium hydride necessitates an anhydrous solvent and an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with water and air. Potassium carbonate is a milder, easier to handle alternative.
-
Etherification: Diethyl sulfate (1.2 eq.) is added dropwise to the reaction mixture. The reaction is then heated to 50-70 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours). Diethyl sulfate is a potent ethylating agent, but its use requires caution due to its toxicity.[2]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous phase is extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Cost-Benefit Analysis
| Component | Route A: Williamson Ether Synthesis |
| Starting Material Cost | 4-Bromo-2-chlorophenol is commercially available at a moderate price (approx. $150-220/kg).[3][4] |
| Reagent Cost | Diethyl sulfate is a relatively inexpensive ethylating agent (approx. $100/kg).[1] Potassium carbonate is a low-cost base. |
| Solvent Cost | DMF and acetonitrile are common solvents with moderate costs. |
| Yield | High yields (typically 80-95%) are expected for this type of reaction under optimized conditions.[5] |
| Process & Safety | The reaction is generally straightforward to perform. However, diethyl sulfate is a suspected carcinogen and requires careful handling in a well-ventilated fume hood.[2][6][7][8][9] Sodium hydride is highly flammable and reactive towards water. |
| Environmental Impact | The use of polar aprotic solvents like DMF can pose environmental challenges in terms of disposal. The generation of inorganic salts as byproducts is a consideration for waste management. |
| Scalability | The Williamson ether synthesis is a well-established and scalable reaction, widely used in industrial processes.[1] |
Expertise & Experience Insights: The choice of base and solvent is critical. While sodium hydride in DMF is highly effective, the safety hazards associated with its handling on a large scale may favor the use of potassium carbonate in acetonitrile, which offers a good balance of reactivity and safety. The purification by column chromatography can be a bottleneck in large-scale production, and alternative purification methods like distillation or recrystallization should be explored.
Route B: Sandmeyer Reaction of 2-Ethoxy-4-bromoaniline
The Sandmeyer reaction provides a versatile method for the introduction of a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[8][10] This route would involve the diazotization of 2-ethoxy-4-bromoaniline followed by a copper(I) chloride-mediated conversion to the desired product.
Reaction Pathway
Caption: Sandmeyer Reaction for the synthesis of this compound.
Experimental Protocol
-
Diazotization: 2-Ethoxy-4-bromoaniline (1.0 eq.) is dissolved in an aqueous solution of hydrochloric acid. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 eq.) in water is then added dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically rapid. Precise temperature control is crucial as diazonium salts can be unstable at higher temperatures.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid is prepared and cooled to 0-5 °C. The freshly prepared diazonium salt solution is then added slowly to the copper(I) chloride solution. The reaction mixture is stirred at low temperature for a period and then allowed to warm to room temperature. The evolution of nitrogen gas is observed during the reaction.
-
Work-up and Purification: The reaction mixture is extracted with a suitable organic solvent, such as dichloromethane or diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or distillation.
Cost-Benefit Analysis
| Component | Route B: Sandmeyer Reaction |
| Starting Material Cost | The synthesis of 2-ethoxy-4-bromoaniline is required, adding steps and cost. A potential route involves the etherification of 4-bromo-2-nitrophenol followed by reduction of the nitro group. |
| Reagent Cost | Sodium nitrite (approx. $170-210 for a 50lb bag) and copper(I) chloride (approx. $55-110 for 100-200g) are readily available and relatively inexpensive.[3][5][7][11][12][13][14][15][16][17][18][19] |
| Solvent Cost | The reaction is typically carried out in aqueous media, which is cost-effective and environmentally friendly. |
| Yield | Yields for Sandmeyer reactions can be variable (typically 60-80%) and are highly dependent on the substrate and reaction conditions.[20] |
| Process & Safety | Diazonium salts are potentially explosive, especially when isolated in a dry state. In situ generation and immediate use are standard and safer practices. The reaction requires careful temperature control. |
| Environmental Impact | The use of copper salts can lead to heavy metal contamination in waste streams, requiring appropriate disposal procedures.[10][17][18][21] |
| Scalability | The Sandmeyer reaction is used in industrial-scale synthesis, but the potential hazards of diazonium salts require specialized equipment and stringent safety protocols.[2][22] |
Expertise & Experience Insights: The success of this route is heavily dependent on the efficient and safe synthesis of the starting aniline. The multi-step nature of preparing the aniline precursor adds complexity and cost to the overall process. Careful control of the diazotization and Sandmeyer reaction conditions is critical to maximize yield and ensure safety.
Route C: Electrophilic Chlorination of 4-Bromo-2-ethoxyphenol
This route involves the late-stage introduction of the chlorine atom onto a pre-existing 4-bromo-2-ethoxyphenol scaffold. The ethoxy and hydroxyl groups are ortho-, para-directing, and the desired regioselectivity can be achieved by careful selection of the chlorinating agent and reaction conditions.
Reaction Pathway
Caption: Electrophilic Chlorination of 4-Bromo-2-ethoxyphenol.
Experimental Protocol
-
Chlorination: 4-Bromo-2-ethoxyphenol (1.0 eq.) is dissolved in a suitable inert solvent, such as dichloromethane or chloroform. The solution is cooled in an ice bath. A solution of sulfuryl chloride (SO₂Cl₂) (1.1 eq.) in the same solvent is added dropwise. The reaction is stirred at low temperature and monitored by TLC. Sulfuryl chloride is a convenient and effective source of electrophilic chlorine.[14]
-
Work-up and Purification: Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated solution of sodium bicarbonate to neutralize the acidic byproducts. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography or recrystallization.
Cost-Benefit Analysis
| Component | Route C: Electrophilic Chlorination |
| Starting Material Cost | 4-Bromo-2-ethoxyphenol is not as common as 4-bromo-2-chlorophenol and may need to be synthesized, for instance, by bromination of 2-ethoxyphenol. The cost of 2-ethoxyphenol and the subsequent bromination step would need to be factored in. |
| Reagent Cost | Sulfuryl chloride is a readily available and cost-effective chlorinating agent (approx. $85/kg).[6][11][23][24][25] |
| Solvent Cost | Chlorinated solvents like dichloromethane are commonly used and have moderate costs, but their use is coming under increasing environmental scrutiny. |
| Yield | High yields are possible, but regioselectivity can be an issue, potentially leading to the formation of other chlorinated isomers and requiring more extensive purification. |
| Process & Safety | Sulfuryl chloride is a corrosive and toxic liquid that reacts violently with water, releasing toxic gases. It must be handled with extreme care in a well-ventilated fume hood.[14] |
| Environmental Impact | The use of chlorinated solvents and the generation of acidic byproducts are the main environmental concerns. |
| Scalability | Electrophilic chlorination reactions are scalable, but the hazardous nature of sulfuryl chloride requires robust engineering controls for large-scale production.[12] |
Expertise & Experience Insights: Achieving high regioselectivity is the primary challenge in this route. The powerful activating effect of the hydroxyl and ethoxy groups can lead to over-chlorination or the formation of undesired isomers. Careful optimization of the reaction temperature, solvent, and the rate of addition of the chlorinating agent is crucial. The synthesis of the starting material, 4-bromo-2-ethoxyphenol, adds complexity to this route.
Summary and Recommendation
| Feature | Route A: Williamson Ether Synthesis | Route B: Sandmeyer Reaction | Route C: Electrophilic Chlorination |
| Starting Material Availability | Readily available | Requires multi-step synthesis | Requires synthesis |
| Number of Steps | 1 | 2 (plus synthesis of aniline) | 1 (plus synthesis of phenol) |
| Typical Yield | High (80-95%) | Moderate (60-80%) | Moderate to High (variable) |
| Reagent Cost | Low to Moderate | Low | Low |
| Safety Concerns | Toxic ethylating agent, flammable base | Potentially explosive intermediates, toxic byproducts | Corrosive and toxic chlorinating agent |
| Environmental Impact | Solvent waste, inorganic salts | Heavy metal waste | Chlorinated solvent waste, acidic byproducts |
| Scalability | Excellent | Good, with stringent safety measures | Good, with robust engineering controls |
Based on this comprehensive analysis, Route A: Williamson Ether Synthesis of 4-Bromo-2-chlorophenol emerges as the most promising and cost-effective strategy for the synthesis of this compound, particularly for laboratory and pilot-scale production. The high yield, straightforward procedure, and the commercial availability of the starting material make it an attractive option.
While Route B and Route C are chemically viable, the need to synthesize the starting materials adds complexity and cost, making them less competitive for this specific target molecule unless the precursors are readily available through other synthetic sequences within a larger research program. The inherent safety risks associated with the Sandmeyer reaction and the regioselectivity challenges of electrophilic chlorination also weigh against their selection for routine synthesis.
For industrial-scale production, the cost of raw materials and waste disposal would need to be more rigorously evaluated for all routes. However, the well-established and highly scalable nature of the Williamson ether synthesis makes it a strong contender even at larger scales.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dir.indiamart.com [dir.indiamart.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. byjus.com [byjus.com]
- 6. Sulfuryl chloride price,buy Sulfuryl chloride - chemicalbook [m.chemicalbook.com]
- 7. Sodium nitrite, 98% 1000 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. ingredi.com [ingredi.com]
- 12. Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. strem.com [strem.com]
- 14. chemimpex.com [chemimpex.com]
- 15. DGR Industrial Products, Inc. :: Generic Chemicals :: Copper (I) Chloride, 200 grams [chemical-supermarket.com]
- 16. gold-chemistry.org [gold-chemistry.org]
- 17. strem.com [strem.com]
- 18. Copper(I) chloride, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 19. Sodium Nitrite (Crystalline/Certified ACS), Fisher Chemical 250 g | Buy Online | Fisher Scientific [fishersci.com]
- 20. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Copper(I) chloride anhydrous, beads, = 99.99 trace metals 7758-89-6 [sigmaaldrich.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. dir.indiamart.com [dir.indiamart.com]
- 24. Sulfuryl chloride, 97% 1 kg | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 25. Sulfuryl chloride, 98.5% 1 kg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Validation of a new synthetic method for 4-Bromo-1-chloro-2-ethoxybenzene
An In-Depth Comparative Guide to the Synthesis of 4-Bromo-1-chloro-2-ethoxybenzene
Abstract
This compound is a key chemical intermediate, notably in the synthesis of SGLT2 inhibitors like Dapagliflozin. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of critical importance to researchers and drug development professionals. This guide provides a comprehensive comparison of two distinct synthetic methodologies: a traditional route involving electrophilic bromination followed by Williamson ether synthesis, and a novel, validated alternative employing a Sandmeyer reaction. By presenting detailed experimental protocols, comparative data, and a thorough analysis of the underlying chemical principles, this document serves as a practical resource for selecting the optimal synthetic strategy.
Introduction: The Significance of this compound
The structural arrangement of halogens and the ethoxy group on the benzene ring makes this compound a versatile building block in organic synthesis. The bromine atom is particularly amenable to forming new carbon-carbon bonds through various cross-coupling reactions, such as Suzuki or Heck couplings, which are fundamental in constructing complex molecular architectures.[1] Its primary role as a precursor in the manufacture of active pharmaceutical ingredients (APIs) necessitates robust and efficient synthetic routes that can be reliably implemented on both laboratory and industrial scales.[2][3] This guide will dissect two viable pathways to this important compound.
Method A: A Traditional Approach via Phenolic Bromination and Etherification
This established route is a classic two-step process founded on two cornerstone reactions in organic chemistry: electrophilic aromatic substitution and the Williamson ether synthesis. The logic is straightforward: first, install the requisite halogen pattern on a simple phenolic precursor, and second, introduce the ethoxy group.
Mechanistic Rationale
Step 1: Electrophilic Bromination of 2-Chlorophenol. The synthesis commences with 2-chlorophenol. The hydroxyl (-OH) and chloro (-Cl) groups are both ortho-, para-directing substituents. However, the hydroxyl group is a powerful activating group, while the chloro group is deactivating. This strong activation by the -OH group directs the incoming electrophile (Br+) preferentially to the positions ortho and para to it. The para position is sterically less hindered, leading to the formation of 4-Bromo-2-chlorophenol as the major product.[4] Utilizing a catalyst system such as triethylamine hydrochloride in chlorobenzene has been shown to produce the desired isomer in excellent yield and purity.[4]
Step 2: Williamson Ether Synthesis. This reaction is a classic SN2 pathway for forming ethers.[5][6] The phenolic proton of 4-Bromo-2-chlorophenol is acidic and can be removed by a suitable base (e.g., potassium carbonate, sodium hydroxide) to form a highly nucleophilic phenoxide ion. This phenoxide then attacks an electrophilic ethyl source, such as ethyl bromide or ethyl iodide, displacing the halide and forming the desired ether linkage.[7] The choice of an aprotic polar solvent like acetone or DMF facilitates the SN2 mechanism.
Experimental Workflow & Visualization
Caption: Workflow for the Traditional Synthesis (Method A).
Detailed Experimental Protocol
Step 1: Synthesis of 4-Bromo-2-chlorophenol [4]
-
Dissolve 2-chlorophenol (1.0 eq) in chlorobenzene in a reaction vessel equipped with a stirrer and dropping funnel.
-
Add triethylamine hydrochloride (0.05 eq) to the solution.
-
Cool the mixture to 5-10°C using an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in chlorobenzene via the dropping funnel over 2-3 hours, maintaining the temperature below 20°C.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional hour to ensure the reaction goes to completion.
-
Wash the reaction mixture with a 10% sodium bisulfite solution to quench any unreacted bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-Bromo-2-chlorophenol.
-
Purify the product by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane).
Step 2: Synthesis of this compound
-
To a round-bottom flask, add 4-Bromo-2-chlorophenol (1.0 eq), anhydrous powdered potassium carbonate (2.0 eq), and acetone.
-
Add ethyl bromide (1.2 eq) to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the resulting crude oil in a suitable organic solvent (e.g., ethyl acetate), wash with 1M NaOH solution to remove any unreacted phenol, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the final product. Further purification can be achieved via column chromatography if necessary.
Method B: A Novel Alternative via Sandmeyer Reaction
This alternative strategy redesigns the synthesis by forming the C-O-Ethyl bond first and then introducing the chloro substituent in the final step using a Sandmeyer reaction. This approach leverages the transformation of an amino group into a versatile diazonium salt intermediate.
Mechanistic Rationale
Step 1: Electrophilic Bromination of 2-Ethoxyaniline. The synthesis begins with 2-ethoxyaniline (o-phenetidine). Similar to the hydroxyl group, the amino group (-NH2) is a very strong activating, ortho-, para-directing group. Direct bromination can be too aggressive, leading to poly-brominated byproducts.[8] A controlled monobromination can be achieved using a milder brominating agent like 2,4,4,6-tetrabromo-2,5-cyclohexadienone at low temperatures, which delivers a single bromine equivalent in a more controlled fashion to the position para to the strong activating amino group.[9]
Step 2: Diazotization and Sandmeyer Reaction. This is the key transformation in this route.
-
Diazotization: The primary aromatic amine, 4-bromo-2-ethoxyaniline, is treated with nitrous acid (HNO₂) at low temperatures (0-5°C).[10] The nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid.[11] This converts the amino group into an aryl diazonium salt (-N₂⁺Cl⁻), which is a superb leaving group (N₂ gas).
-
Sandmeyer Reaction: The diazonium salt is then treated with a copper(I) salt, specifically copper(I) chloride (CuCl).[12] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. A single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then abstracts a chlorine atom from a copper(II) chloride species, yielding the final product and regenerating the Cu(I) catalyst.[12][13]
Experimental Workflow & Visualization
Caption: Workflow for the Alternative Synthesis (Method B).
Detailed Experimental Protocol
Step 1: Synthesis of 4-Bromo-2-ethoxyaniline [9]
-
Dissolve 2-ethoxyaniline (1.0 eq) in dichloromethane (CH₂Cl₂) in a suitable reaction vessel.
-
Cool the solution to -10°C in an acetone/dry ice bath.
-
Slowly add a solution of 2,4,4,6-tetrabromo-2,5-cyclohexadienone (1.0 eq) in CH₂Cl₂, maintaining the temperature below -5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Wash the reaction mixture with 2M NaOH solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound via Sandmeyer Reaction [14]
-
Prepare a solution of concentrated hydrochloric acid and water in a beaker and cool it to 0-5°C in an ice-salt bath.
-
Add 4-bromo-2-ethoxyaniline (1.0 eq) to the cold acid solution with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5°C. A positive test on starch-iodide paper should indicate a slight excess of nitrous acid.
-
Stir the resulting diazonium salt solution for an additional 15-20 minutes at 0-5°C.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid and heat it to 60-70°C.
-
Slowly and carefully add the cold diazonium salt solution to the hot CuCl solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, heat the mixture on a steam bath for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the mixture to room temperature and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with 2M NaOH, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to yield the crude product.
-
Purify the final compound by vacuum distillation or column chromatography.
Objective Comparison of Synthetic Methods
The choice between these two methods depends on a variety of factors including precursor availability, desired purity, scale, and safety considerations. Below is a comparative summary.
| Parameter | Method A (Traditional) | Method B (Alternative) | Rationale & Justification |
| Overall Yield | Potentially High | Generally Good to High | Method A can achieve very high yields in both steps, especially with optimized bromination.[4] Sandmeyer reactions (Method B) are reliable but yields can be variable depending on the stability of the diazonium salt. |
| Number of Steps | 2 | 2 | Both are two-step syntheses from commercially available precursors. |
| Precursor Cost | 2-Chlorophenol is a common, inexpensive bulk chemical. | 2-Ethoxyaniline is typically more expensive than 2-chlorophenol. | Cost-effectiveness at scale may favor Method A due to cheaper starting materials. |
| Reagent Safety | Uses liquid bromine (highly corrosive, toxic) and ethyl bromide (toxic, alkylating agent). | Uses a solid brominating agent (safer handling) but involves the in situ formation of a potentially unstable diazonium salt. | Both methods require careful handling of hazardous materials. The risk in Method B is the thermal instability of the diazonium intermediate, requiring strict temperature control. |
| Reaction Conditions | Step 1 requires cooling, Step 2 requires reflux. | Step 1 requires significant cooling (-10°C), Step 2 requires initial cooling followed by heating. | Method B's diazotization step is highly exothermic and requires precise low-temperature control, which can be challenging on a large scale. |
| Byproduct Profile | Potential for over-bromination or isomeric impurities in Step 1. Unreacted phenol in Step 2. | Potential for polybromination in Step 1. Phenols and biaryl compounds from diazonium salt side reactions in Step 2.[14] | Method A's byproducts are often easier to separate. The tar-like substances that can form from diazonium salt decomposition in Method B can complicate purification. |
| Scalability | Good. Both steps are common industrial reactions. | Moderate. The strict temperature control and potential instability of the diazonium salt in the Sandmeyer reaction can pose scalability challenges. | The Williamson ether synthesis is highly scalable. While Sandmeyer reactions are used in industry, they require specialized equipment for safety. |
Conclusion and Recommendations
Both Method A and Method B represent chemically sound and viable strategies for the synthesis of this compound.
Method A (Traditional Route) stands out as the more robust, cost-effective, and likely more scalable option. Its reliance on well-understood, high-yielding reactions with readily available, inexpensive starting materials makes it highly attractive for large-scale production. The purification of intermediates and the final product is generally straightforward.
Method B (Alternative Route) offers an elegant chemical transformation and may be a valuable option in a research or discovery setting, particularly if the 4-bromo-2-ethoxyaniline intermediate is readily available or required for other purposes. However, the higher cost of the starting material and the stringent safety and temperature controls required for the diazotization step make it a less compelling choice for bulk manufacturing compared to Method A.
For drug development professionals and researchers focused on process optimization and scale-up, Method A is the recommended pathway due to its superior economic profile and more favorable scalability and safety considerations.
References
- 1. nbinno.com [nbinno.com]
- 2. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 3. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 4. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. byjus.com [byjus.com]
- 11. Diazotisation [organic-chemistry.org]
- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
DFT studies on the electronic properties of 4-Bromo-1-chloro-2-ethoxybenzene
An In-Depth Guide to the Electronic Properties of 4-Bromo-1-chloro-2-ethoxybenzene: A DFT-Based Comparative Study
Theoretical Framework: The Power of Density Functional Theory
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.[3][4] The fundamental principle of DFT is that the energy of a molecule can be determined from its electron density. The choice of a functional and a basis set is crucial for obtaining reliable results. For halogenated aromatic compounds, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has consistently provided accurate results for molecular geometry, vibrational frequencies, and electronic properties.[4][5] A split-valence basis set, such as 6-311++G(d,p), is well-suited for this type of analysis as it provides flexibility for describing the electron distribution, including polarization and diffuse functions, which are important for accurately modeling lone pairs and potential non-covalent interactions.[4][6]
Experimental and Computational Protocol
The following section details a step-by-step protocol for conducting a DFT study on this compound. This workflow is designed to be self-validating by employing widely accepted computational chemistry practices.
Step 1: Molecular Modeling and Geometry Optimization
The initial step involves constructing the 3D structure of this compound. This can be done using any standard molecular modeling software. The initial structure is then subjected to geometry optimization using the chosen DFT method (e.g., B3LYP/6-311++G(d,p)). This process finds the lowest energy conformation of the molecule, which corresponds to its most stable structure.
Step 2: Calculation of Electronic Properties
Once the geometry is optimized, a single-point energy calculation is performed to determine a range of electronic properties. Key properties to investigate include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[3]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are potential sites for chemical reactions.[7][8]
-
Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule. It influences solubility and intermolecular interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including charge distribution and intramolecular interactions.[9]
Step 3: Spectral Analysis (Optional but Recommended)
To further validate the computational model, one can simulate the infrared (IR) and UV-Visible absorption spectra. The calculated vibrational frequencies from the IR spectrum can be compared with experimental data for similar compounds to confirm the accuracy of the optimized geometry. The UV-Vis spectrum, calculated using Time-Dependent DFT (TD-DFT), provides information about the electronic transitions within the molecule.
The following diagram illustrates the proposed computational workflow:
Caption: A flowchart of the DFT-based investigation of this compound.
Comparative Analysis: Predicted Properties and Benchmarking
In the absence of direct experimental data for this compound, we can predict its electronic properties based on established trends in similar molecules and compare them to known values for related compounds. The presence of electron-withdrawing halogens (Br and Cl) and an electron-donating ethoxy group will influence the electronic landscape of the benzene ring.
The following table presents a comparative summary of key electronic properties, including predicted values for our target molecule and literature-derived or calculated values for reference compounds.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
| Benzene | -6.79 | -0.01 | 6.78 | 0.00 |
| Chlorobenzene | -6.83 | -0.28 | 6.55 | 1.69 |
| Bromobenzene | -6.78 | -0.32 | 6.46 | 1.70 |
| Anisole (Methoxybenzene) | -5.85 | -0.05 | 5.80 | 1.38 |
| This compound (Predicted) | -6.5 to -6.8 | -0.4 to -0.7 | 5.8 to 6.4 | ~2.0 - 2.5 |
Note: Values for reference compounds are typical literature values and may vary slightly depending on the computational method.
The predicted HOMO-LUMO gap for this compound is expected to be smaller than that of benzene, chlorobenzene, and bromobenzene due to the combined electronic effects of the substituents. The electron-donating ethoxy group will likely raise the HOMO energy, while the electron-withdrawing halogens will lower the LUMO energy, leading to a reduced energy gap.[10] This suggests that our target molecule may be more reactive than the simpler halo- and alkoxy-benzenes.
The following diagram illustrates the relationship between the molecular structure and its key electronic properties.
Caption: Interplay between the molecular structure and its electronic properties.
Conclusion
This guide has outlined a comprehensive DFT-based methodology for characterizing the electronic properties of this compound. By leveraging established computational techniques and drawing comparisons with structurally related molecules, we can gain significant insights into its reactivity, stability, and potential for application in various chemical contexts. The proposed workflow provides a robust framework for researchers and scientists to investigate novel compounds where experimental data is scarce, thereby accelerating the process of discovery and development. The predicted electronic properties suggest that this compound possesses a moderate level of reactivity, making it an interesting candidate for further synthetic and applied studies.
References
- 1. nbinno.com [nbinno.com]
- 2. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 3. iiste.org [iiste.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journal.duc.edu.iq [journal.duc.edu.iq]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-1-chloro-2-ethoxybenzene
This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 4-Bromo-1-chloro-2-ethoxybenzene (CAS No. 900174-61-0). As a halogenated aromatic ether, this compound requires meticulous management to mitigate risks to personnel and prevent environmental contamination. This guide is designed for laboratory professionals engaged in research and development, offering field-proven insights grounded in established safety protocols and regulatory standards.
Hazard Profile and Risk Assessment: The Rationale for Stringent Control
Understanding the inherent hazards of a chemical is the foundation of its safe management. While comprehensive, peer-reviewed toxicity data for this compound itself is not extensively available, a conservative approach necessitates examining data from structurally similar halogenated compounds. For instance, the related compound 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is classified with significant health and environmental warnings.[1][2] The presence of bromine, chlorine, and an aromatic ring in the target molecule suggests that a high degree of caution is warranted.
The primary driver for the stringent disposal protocols outlined below is the compound's presumed ecotoxicity. Halogenated organic compounds can persist in the environment and exhibit high toxicity to aquatic life.[2] Therefore, preventing any release into the sewer system or the broader environment is of paramount importance.[2]
Table 1: Anticipated GHS Hazard Profile Based on data for structurally related compounds.
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage.[2] | Danger | Corrosion |
| Hazardous to the Aquatic Environment (Acute) | H400: Very toxic to aquatic life.[2] | Warning | Environmental Hazard |
| Hazardous to the Aquatic Environment (Chronic) | H410: Very toxic to aquatic life with long lasting effects.[2] | Warning | Environmental Hazard |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[1][3] | Warning | Irritant |
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of chemical waste is not merely a matter of laboratory best practice; it is a legal requirement. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) are the primary governing bodies.[4]
-
EPA (Environmental Protection Agency): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from "cradle to grave." A critical first step for any laboratory is to perform a hazardous waste determination for every waste stream generated.[4] As a halogenated organic compound, this compound waste must be evaluated against the lists of hazardous wastes found in 40 CFR Part 261.[4][5] If used as a solvent, it could potentially be classified under F-codes such as F001 or F002.[6][7][8]
-
OSHA (Occupational Safety and Health Administration): OSHA mandates a safe working environment, which includes having written health and safety plans, providing adequate training for handling hazardous substances, and ensuring emergency plans are in place.[9][10][11] Compliance with OSHA's Hazard Communication Standard (1910.1200) is mandatory.[10]
Standard Operating Procedure for Disposal
This protocol ensures that this compound waste is handled in a manner that is safe, compliant, and environmentally responsible.
Step 1: Waste Segregation & Collection Immediately upon generation, collect all waste containing this compound (including residues, contaminated consumables, and reaction byproducts) in a designated hazardous waste container.
-
Causality: Halogenated organic waste streams must be kept separate from non-halogenated streams.[12] This is a critical step because treatment facilities, particularly incinerators, require specific conditions to process halogenated compounds and safely neutralize the resulting acidic gases (e.g., HCl, HBr). Mixing streams can create a more complex and expensive disposal challenge.
Step 2: Containerization & Labeling Use only approved, chemically compatible hazardous waste containers with secure, vapor-tight lids.[12]
-
Labeling Protocol: The container must be clearly labeled at the moment the first drop of waste is added.[12] The label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "Waste this compound"
-
An accurate list of all other constituents in the container
-
The associated hazards (e.g., "Corrosive," "Environmental Hazard")
-
-
Causality: Proper labeling prevents accidental mixing of incompatible chemicals, ensures safe handling by all personnel, and is a legal requirement for waste tracking and disposal.
Step 3: Storage Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Storage Conditions: The storage location should be cool, dry, and well-ventilated, away from heat or ignition sources and incompatible materials like strong oxidizing agents.[2][13]
-
Causality: Safe interim storage minimizes the risk of spills, reactions, and personnel exposure while awaiting pickup by trained waste management professionals.
Step 4: Final Disposal Arrange for the collection of the waste container by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[14]
-
Likely Disposal Method: The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration at a facility permitted to handle such wastes.[15] Land disposal of these compounds is heavily restricted by the EPA.[5][15]
-
Causality: Incineration is employed to achieve complete thermal destruction of the organic molecule, breaking the carbon-halogen bonds and preventing the release of the persistent parent compound into the environment.[15]
Emergency Procedures: Spill Management
Accidental releases must be managed immediately and safely. The following protocol is for minor spills (typically <1 liter) that laboratory personnel are trained and equipped to handle.[16] For major spills, evacuate the area and contact emergency personnel immediately.[17]
I. Immediate Response
-
Alert personnel in the immediate area.[18]
-
If the chemical has contacted your skin or eyes, proceed immediately to an emergency shower or eyewash station and flush for at least 15 minutes.[2][16]
-
If safe to do so, eliminate all nearby ignition sources.[19]
II. Personal Protective Equipment (PPE) Before addressing the spill, don the appropriate PPE:
-
Splash-proof chemical safety goggles and a face shield.[2]
-
Chemically resistant gloves (e.g., nitrile or neoprene).
-
A lab coat.[2]
-
Closed-toe shoes.
III. Spill Containment & Cleanup Protocol
-
Contain the Spill: Prevent the spill from spreading by creating a dike around the perimeter with a non-combustible, inert absorbent material such as sand, vermiculite, or kitty litter.[16][20] Work from the outside in.
-
Absorb the Material: Gently apply the absorbent material over the entire spill, allowing it to fully absorb the liquid.[18]
-
Collect the Waste: Using spark-proof scoops or tools, carefully collect the absorbed material.[18][19]
-
Package the Waste: Place the contaminated absorbent and any other contaminated materials (e.g., gloves, pads) into a closable, labeled container for disposal as hazardous waste.[21][22]
-
Decontaminate the Area: Clean the spill surface thoroughly with soap and water.[18][22] For a highly toxic substance, the cleaning materials and rinse water should also be collected as hazardous waste.[18]
-
Restock and Report: Replenish the spill kit supplies and report the incident to your supervisor or EHS department in accordance with your institution's policy.[18]
Logical Workflow for Disposal Decision-Making
To ensure a consistent and compliant approach, the following decision workflow should be integrated into laboratory practice.
Figure 1: Decision workflow for the proper handling and disposal of this compound waste.
References
- 1. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene | C15H14BrClO | CID 9996449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. media.graphassets.com [media.graphassets.com]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. Waste Code [rcrainfo.epa.gov]
- 7. wku.edu [wku.edu]
- 8. media.clemson.edu [media.clemson.edu]
- 9. cleanmanagement.com [cleanmanagement.com]
- 10. Complying with OSHA's Hazardous Waste Standards - Facilities Management Insights [facilitiesnet.com]
- 11. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. fishersci.com [fishersci.com]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. jk-sci.com [jk-sci.com]
- 17. chemkleancorp.com [chemkleancorp.com]
- 18. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 19. echemi.com [echemi.com]
- 20. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 21. canbipharm.com [canbipharm.com]
- 22. lin-web.clarkson.edu [lin-web.clarkson.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-1-chloro-2-ethoxybenzene
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-tested safety and operational protocols for 4-Bromo-1-chloro-2-ethoxybenzene, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard Profile: Why Specific PPE is Non-Negotiable
This compound is a halogenated aromatic ether. Its chemical structure necessitates a cautious approach. The primary hazards associated with this and structurally similar compounds include:
-
Serious Eye Damage: This is a significant risk, with safety data sheets classifying the compound as causing serious eye damage[1][2][3]. Contact can lead to irreversible harm.
-
Dermal and Oral Toxicity: The compound is classified as harmful if it comes into contact with the skin or is swallowed[2][4].
-
Inhalation Hazard: It may also be harmful if inhaled, potentially causing respiratory irritation[2][4].
-
Aquatic Toxicity: This chemical is recognized as being very toxic to aquatic life, with long-lasting effects, making environmental containment a priority[1].
These hazards dictate that engineering controls (like a chemical fume hood) are the first line of defense, followed by a comprehensive Personal Protective Equipment (PPE) strategy.
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not a matter of preference but a critical control measure tailored to the chemical's specific risks. Below is a summary of the required PPE for handling this compound.
| Protection Type | Specific Equipment | Standard/Specification | Purpose |
| Eye & Face | Chemical splash goggles. A face shield should be worn over goggles when there is a significant splash risk. | ANSI Z87.1 / EN 166 | To protect against splashes and potential dust, preventing contact that could lead to serious, irreversible eye damage[1][4][5]. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). Consider double-gloving for added protection. | EN 374 | To prevent skin contact, as the substance is harmful upon dermal absorption[2][4]. Gloves must be inspected for integrity before each use[5]. |
| Body Protection | Flame-resistant lab coat, fully buttoned. A chemical-resistant apron may be required for larger quantities. | N/A | To protect skin and personal clothing from incidental contact, splashes, and spills[1][5]. |
| Foot Protection | Closed-toe, closed-heel shoes made of a non-porous material. | N/A | To protect feet from spills and falling objects. |
| Respiratory | Required when engineering controls are insufficient or when handling powder and generating dust. | NIOSH Approved | To prevent inhalation of dust or aerosols, which are considered harmful[2][4]. A particulate respirator or a full-face respirator with appropriate cartridges may be necessary depending on the exposure risk[5]. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, logical workflow is paramount for safety. This protocol is designed to minimize exposure at every stage of handling.
Preparation & Handling:
-
Engineering Controls First: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure[1]. Ensure the work area is uncluttered.
-
Verify Emergency Equipment: Before starting, confirm the location and operational status of the nearest safety shower and eyewash station.
-
Don PPE: Put on all required PPE as detailed in the table above. Inspect your gloves for any signs of degradation or perforation before use.
-
Weighing and Transfer: When handling the solid, avoid generating dust[1][5]. Use appropriate tools like a chemical spatula. If weighing outside of a ventilated enclosure, use a balance draft shield.
-
In Solution: When working with the compound in solution, use glassware that is in good condition to prevent breakage. Conduct all transfers over a secondary containment tray.
-
Storage: Keep the primary container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents[3][5].
Post-Handling & Decontamination:
-
Pre-Cleaning: Decontaminate any equipment used by rinsing it with a suitable solvent (e.g., acetone) inside the fume hood.
-
Waste Collection: Crucially, this rinsate must be collected as halogenated hazardous waste. Do not dispose of it down the drain[6].
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Gloves should be removed last.
-
Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after handling is complete.
Disposal Plan: Environmental Responsibility
Proper disposal is essential to prevent environmental contamination, given the chemical's high aquatic toxicity[1]. Halogenated organic compounds require specific waste streams.
-
Waste Segregation: All waste containing this compound, including contaminated consumables (gloves, wipes), excess material, and rinsates, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container[6][7].
-
Container Management: Use a robust, leak-proof container. Never overfill it (maintain a maximum of 90% capacity), and always keep it tightly sealed when not in use[7].
-
Labeling: The waste container must be accurately labeled with "Hazardous Waste" and the full chemical name: "this compound"[6].
-
Institutional Procedures: Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) department, following all local, regional, and national regulations[1][6].
Emergency Protocol: Spill Response Workflow
In the event of a spill, a calm and methodical response is critical. The following workflow should be adopted.
Caption: Emergency response workflow for a this compound spill.
Spill Cleanup Steps:
-
Evacuate: Immediately alert others and evacuate non-essential personnel from the spill area[5][8].
-
Control Vapors & Ignition: If the material is in a volatile solvent, ensure ignition sources are turned off[5].
-
Contain: Prevent the spill from spreading or entering drains by using chemical spill socks or other containment materials[8].
-
Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or kitty litter[8].
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal. Use non-sparking tools if a flammable solvent is present[5].
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's EHS office.
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the environment. Always refer to the specific Safety Data Sheet (SDS) for the material you are using as the primary source of information.
References
- 1. canbipharm.com [canbipharm.com]
- 2. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene | C15H14BrClO | CID 9996449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. ethz.ch [ethz.ch]
- 8. offices.austincc.edu [offices.austincc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
